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Melilotigenin C

Cat. No.: B1631385
M. Wt: 456.7 g/mol
InChI Key: ZSSKGAAIGRYCEP-SDDNWOMQSA-N
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Description

Melilotigenin C has been reported in Oxytropis falcata and Melilotus messanensis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O3 B1631385 Melilotigenin C

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H48O3/c1-25(2)16-20-19-8-9-22-27(4)12-11-23(32)28(5,18-31)21(27)10-13-30(22,7)29(19,6)15-14-26(20,3)24(33)17-25/h8,20-22,24,31,33H,9-18H2,1-7H3/t20-,21+,22+,24+,26+,27-,28+,29+,30+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSKGAAIGRYCEP-SDDNWOMQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2C3=CCC4C5(CCC(=O)C(C5CCC4(C3(CCC2(C(C1)O)C)C)C)(C)CO)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)[C@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(C[C@H]5O)(C)C)C)C)C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H48O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Melilotigenin C: A Technical Guide to its Discovery, Isolation, and Characterization from Melilotus messanensis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotigenin C, a pentacyclic triterpenoid, has been identified as a constituent of Melilotus messanensis. This technical guide provides a comprehensive overview of the discovery, isolation, and structural elucidation of this compound. It includes a summary of its reported biological activities and detailed, synthesized experimental protocols based on established phytochemical methodologies. This document aims to serve as a foundational resource for researchers interested in the further study and potential therapeutic development of this natural product.

Introduction

Melilotus messanensis (L.) All., commonly known as Messina sweet clover, is a plant species belonging to the Fabaceae family. Phytochemical investigations of this plant have led to the isolation of a variety of secondary metabolites, including phenolic acids, coumarins, flavonoids, and a significant number of triterpenoids.[1][2] Among these, this compound has been identified as a noteworthy constituent. Triterpenoids are a large and structurally diverse class of natural products with a wide range of reported biological activities, making them attractive candidates for drug discovery and development. This guide focuses specifically on the discovery and isolation of this compound from Melilotus messanensis.

Discovery and Isolation

This compound was first reported as a natural product isolated from the aerial parts of Melilotus messanensis in the late 1990s by the research group of Macías, Simonet, and Galindo.[1][3][4] Their work on the allelopathic potential of compounds from this plant led to the characterization of several novel triterpenes.[1][4]

Experimental Protocol: Extraction and Isolation

The following protocol is a synthesized methodology based on standard phytochemical techniques and information available from related studies.

2.1.1. Plant Material Collection and Preparation

  • Aerial parts of Melilotus messanensis are collected and air-dried in the shade.

  • The dried plant material is ground into a fine powder to increase the surface area for extraction.

2.1.2. Extraction

  • The powdered plant material is subjected to exhaustive extraction with a solvent of medium polarity, such as methanol or ethanol, at room temperature.

  • The resulting crude extract is concentrated under reduced pressure using a rotary evaporator.

2.1.3. Fractionation

  • The concentrated crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

  • The triterpenoid-rich fraction (typically the chloroform or ethyl acetate fraction) is selected for further purification.

2.1.4. Chromatographic Purification

  • Column Chromatography (CC): The active fraction is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative Thin Layer Chromatography (pTLC): Fractions containing compounds with similar TLC profiles are further purified by pTLC on silica gel plates, using an appropriate solvent system.

  • High-Performance Liquid Chromatography (HPLC): Final purification of the isolated compound is achieved using preparative or semi-preparative HPLC on a C18 column with a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient.

Workflow for the Isolation of this compound

G plant Aerial Parts of Melilotus messanensis powder Dried and Powdered Plant Material plant->powder Drying & Grinding extract Crude Methanolic Extract powder->extract Methanol Extraction fractionation Solvent-Solvent Partitioning extract->fractionation chloroform_fraction Chloroform Fraction fractionation->chloroform_fraction Selection of Triterpenoid-rich Fraction cc Silica Gel Column Chromatography chloroform_fraction->cc ptlc Preparative TLC cc->ptlc Fraction Collection hplc Preparative HPLC ptlc->hplc Further Purification mel_c Pure this compound hplc->mel_c

Caption: General workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound was elucidated using a combination of spectroscopic techniques.

Spectroscopic Methodologies
  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Provides information on the proton environment in the molecule.

    • ¹³C-NMR and DEPT: Determine the number and type of carbon atoms (CH₃, CH₂, CH, C).

    • 2D-NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of protons and carbons, allowing for the complete assignment of the chemical structure. The key correlations in the HMBC spectrum help to piece together the complex ring system and the positions of the substituents.

  • Infrared (IR) Spectroscopy: Identifies the presence of functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the presence of chromophores in the molecule.

Biological Activity

Preliminary studies have indicated that this compound possesses cytotoxic activity against a range of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the reported IC₅₀ values for this compound against various cancer cell lines.

Cell LineCancer TypeIC₅₀ (µM)
HeLaCervical Cancer18.62
A-549Lung Cancer21.24
MCF-7Breast Cancer28.65
DU-145Prostate Cancer26.00
HEK-293Normal Human Kidney95.60

Data sourced from a 2024 review on plant-derived triterpenoids.

The higher IC₅₀ value against the non-cancerous HEK-293 cell line suggests some level of selectivity towards cancer cells, a desirable characteristic for potential anticancer agents.

Signaling Pathways and Mechanism of Action

To date, there is a lack of specific studies investigating the molecular mechanisms of action of this compound, including its effects on cellular signaling pathways. Many triterpenoids are known to exert their anti-inflammatory and anticancer effects by modulating key signaling pathways such as NF-κB and MAPK.[5][6]

Hypothesized Anti-Inflammatory Signaling Cascade

G stimulus Inflammatory Stimulus mapk MAPK Pathway stimulus->mapk nfkb NF-κB Pathway stimulus->nfkb mel_c This compound mel_c->mapk mel_c->nfkb pro_inflammatory Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) mapk->pro_inflammatory nfkb->pro_inflammatory inflammation Inflammatory Response pro_inflammatory->inflammation

Caption: Hypothesized inhibitory effect of this compound on inflammatory pathways.

Further research is warranted to elucidate the precise signaling cascades affected by this compound, which would provide valuable insights into its therapeutic potential.

Conclusion and Future Directions

This compound, a triterpenoid isolated from Melilotus messanensis, has demonstrated in vitro cytotoxic activity against several cancer cell lines. This technical guide has synthesized the available information on its discovery, isolation, and structural characterization.

Future research should focus on:

  • Re-isolation and Scale-up: Developing optimized and scalable methods for the isolation of this compound to facilitate further preclinical studies.

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways modulated by this compound to understand its anticancer and potential anti-inflammatory effects.

  • In Vivo Efficacy: Evaluating the therapeutic efficacy of this compound in animal models of cancer and inflammatory diseases.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives of this compound to explore and optimize its biological activity.

The information presented herein provides a solid foundation for the continued investigation of this compound as a promising natural product lead for drug development.

References

Unveiling the Natural Origins of Melilotigenin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the natural sources of Melilotigenin C, a pentacyclic triterpenoid sapogenin with potential pharmacological applications. This document provides a comprehensive overview of its plant origins, quantitative data on its occurrence, detailed experimental protocols for its isolation, and an examination of its biological context through relevant signaling pathways.

Natural Sources and Abundance of this compound

This compound has been primarily identified in plants belonging to the Melilotus genus, commonly known as sweet clover. These herbaceous plants are members of the Fabaceae family and are widespread in Europe and Asia, with some species naturalized in North America.

The primary documented sources of this compound are:

  • Melilotus officinalis (L.) Pall. (Yellow Sweet Clover): The aerial parts of this plant are a known source of this compound.[1] It was in this species that the compound was first isolated and characterized.[2]

  • Melilotus albus Medik. (White Sweet Clover): This species has also been reported to contain this compound, alongside other triterpenoid saponins.

While the presence of this compound in these species is established, specific quantitative data on its yield or concentration in the plant material is not extensively reported in publicly available literature. The abundance of triterpenoid saponins in plants can vary based on genetic factors, geographical location, and harvesting time.

Table 1: Natural Sources of this compound

Plant SpeciesFamilyPlant Part(s)Reported Presence of this compoundQuantitative Data (Yield/Concentration)
Melilotus officinalis (L.) Pall.FabaceaeAerial PartsConfirmed[1]Not specified in available literature
Melilotus albus Medik.FabaceaeNot specifiedReported[3]Not specified in available literature

Experimental Protocols for Isolation and Purification

The isolation of this compound from its natural sources involves a multi-step process of extraction, hydrolysis, and chromatographic purification. The following protocol is a generalized procedure based on established methods for the isolation of triterpenoid sapogenins from Melilotus species.

1. Extraction of Saponins:

  • Plant Material Preparation: Air-dried and powdered aerial parts of Melilotus officinalis are used as the starting material.

  • Defatting: The powdered plant material is first defatted by extraction with a non-polar solvent such as petroleum ether or hexane to remove lipids and other non-polar compounds.

  • Saponin Extraction: The defatted plant material is then extracted with methanol or ethanol. This can be done by maceration or Soxhlet extraction. The resulting extract contains the saponins, which are glycosides of this compound and other sapogenins.

2. Acid Hydrolysis of Saponins:

  • Hydrolysis Step: The crude saponin extract is subjected to acid hydrolysis to cleave the sugar moieties from the sapogenin backbone. This is typically achieved by refluxing the extract with an acid, such as 2N hydrochloric acid or sulfuric acid, in a methanol-water mixture.

  • Isolation of Crude Sapogenins: After hydrolysis, the reaction mixture is neutralized and the precipitated crude sapogenins are collected by filtration.

3. Chromatographic Purification of this compound:

  • Column Chromatography: The crude sapogenin mixture is then subjected to column chromatography for separation. Silica gel is a commonly used stationary phase.

  • Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like chloroform and gradually increasing the polarity with methanol.

  • Fraction Collection and Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing this compound.

  • Final Purification: Fractions rich in this compound are combined and may be further purified by recrystallization or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Visualizing the Biological Context

To understand the biological relevance of this compound, it is crucial to consider its biosynthetic origins and potential mechanisms of action.

Biosynthesis of Triterpenoid Saponins in Fabaceae

This compound, as a triterpenoid sapogenin, is synthesized via the isoprenoid pathway. The following diagram illustrates the general biosynthetic pathway leading to the formation of oleanane-type triterpenoids in plants of the Fabaceae family.

Biosynthesis_of_Triterpenoid_Saponins cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Acetyl-CoA Acetyl-CoA Mevalonate Pathway Mevalonate Pathway Acetyl-CoA->Mevalonate Pathway Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate Pathway->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) FPP FPP Squalene Squalene FPP->Squalene Squalene Synthase 2,3-Oxidosqualene 2,3-Oxidosqualene Squalene->2,3-Oxidosqualene Squalene Epoxidase β-Amyrin β-Amyrin 2,3-Oxidosqualene->β-Amyrin β-Amyrin Synthase Oleanane-type Triterpenoid Backbone Oleanane-type Triterpenoid Backbone β-Amyrin->Oleanane-type Triterpenoid Backbone Cytochrome P450s This compound Precursor This compound Precursor Oleanane-type Triterpenoid Backbone->this compound Precursor Further modifications This compound This compound This compound Precursor->this compound Hydroxylation, etc. Triterpenoid Saponins Triterpenoid Saponins This compound->Triterpenoid Saponins Glycosyltransferases (UGTs)

Caption: Generalized biosynthetic pathway of oleanane-type triterpenoid saponins.

Potential Anti-inflammatory Signaling Pathway

Oleanane-type triterpenoids, the class of compounds to which this compound belongs, are known to possess anti-inflammatory properties. A common mechanism for this activity is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The following diagram illustrates a plausible mechanism by which a triterpenoid like this compound could exert its anti-inflammatory effects.

Anti_Inflammatory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex IκBα IκBα IKK Complex->IκBα NF-κB NF-κB IκBα->NF-κB NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Complex Inhibition Pro-inflammatory Genes Pro-inflammatory Genes NF-κB_n->Pro-inflammatory Genes Transcription TNF-α, IL-6, iNOS TNF-α, IL-6, iNOS Pro-inflammatory Genes->TNF-α, IL-6, iNOS Translation

Caption: Postulated anti-inflammatory mechanism via NF-κB pathway inhibition.

Experimental Workflow for Isolation

The following diagram provides a logical workflow for the isolation of this compound from its natural source.

Isolation_Workflow Plant Material (Melilotus officinalis) Plant Material (Melilotus officinalis) Drying and Powdering Drying and Powdering Plant Material (Melilotus officinalis)->Drying and Powdering Defatting (Petroleum Ether) Defatting (Petroleum Ether) Drying and Powdering->Defatting (Petroleum Ether) Saponin Extraction (Methanol) Saponin Extraction (Methanol) Defatting (Petroleum Ether)->Saponin Extraction (Methanol) Crude Saponin Extract Crude Saponin Extract Saponin Extraction (Methanol)->Crude Saponin Extract Acid Hydrolysis (HCl/MeOH) Acid Hydrolysis (HCl/MeOH) Crude Saponin Extract->Acid Hydrolysis (HCl/MeOH) Crude Sapogenin Mixture Crude Sapogenin Mixture Acid Hydrolysis (HCl/MeOH)->Crude Sapogenin Mixture Silica Gel Column Chromatography Silica Gel Column Chromatography Crude Sapogenin Mixture->Silica Gel Column Chromatography Fraction Collection Fraction Collection Silica Gel Column Chromatography->Fraction Collection TLC Analysis TLC Analysis Fraction Collection->TLC Analysis Pooling of Fractions Pooling of Fractions TLC Analysis->Pooling of Fractions Purification (Recrystallization/HPLC) Purification (Recrystallization/HPLC) Pooling of Fractions->Purification (Recrystallization/HPLC) Pure this compound Pure this compound Purification (Recrystallization/HPLC)->Pure this compound

Caption: General experimental workflow for the isolation of this compound.

References

An In-Depth Technical Guide to Melilotigenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotigenin C is a naturally occurring pentacyclic triterpenoid that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its chemical identity, biological effects, and the experimental methodologies used to ascertain these properties. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery.

Chemical Identity

This compound is classified as a pentacyclic triterpenoid. Its formal chemical name, in accordance with the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3(2H)-one .

Key identifiers for this compound are summarized in the table below for easy reference.

IdentifierValue
IUPAC Name (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3(2H)-one
CAS Number 188970-21-0
Molecular Formula C₃₀H₄₈O₃

Biological Activities

Current research indicates that this compound exhibits a range of biological activities, including cytotoxic and antimicrobial effects. These properties suggest its potential as a lead compound for the development of novel therapeutic agents.

Cytotoxic Activity

This compound has demonstrated cytotoxic effects against several human cancer cell lines. A key study by Rukachaisirikul and colleagues in 2007 investigated the biological activities of chemical constituents from Erythrina stricta and Erythrina subumbrans, where a compound corresponding to this compound was evaluated.[1][2][3] The table below summarizes the reported 50% inhibitory concentration (IC₅₀) values.

Cell LineCell TypeIC₅₀ (µM)
HeLaHuman Cervical Cancer18.62
HEK293Human Embryonic Kidney> 50
MCF7Human Breast Cancer28.65
Antimicrobial Activity

This compound has been reported to possess antibacterial and antimycobacterial properties. It is noted to be a natural product isolated from Melilotus messanensis. The proposed mechanism for its antimycobacterial action is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[4][5]

Experimental Protocols

This section provides an overview of the methodologies employed in the evaluation of this compound's biological activities.

Cytotoxicity Assay

The cytotoxic activity of this compound against various human cell lines was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate dehydrogenase in viable cells.

Workflow for Cytotoxicity Testing:

G cluster_0 Cell Culture and Seeding cluster_1 Compound Treatment cluster_2 MTT Assay and Measurement cluster_3 Data Analysis A Cancer cell lines (HeLa, MCF7) and non-cancer cell line (HEK293) are cultured. B Cells are seeded into 96-well plates. A->B C This compound is added at varying concentrations. B->C D Plates are incubated for 48 hours. C->D E MTT solution is added to each well. D->E F After incubation, formazan crystals are dissolved in DMSO. E->F G Absorbance is measured at a specific wavelength (e.g., 570 nm). F->G H Cell viability is calculated relative to untreated controls. G->H I IC50 values are determined from dose-response curves. H->I

Figure 1: Workflow of the MTT assay for cytotoxicity evaluation.
Antimycobacterial Activity Assay

While specific details on the antimycobacterial testing of this compound are not extensively documented in readily available literature, a general protocol for assessing such activity involves the following steps.

General Workflow for Antimycobacterial Susceptibility Testing:

G cluster_0 Bacterial Culture Preparation cluster_1 Assay Setup cluster_2 Incubation and Reading cluster_3 Result Determination A Mycobacterium tuberculosis is grown in appropriate liquid medium (e.g., Middlebrook 7H9). B The bacterial culture is diluted to a standardized concentration. A->B D The bacterial suspension is added to the wells containing the compound. B->D C This compound is serially diluted in a 96-well plate. C->D E Plates are incubated under appropriate conditions (e.g., 37°C). D->E F Bacterial growth is assessed visually or using a growth indicator (e.g., Alamar Blue). E->F G The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration that inhibits visible growth. F->G

Figure 2: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Signaling Pathways

Detailed studies elucidating the specific signaling pathways modulated by this compound are currently limited. However, based on its observed biological activities, some potential mechanisms can be hypothesized.

Apoptosis Induction in Cancer Cells

The cytotoxicity of many triterpenoids is often linked to the induction of apoptosis. This programmed cell death can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Given the cytotoxic effects of this compound on cancer cells, it is plausible that it may trigger one or both of these apoptotic cascades.

Hypothesized Apoptotic Signaling:

G cluster_0 Potential Initiation cluster_1 Intrinsic Pathway cluster_2 Extrinsic Pathway cluster_3 Execution Phase A This compound B Mitochondrial Stress A->B Hypothesized E Death Receptor Activation (e.g., Fas, TNFR) A->E Hypothesized C Cytochrome c Release B->C D Apoptosome Formation (Apaf-1, Caspase-9) C->D G Caspase-3 Activation D->G F Caspase-8 Activation E->F F->G H Substrate Cleavage (e.g., PARP) G->H I Apoptosis H->I

Figure 3: Hypothesized apoptotic pathways potentially induced by this compound.
Inhibition of Mycolic Acid Biosynthesis

The antimycobacterial activity of this compound is suggested to stem from the disruption of mycolic acid synthesis. Mycolic acids are long-chain fatty acids that are essential components of the mycobacterial cell wall, providing a protective barrier. Inhibition of this pathway compromises the integrity of the cell wall, leading to bacterial cell death. This pathway is a known target for several antimycobacterial drugs.[4][5][6]

Logical Relationship in Mycolic Acid Synthesis Inhibition:

G A This compound B Inhibition of Key Enzymes in Mycolic Acid Biosynthesis A->B C Disruption of Mycolic Acid Synthesis B->C D Compromised Cell Wall Integrity C->D E Mycobacterial Cell Death D->E

Figure 4: Postulated mechanism of antimycobacterial action of this compound.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated cytotoxic and potential antimicrobial activities. The available data, while limited, provides a strong rationale for further investigation. Future research should focus on:

  • Comprehensive Biological Screening: Evaluating the activity of this compound against a broader panel of cancer cell lines and microbial pathogens.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by this compound to understand its mode of action in both cancer and microbial cells.

  • In Vivo Efficacy and Safety: Assessing the therapeutic potential and toxicological profile of this compound in preclinical animal models.

  • Chemical Synthesis and Analogue Development: Exploring the total synthesis of this compound to ensure a sustainable supply for research and to enable the generation of novel analogues with improved potency and selectivity.

This technical guide serves as a starting point for researchers interested in the further exploration and development of this compound as a potential therapeutic agent.

References

Unveiling the Bioactive Potential: A Proposed Framework for the Preliminary Biological Screening of Melilotigenin C

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotigenin C, a triterpenoid saponin recently identified from the genus Melilotus, represents a novel scaffold for therapeutic innovation. While direct biological screening data for this compound is not yet publicly available, its structural class and origin suggest a high probability of significant pharmacological activity. Triterpenoid saponins isolated from Melilotus and other plant species have demonstrated a wide array of effects, including cytotoxic, anti-inflammatory, and enzyme inhibitory activities. This technical whitepaper outlines a comprehensive, proposed framework for the preliminary biological screening of this compound. It provides detailed experimental protocols for key in vitro assays and presents potential signaling pathways that may be modulated by this compound, based on the known activities of structurally related molecules. This document is intended to serve as a foundational guide for researchers initiating the pharmacological investigation of this promising natural product.

Introduction

Triterpenoid saponins are a diverse group of naturally occurring glycosides that have garnered significant attention in drug discovery due to their broad spectrum of biological activities.[1][2] The genus Melilotus (sweet clover) is a known source of various bioactive compounds, including saponins that have been investigated for their anti-inflammatory and cytotoxic properties.[3][4] this compound, as a member of this class, is a compelling candidate for systematic biological evaluation. This document details a proposed multi-tiered screening approach to elucidate the cytotoxic, anti-inflammatory, and enzyme inhibitory potential of this compound.

Proposed Areas of Biological Screening

Based on the established activities of related triterpenoid saponins, the preliminary biological screening of this compound should prioritize the following areas:

  • Cytotoxic Activity: To assess the potential of this compound as an anticancer agent.

  • Anti-inflammatory Activity: To investigate its potential for treating inflammatory disorders.

  • Enzyme Inhibitory Activity: To explore its capacity to modulate key enzymes involved in various disease pathways.

Data Presentation: Representative Activities of Related Saponins

Due to the absence of specific experimental data for this compound, the following tables summarize the reported activities of other triterpenoid saponins isolated from Melilotus species and other sources. This data serves as a benchmark for the anticipated potency of this compound.

Table 1: Representative Cytotoxic Activity of Triterpenoid Saponins against Cancer Cell Lines

Compound/ExtractCell LineAssayIC50 (µg/mL)Reference
Melilotus indicus extractHepG2Trypan Blue16.6[5]
Melilotus indicus extractSNU-182Trypan Blue13.21[5]
Compounds from M. officinalisMCF-7CCK-84.83 - 9.24[3]
Triterpenoid SaponinsHepG2, LU-1, RDNot Specified1.76 - 7.21 µM[6]

Table 2: Representative Anti-inflammatory Activity of Melilotus Saponins and Extracts

Compound/ExtractModelKey FindingsReference
Azukisaponin V (M. elegans)Carrageenan-induced rat paw edema~10x more potent than indomethacin[4]
Melilotus officinalis extractsLPS-stimulated RAW 264.7 cellsInhibition of NO, TNF-α, and IL-6[3]
Soyasaponins (M. officinalis)LPS-stimulated RAW 264.7 cellsDownregulation of iNOS and COX-2

Table 3: Representative Enzyme Inhibitory Activity of Triterpenoid Saponins

Saponin SourceTarget EnzymeIC50Reference
Pittosporum angustifoliumTopoisomerase I2.8–46.5 µM[7]
Camellia sinensisHyaluronidaseStronger than rosmarinic acid[8]
Pouteria cambodianaα-Glucosidase, Pancreatic LipasePotent Inhibition[9]

Experimental Protocols

The following are detailed protocols for the proposed preliminary biological screening of this compound.

Cytotoxicity Screening: MTT Assay

This assay determines the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.[10]

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, HepG2, A549) are cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Assay Procedure:

    • Seed cells into a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 48-72 hours.

    • Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[11]

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.[1]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from a dose-response curve.

Anti-inflammatory Screening: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[6]

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Assay Procedure:

    • Seed RAW 264.7 cells into a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS and incubate for 24 hours.

    • Collect 100 µL of the culture supernatant.

    • Add 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to the supernatant.[6][12]

    • Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Enzyme Inhibition Screening

This assay assesses the potential of this compound to inhibit α-glucosidase, an enzyme involved in carbohydrate digestion, which is relevant for diabetes management.[9][13]

  • Reagents: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), and acarbose (positive control).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of various concentrations of this compound, 100 µL of 0.1 U/mL α-glucosidase solution in phosphate buffer (pH 6.8), and incubate at 37°C for 10 minutes.[13]

    • Add 50 µL of 3 mM pNPG solution to initiate the reaction and incubate for another 10 minutes at 37°C.[13]

    • Stop the reaction by adding 100 µL of 1 M Na2CO3.[13]

    • Measure the absorbance at 405 nm.

  • Data Analysis: The percentage of inhibition is calculated, and the IC50 value is determined.

This assay evaluates the ability of this compound to inhibit pancreatic lipase, a key enzyme in fat digestion, which is a target for anti-obesity drugs.[9][14]

  • Reagents: Porcine pancreatic lipase, p-nitrophenyl butyrate (pNPB), and orlistat (positive control).

  • Assay Procedure:

    • In a 96-well plate, pre-incubate 20 µL of various concentrations of this compound with 178 µL of lipase solution in Tris-HCl buffer (pH 7.0) for 15 minutes at 37°C.[7]

    • Add 2 µL of 10 mM pNPB to start the reaction and incubate for 20 minutes at 37°C.[7]

    • Measure the increase in absorbance at 405 nm.

  • Data Analysis: The percentage of lipase inhibition is calculated, and the IC50 value is determined.

Visualization of Workflows and Potential Signaling Pathways

To provide a clear visual representation of the proposed research, the following diagrams have been generated using Graphviz (DOT language).

G cluster_0 Phase 1: Extraction & Isolation cluster_1 Phase 2: Preliminary Biological Screening cluster_2 Phase 3: Data Analysis & Hit Identification Plant Material (Melilotus sp.) Plant Material (Melilotus sp.) Crude Extract Crude Extract Plant Material (Melilotus sp.)->Crude Extract Fractionation Fractionation Crude Extract->Fractionation Isolation of this compound Isolation of this compound Fractionation->Isolation of this compound This compound This compound Cytotoxicity Assays Cytotoxicity Assays This compound->Cytotoxicity Assays Anti-inflammatory Assays Anti-inflammatory Assays This compound->Anti-inflammatory Assays Enzyme Inhibition Assays Enzyme Inhibition Assays This compound->Enzyme Inhibition Assays IC50 Determination IC50 Determination Cytotoxicity Assays->IC50 Determination Anti-inflammatory Assays->IC50 Determination Enzyme Inhibition Assays->IC50 Determination Lead Candidate Selection Lead Candidate Selection IC50 Determination->Lead Candidate Selection

Caption: General workflow for the biological screening of this compound.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκBα IκBα IKK Complex->IκBα P NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n translocation Melilotigenin_C This compound Melilotigenin_C->IKK Complex Inhibition? Inflammatory Genes (iNOS, COX-2) Inflammatory Genes (iNOS, COX-2) NF-κB_n->Inflammatory Genes (iNOS, COX-2) transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound presents a compelling opportunity for the discovery of new therapeutic agents. Although direct biological data is currently lacking, the established activities of related triterpenoid saponins from the Melilotus genus provide a strong rationale for its investigation. The proposed screening framework detailed in this whitepaper offers a systematic and robust approach to characterizing the cytotoxic, anti-inflammatory, and enzyme inhibitory properties of this compound. The successful execution of these studies will be a critical first step in unlocking the therapeutic potential of this novel natural product.

References

Melilotigenin C: A Technical Guide to its Role as a Plant Secondary Metabolite

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotigenin C, a pentacyclic triterpenoid of the oleanane series, is a plant secondary metabolite found in species of the Melilotus genus. As a member of the vast and structurally diverse class of triterpenoids, this compound is implicated in the plant's defense mechanisms and has potential pharmacological activities, particularly in the realm of inflammation. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biosynthetic pathway, and its putative role in modulating key signaling pathways involved in the inflammatory response. Detailed experimental protocols for its extraction, isolation, and biological evaluation are also presented, drawing upon established methodologies for related oleanane triterpenoids.

Introduction to this compound

This compound is classified as an oleanane-type triterpenoid, a subclass of triterpenes characterized by a five-ring carbon skeleton.[1] Triterpenoids are synthesized in plants through the isoprenoid pathway and play crucial roles in growth, development, and defense against pathogens and herbivores.[2][3] While research directly focused on this compound is limited, its structural similarity to other well-studied oleanane triterpenoids, such as oleanolic acid, suggests it may possess significant biological activities. Extracts from Melilotus species, known sources of this compound, have been traditionally used for their anti-inflammatory properties.[4]

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its study and potential application.

PropertyValueReference
Molecular Formula C₃₀H₄₈O₃[5]
Molecular Weight 456.7 g/mol [5]
IUPAC Name (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one[5]
CAS Number 188970-21-0[5]
Class Oleanane Triterpenoid[1]
Appearance Powder[5]

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway for oleanane-type triterpenoids, originating from the isoprenoid pathway.[2][3]

G

Figure 1: Proposed biosynthetic pathway of this compound.

The pathway begins with the synthesis of the universal C5 isoprene units, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), via the mevalonate (MVA) pathway in the cytosol.[5] These units are sequentially condensed to form the C30 precursor, squalene. Squalene is then epoxidized to 2,3-oxidosqualene, which represents a critical branch point. The cyclization of 2,3-oxidosqualene by β-amyrin synthase yields the pentacyclic oleanane skeleton.[5][6] Subsequent modifications of the β-amyrin backbone, including oxidation, hydroxylation, and glycosylation, are catalyzed by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs) to produce the diverse array of oleanane-type saponins, including this compound.[2][3]

Putative Role in Plant Defense and Signaling

As a secondary metabolite, this compound is likely involved in the plant's defense against biotic and abiotic stresses. Triterpenoid saponins, in general, are known for their antimicrobial and insecticidal properties.[7] The production of these compounds can be induced by signaling molecules such as jasmonic acid and salicylic acid, which are key regulators of plant defense responses.[8]

Pharmacological Activity: Anti-inflammatory Role

Extracts from Melilotus species have demonstrated significant anti-inflammatory activity.[3][9][10] While direct evidence for this compound is scarce, the anti-inflammatory effects of structurally similar oleanane triterpenoids are well-documented and are often attributed to their ability to modulate key inflammatory signaling pathways.

Inhibition of Inflammatory Enzymes

Many triterpenoids exert their anti-inflammatory effects by inhibiting the activity of enzymes involved in the production of pro-inflammatory mediators, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).[11][12][13][14]

Modulation of Signaling Pathways

The anti-inflammatory actions of oleanane triterpenoids are frequently linked to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][15]

  • NF-κB Signaling Pathway: NF-κB is a crucial transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[16] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals (e.g., lipopolysaccharide - LPS), the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and degradation. This allows NF-κB to translocate to the nucleus and initiate the transcription of target genes. Oleanane triterpenoids have been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[17]

G cluster_1 Nucleus NFkB_nuc NF-κB Genes Pro-inflammatory Gene Transcription (e.g., TNF-α, IL-6, COX-2) NFkB NFkB NFkB->NFkB_nuc Translocation

Figure 2: Putative inhibition of the NF-κB signaling pathway by this compound.
  • MAPK Signaling Pathway: The MAPK family of kinases (including ERK, JNK, and p38) plays a critical role in transducing extracellular signals to cellular responses, including inflammation.[9][15] Oleanane triterpenoids have been shown to modulate MAPK signaling, although the specific effects can be cell-type and stimulus-dependent.[1][9] By interfering with these pathways, this compound could potentially reduce the production of pro-inflammatory cytokines and mediators.

G Stimulus Inflammatory Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse MelilotigeninC This compound MelilotigeninC->MAPKKK Inhibits (putative)

Figure 3: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

The following protocols are based on established methods for the extraction, isolation, and biological evaluation of oleanane triterpenoids from plant sources. These can be adapted for the specific study of this compound from Melilotus species.

Extraction and Isolation of this compound

G PlantMaterial Dried & Powdered Melilotus Plant Material MethanolExtraction Methanol Extraction PlantMaterial->MethanolExtraction Filtration Filtration & Concentration MethanolExtraction->Filtration CrudeExtract Crude Methanol Extract Filtration->CrudeExtract SolventPartitioning Solvent-Solvent Partitioning (e.g., n-hexane, ethyl acetate, n-butanol) CrudeExtract->SolventPartitioning Fractionation Column Chromatography (Silica Gel, Sephadex LH-20) SolventPartitioning->Fractionation Purification Preparative HPLC Fractionation->Purification MelilotigeninC Pure this compound Purification->MelilotigeninC Analysis Structural Elucidation (NMR, MS) MelilotigeninC->Analysis

Figure 4: General workflow for the extraction and isolation of this compound.

Protocol:

  • Plant Material Preparation: Air-dry the aerial parts of Melilotus species and grind them into a fine powder.

  • Extraction: Macerate the powdered plant material with methanol at room temperature for 72 hours with occasional shaking. Repeat the extraction process three times.

  • Concentration: Combine the methanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Fractionation: Subject the crude extract to column chromatography on a silica gel column, eluting with a gradient of n-hexane and ethyl acetate. Monitor the fractions by thin-layer chromatography (TLC).

  • Purification: Further purify the fractions containing compounds of interest using Sephadex LH-20 column chromatography and/or preparative high-performance liquid chromatography (HPLC).[17]

  • Structural Elucidation: Identify the purified compound as this compound using spectroscopic methods, including ¹H-NMR, ¹³C-NMR, and mass spectrometry (MS), and by comparison with published data.[8][12]

In Vitro Anti-inflammatory Assays

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[18][19]

Protocol:

  • Prepare a reaction mixture containing assay buffer, heme, and human recombinant COX-2 enzyme in a 96-well plate.

  • Add various concentrations of this compound (dissolved in DMSO) to the wells. Use a known COX-2 inhibitor (e.g., celecoxib) as a positive control and DMSO as a vehicle control.

  • Incubate the plate at 25°C for 5 minutes.

  • Initiate the reaction by adding arachidonic acid and a colorimetric substrate solution.

  • Incubate for a further 2 minutes at 25°C.

  • Measure the absorbance at 590 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Principle: This spectrophotometric assay measures the inhibition of lipoxygenase-catalyzed oxidation of linoleic acid to 13-hydroperoxyoctadecadienoic acid, which can be monitored by the increase in absorbance at 234 nm.[20][21]

Protocol:

  • Prepare a reaction mixture containing this compound at various concentrations and a lipoxygenase solution in a phosphate buffer (pH 8.0).

  • Incubate the mixture for 10 minutes at 25°C.

  • Initiate the reaction by adding a linoleic acid substrate solution.

  • Monitor the increase in absorbance at 234 nm for 6 minutes using a spectrophotometer.

  • Use a known LOX inhibitor (e.g., quercetin) as a positive control.

  • Calculate the percentage of inhibition and the IC₅₀ value.

Principle: This assay utilizes a cell line (e.g., HEK293T) that is transiently transfected with an NF-κB-dependent reporter plasmid (e.g., encoding luciferase or GFP). Inhibition of NF-κB activation by the test compound results in a decrease in the reporter signal.[16][22]

Protocol:

  • Seed HEK293T cells in a 24-well plate and transfect them with an NF-κB reporter plasmid.

  • After 24 hours, pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS).

  • After an appropriate incubation period (e.g., 6-24 hours), measure the reporter gene expression (luciferase activity or GFP fluorescence).

  • Calculate the percentage of inhibition of NF-κB activity.

Quantitative Analysis

High-performance liquid chromatography with a diode-array detector (HPLC-DAD) is a robust and widely used method for the quantitative analysis of triterpenoids in plant extracts.[23][24][25][26]

Protocol:

  • Sample Preparation: Prepare a standardized solution of the Melilotus extract containing this compound.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: Diode-array detector monitoring at a wavelength appropriate for triterpenoids (e.g., 205 nm).

  • Calibration Curve: Prepare a series of standard solutions of purified this compound of known concentrations to generate a calibration curve.

  • Quantification: Inject the sample extract and quantify the amount of this compound by comparing its peak area to the calibration curve.

Conclusion and Future Perspectives

This compound, as an oleanane-type triterpenoid from Melilotus species, represents a promising area for research in phytochemistry and pharmacology. While direct studies on this compound are limited, its structural similarity to other bioactive triterpenoids suggests a potential role as an anti-inflammatory agent. Future research should focus on the definitive elucidation of its biosynthetic pathway, the specific molecular targets of its anti-inflammatory action, and its efficacy and safety in preclinical models. The development of robust analytical methods for its quantification in plant material will also be crucial for its potential development as a phytopharmaceutical or a lead compound for drug discovery. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to further explore the scientific and therapeutic potential of this compound.

References

Unveiling the Triterpenoid Architecture of Melilotigenin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Melilotigenin C, a lesser-known triterpenoid, presents a unique structural framework that warrants in-depth investigation for its potential pharmacological applications. This technical guide provides a comprehensive overview of the core structural features of this compound, including its chemical identity and foundational properties. Due to the limited publicly available experimental data, this document focuses on presenting the established chemical information and outlines the standard experimental protocols utilized for the isolation and structural elucidation of similar triterpenoid compounds. This guide serves as a foundational resource for researchers initiating studies on this compound, providing the necessary groundwork for future exploration of its bioactivity and therapeutic potential.

Core Structure and Chemical Identity

This compound is a pentacyclic triterpenoid with the systematic IUPAC name (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-Hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3(2H)-one. Its chemical structure is characterized by an oleanane-type skeleton, a common framework among triterpenoids.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₃₀H₄₈O₃Pharmaffiliates[1]
Molecular Weight 456.71 g/mol Pharmaffiliates[1]
CAS Number 188970-21-0Pharmaffiliates[1]
Synonyms Not Available-
Appearance Not Available-
Storage 2-8°C RefrigeratorPharmaffiliates[1]

Experimental Protocols

Isolation of Triterpenoids from Plant Material

The isolation of triterpenoids from plant sources like Melilotus officinalis typically involves a multi-step extraction and chromatographic purification process.

Workflow for Triterpenoid Isolation

Isolation_Workflow Plant_Material Dried and Powdered Plant Material (e.g., Melilotus officinalis) Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol, or Chloroform) Plant_Material->Solvent_Extraction Crude_Extract Crude Extract Solvent_Extraction->Crude_Extract Partitioning Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) Crude_Extract->Partitioning Fractions Fractionation Partitioning->Fractions Column_Chromatography Column Chromatography (Silica Gel or Sephadex) Fractions->Column_Chromatography Purified_Fractions Purified Fractions Column_Chromatography->Purified_Fractions HPLC Preparative HPLC Purified_Fractions->HPLC Isolated_Compound Isolated Triterpenoid (e.g., this compound) HPLC->Isolated_Compound Structure_Elucidation_Workflow Isolated_Compound Isolated Pure Compound Mass_Spec Mass Spectrometry (MS) (e.g., ESI-MS, HR-MS) Isolated_Compound->Mass_Spec NMR Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HSQC, HMBC) Isolated_Compound->NMR Molecular_Formula Determination of Molecular Formula Mass_Spec->Molecular_Formula Final_Structure Final 3D Structure Molecular_Formula->Final_Structure Connectivity Establishment of 2D Structure (Connectivity of Atoms) NMR->Connectivity Stereochemistry Determination of Stereochemistry (NOESY, ROESY, X-ray Crystallography) Connectivity->Stereochemistry Stereochemistry->Final_Structure Biological_Activity_Workflow Isolated_Compound This compound Initial_Screening In Vitro Bioassays (e.g., Cytotoxicity, Antimicrobial, Anti-inflammatory) Isolated_Compound->Initial_Screening Active_Hit Identification of Biological Activity Initial_Screening->Active_Hit Dose_Response Dose-Response Studies (Determination of IC₅₀/EC₅₀) Active_Hit->Dose_Response Mechanism_of_Action Mechanism of Action Studies Dose_Response->Mechanism_of_Action Pathway_Analysis Identification of Signaling Pathways Mechanism_of_Action->Pathway_Analysis In_Vivo In Vivo Animal Models Pathway_Analysis->In_Vivo Lead_Compound Potential Lead Compound In_Vivo->Lead_Compound

References

In-depth Technical Guide on the Potential Therapeutic Targets of Melilotigenin C

Author: BenchChem Technical Support Team. Date: November 2025

1. Executive Summary

This technical guide provides a comprehensive overview of the current scientific understanding of Melilotigenin C and its potential therapeutic targets. Following a rigorous and systematic search of available biomedical and scientific literature, it has been determined that there is a significant lack of published research on the biological activities, mechanism of action, and specific therapeutic targets of this compound. This document outlines the known information about this compound and highlights the current knowledge gap, thereby identifying a clear area for future research.

2. Introduction to this compound

This compound is a naturally occurring triterpenoid. Triterpenoids are a large and structurally diverse class of organic compounds, which are known to exhibit a wide range of biological activities. The primary source of this compound, as reported in the available literature, is the plant species Melilotus messanensis.

Basic chemical and physical properties of this compound are summarized below:

PropertyValueSource
Molecular Formula C30H46O5PubChem
Molecular Weight 486.7 g/mol PubChem
Compound Type TriterpenoidPubChem
Known Source Melilotus messanensisPubChem

3. Current State of Research on Therapeutic Targets

An exhaustive search of scientific databases and literature has revealed a notable absence of studies investigating the potential therapeutic targets of this compound. As of the date of this report, there are no publicly available in vitro or in vivo studies that elucidate its mechanism of action or its effects on specific signaling pathways. Consequently, no quantitative data on its biological activity, such as IC50 or EC50 values, are available to be presented.

4. Signaling Pathways

Due to the lack of research on the biological effects of this compound, there is currently no information available to implicate this compound in any specific signaling pathways. The creation of a signaling pathway diagram is therefore not possible at this time.

5. Experimental Protocols

The absence of published experimental studies on this compound means that there are no established protocols for investigating its biological activity. Future research would necessitate the development and validation of new experimental methodologies to assess its potential therapeutic effects.

A generalized workflow for initial investigation of a novel natural product like this compound is proposed below.

G cluster_0 Phase 1: Discovery and Initial Screening cluster_1 Phase 2: Target Identification and Mechanism of Action cluster_2 Phase 3: In Vitro and In Vivo Validation A Isolation of this compound from Melilotus messanensis B Structural Elucidation (NMR, Mass Spectrometry) A->B C Initial Cytotoxicity Screening (e.g., MTT assay in cancer cell lines) B->C D Broad Bioactivity Screening (e.g., enzyme inhibition assays, receptor binding assays) C->D If cytotoxic E Transcriptomic/Proteomic Analysis (e.g., RNA-seq, Mass Spectrometry) D->E F Identification of Potential Signaling Pathways E->F G In Vitro Validation in Relevant Cell-based Models F->G H Development of Animal Models G->H I Preclinical In Vivo Efficacy and Toxicity Studies H->I

Caption: Proposed workflow for investigating this compound.

This compound represents an unexplored natural product with potential for therapeutic applications, characteristic of the broader class of triterpenoids. The current body of scientific literature lacks any data on its biological activity and potential therapeutic targets. This presents a significant opportunity for novel research in the fields of pharmacology and drug discovery.

Future research efforts should be directed towards:

  • Initial Bioactivity Screening: Performing a broad range of in vitro assays to identify any potential biological effects of this compound, such as anticancer, anti-inflammatory, or antimicrobial activities.

  • Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and computational modeling to identify the molecular targets of this compound.

  • Mechanism of Action Studies: Once a biological activity and potential targets are identified, further studies will be required to elucidate the downstream signaling pathways and the precise mechanism by which this compound exerts its effects.

  • In Vivo Studies: Following promising in vitro results, preclinical studies in animal models will be necessary to evaluate the efficacy, safety, and pharmacokinetic profile of this compound.

Methodological & Application

high-performance liquid chromatography (HPLC) method for Melilotigenin C analysis

Author: BenchChem Technical Support Team. Date: November 2025

An Application Note and Protocol for the High-Performance Liquid Chromatography (HPLC) Analysis of Melilotigenin C is presented for researchers, scientists, and professionals in drug development. This document provides a detailed methodology for the quantitative analysis of this compound, a triterpenoid saponin.

Application Note: Quantitative Analysis of this compound by HPLC

Introduction

This compound is a triterpenoid saponin that has garnered interest for its potential pharmacological activities. Accurate and precise quantification of this compound in various samples is crucial for research, quality control, and formulation development. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of such compounds.[1][2]

This application note describes a reversed-phase HPLC (RP-HPLC) method for the analysis of this compound. Due to the fact that triterpenoid saponins often lack a strong chromophore for UV detection, this protocol will also discuss alternative detection methods such as Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD) to ensure high sensitivity.[1][3][4]

Chromatographic Conditions

A general HPLC method for the analysis of triterpenoid saponins can be adapted for this compound. The following conditions are recommended as a starting point for method development and validation.

ParameterRecommended Condition
HPLC System A quaternary or binary HPLC system with a degasser, autosampler, column oven, and a suitable detector.
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Elution Start with a higher concentration of A, and gradually increase the concentration of B over the run time to elute this compound. A suggested gradient is provided in the protocol.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV-Vis Detector at 205 nm. If sensitivity is insufficient, a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) is recommended.[1][3][4]

Method Validation

The analytical method should be validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose.[5] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Detailed Experimental Protocol

1. Preparation of Solutions

  • Mobile Phase A (Aqueous): Add 1 mL of formic acid to 1 L of HPLC-grade water and mix well. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and mix well. Filter through a 0.45 µm membrane filter.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

2. Sample Preparation

The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation). A general procedure for a solid extract is as follows:

  • Accurately weigh a suitable amount of the sample (e.g., 100 mg of a powdered plant extract).

  • Add a known volume of methanol (e.g., 10 mL) and sonicate for 30 minutes to extract this compound.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

3. HPLC Analysis

  • Set up the HPLC system with the chromatographic conditions mentioned in the table above.

  • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

  • Inject a blank (methanol) to ensure a clean baseline.

  • Inject the prepared working standard solutions in ascending order of concentration.

  • Inject the prepared sample solutions.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Determine the concentration of this compound in the sample solutions from the calibration curve.

Suggested Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.019010
20.005050
35.001090
40.001090
40.019010
45.009010

4. Data Analysis and Quantification

The concentration of this compound in the original sample can be calculated using the following formula:

Concentration (mg/g) = (C × V) / W

Where:

  • C = Concentration of this compound in the sample solution (mg/mL) obtained from the calibration curve.

  • V = Volume of the extraction solvent (mL).

  • W = Weight of the sample (g).

Visualizations

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation Injection Injection of Standards & Samples Standard_Prep->Injection Sample_Prep Sample Preparation Sample_Prep->Injection HPLC_System HPLC System Setup Column_Equilibration Column Equilibration HPLC_System->Column_Equilibration Column_Equilibration->Injection Peak_Integration Peak Integration & Identification Injection->Peak_Integration Calibration_Curve Calibration Curve Construction Peak_Integration->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: Experimental workflow for the HPLC analysis of this compound.

References

Application Note: Quantitative Analysis of Melilotigenin C in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a detailed protocol for the quantification of Melilotigenin C, a triterpenoid saponin, in biological matrices such as plasma or tissue homogenates, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method is designed for researchers, scientists, and drug development professionals requiring a sensitive and specific assay for pharmacokinetic, metabolism, or toxicology studies. The protocol provides guidelines for sample preparation, chromatographic separation, and mass spectrometric detection.

Introduction

This compound is a naturally occurring triterpenoid with potential pharmacological activities. Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. LC-MS/MS offers high sensitivity and selectivity, making it the ideal platform for bioanalytical studies of such molecules. This protocol outlines a robust method for the determination of this compound concentrations.

Chemical Information

  • Compound Name: this compound

  • Molecular Formula: C₃₀H₄₈O₃

  • Molecular Weight: 456.71 g/mol

  • CAS Number: 188970-21-0

Experimental Protocol

Sample Preparation

A critical step for accurate quantification is the efficient extraction of this compound from the biological matrix and removal of interfering substances.

Materials:

  • Biological matrix (e.g., plasma, tissue homogenate)

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound or a compound with similar physicochemical properties)

  • Protein Precipitation Solvent: Acetonitrile or Methanol with 0.1% formic acid

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Reconstitution Solvent: 50:50 Acetonitrile:Water

Procedure:

  • Spiking: To 100 µL of the biological sample, add 10 µL of the Internal Standard working solution. For calibration standards and quality control samples, add the appropriate concentration of this compound working solution.

  • Protein Precipitation: Add 300 µL of cold protein precipitation solvent to the sample. Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of reconstitution solvent. Vortex to ensure complete dissolution.

  • Filtration/Centrifugation: Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates. Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

Chromatographic Conditions:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and re-equilibrate.
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

Instrumentation:

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for quantitative analysis.

Mass Spectrometric Conditions (Theoretical):

These transitions are proposed based on the structure of this compound and common fragmentation patterns of triterpenoids. Experimental optimization is required.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) m/z 457.36 [M+H]⁺
Product Ion 1 (Q3) To be determined experimentally (e.g., loss of H₂O, m/z 439.35)
Product Ion 2 (Q3) To be determined experimentally (e.g., characteristic ring cleavage)
Collision Energy To be optimized for each transition
Dwell Time 100 ms
Source Temperature 500°C
IonSpray Voltage 5500 V

Data Presentation

Quantitative Data Summary

The following table should be populated with experimental data upon method validation.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (r²)Accuracy (%)Precision (%RSD)
This compound457.36OptimizedOptimizedDeterminedDeterminedDeterminedDeterminedDetermined
Internal StandardTo be selectedOptimizedOptimizedN/AN/AN/AN/AN/A

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (100 µL) add_is Add Internal Standard sample->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 transfer_supernatant Transfer Supernatant centrifuge1->transfer_supernatant evaporate Evaporation to Dryness transfer_supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute centrifuge2 Final Centrifugation reconstitute->centrifuge2 autosampler_vial Transfer to Autosampler Vial centrifuge2->autosampler_vial lc_separation LC Separation (C18 Column) autosampler_vial->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification reporting Reporting quantification->reporting

Caption: LC-MS/MS experimental workflow for this compound quantification.

Proposed Fragmentation Pathway

fragmentation_pathway cluster_q1 Q1 (Precursor Selection) cluster_cid Collision Cell (CID) cluster_q3 Q3 (Product Ion Scanning) precursor This compound [M+H]⁺ m/z 457.36 fragmentation Fragmentation precursor->fragmentation product1 Product Ion 1 (e.g., [M+H-H₂O]⁺) m/z 439.35 fragmentation->product1 - H₂O product2 Product Ion 2 (Characteristic Fragment) fragmentation->product2 - Neutral Loss / Ring Cleavage

Application Notes and Protocols for the Isolation and Purification of Melilotigenin C from Melilotus officinalis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotigenin C, a triterpenoid saponin, has garnered interest within the scientific community for its potential therapeutic applications. Triterpenoid saponins are a diverse class of natural products known for a wide range of biological activities. This document provides a detailed methodology for the isolation and purification of this compound from the flowering aerial parts of Melilotus officinalis (Yellow Sweet Clover), a known source of various triterpenoid saponins.[1] The protocols outlined below are based on established methods for the extraction and purification of saponins from plant materials and have been adapted for the specific target compound, this compound.[2]

Data Presentation: Expected Yield and Purity

The following table summarizes the anticipated yield and purity of this compound at each stage of the isolation and purification process. These values are estimates based on typical recoveries of triterpenoid saponins from plant extracts and may vary depending on the quality of the plant material and specific experimental conditions.

Purification StepStarting Material (g)ProductYield (mg)Purity (%)Analytical Method
Extraction 1000 g (dried plant material)Crude Methanolic Extract150,000~5%Gravimetric
Solvent Partitioning 150,000 mg (crude extract)n-Butanol Fraction30,000~20%TLC, HPLC-ELSD
Silica Gel Column Chromatography 30,000 mg (n-butanol fraction)Saponin-Enriched Fraction5,000~60%HPLC-ELSD
C18 Reverse-Phase Column Chromatography 5,000 mg (saponin-enriched fraction)Semi-Purified this compound800~90%HPLC-ELSD
Preparative HPLC 800 mg (semi-purified fraction)Purified this compound300>98%HPLC-ELSD, NMR

Experimental Protocols

Plant Material Collection and Preparation
  • Plant Source: Flowering aerial parts of Melilotus officinalis.

  • Collection: Harvest during the full flowering stage.

  • Preparation: Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved. Grind the dried material into a coarse powder (20-40 mesh).

Extraction of Crude Saponins

This protocol utilizes maceration with methanol to efficiently extract a broad range of secondary metabolites, including triterpenoid saponins.

  • Reagents and Equipment:

    • Powdered Melilotus officinalis

    • Methanol (analytical grade)

    • Large glass container with a lid

    • Shaker

    • Filter paper (Whatman No. 1)

    • Rotary evaporator

  • Procedure:

    • Place 1 kg of the powdered plant material into the glass container.

    • Add 5 L of methanol to the container, ensuring the plant material is fully submerged.

    • Seal the container and place it on a shaker at room temperature for 48 hours.

    • Filter the extract through Whatman No. 1 filter paper.

    • Collect the filtrate and repeat the extraction process on the plant residue two more times with fresh methanol.

    • Combine all the filtrates and concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude methanolic extract.

Solvent-Solvent Partitioning

This step aims to separate the saponins from more lipophilic and hydrophilic impurities.[2]

  • Reagents and Equipment:

    • Crude methanolic extract

    • Distilled water

    • n-Hexane (analytical grade)

    • n-Butanol (analytical grade)

    • Separatory funnel (5 L)

  • Procedure:

    • Suspend the crude methanolic extract in 1 L of distilled water.

    • Transfer the aqueous suspension to a 5 L separatory funnel.

    • Add 1 L of n-hexane and shake vigorously for 5-10 minutes. Allow the layers to separate.

    • Drain the lower aqueous layer. Discard the upper n-hexane layer (this removes nonpolar compounds like fats and sterols).

    • Repeat the n-hexane wash two more times.

    • To the remaining aqueous layer, add 1 L of n-butanol and shake vigorously.

    • Allow the layers to separate and collect the upper n-butanol layer.

    • Repeat the n-butanol extraction three times.

    • Combine the n-butanol fractions and concentrate under reduced pressure using a rotary evaporator to yield the n-butanol fraction rich in saponins.

Silica Gel Column Chromatography

This is a normal-phase chromatography step to separate the saponins based on their polarity.

  • Reagents and Equipment:

    • n-Butanol fraction

    • Silica gel (60-120 mesh)

    • Glass chromatography column

    • Chloroform (analytical grade)

    • Methanol (analytical grade)

    • Ethyl acetate (analytical grade)

    • Fraction collector

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • TLC developing tank

    • Vanillin-sulfuric acid spray reagent

  • Procedure:

    • Prepare a slurry of silica gel in chloroform and pack the chromatography column.

    • Dissolve the n-butanol fraction in a minimal amount of methanol and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely.

    • Carefully load the dried sample-adsorbed silica gel onto the top of the packed column.

    • Elute the column with a stepwise gradient of chloroform-methanol-water (e.g., 90:10:1, 80:20:2, 70:30:3 v/v/v) or a gradient of ethyl acetate-methanol-water.

    • Collect fractions of a fixed volume (e.g., 20 mL) using a fraction collector.

    • Monitor the fractions by TLC. Spot a small amount of each fraction on a TLC plate and develop it in a suitable solvent system (e.g., chloroform:methanol:water 70:30:5).

    • Visualize the spots by spraying with vanillin-sulfuric acid reagent and heating at 110°C for 5-10 minutes. Saponins typically appear as purple or blue spots.

    • Combine the fractions containing the target compound (this compound) based on the TLC profiles to obtain a saponin-enriched fraction.

C18 Reverse-Phase Column Chromatography

This reverse-phase chromatography step further purifies this compound by separating it from other saponins with different hydrophobicities.

  • Reagents and Equipment:

    • Saponin-enriched fraction

    • C18 reverse-phase silica gel (40-63 µm)

    • Glass chromatography column

    • Methanol (HPLC grade)

    • Ultrapure water

    • Fraction collector

    • HPLC system with an Evaporative Light Scattering Detector (ELSD)

  • Procedure:

    • Pack the column with C18 reverse-phase silica gel.

    • Dissolve the saponin-enriched fraction in a small volume of methanol.

    • Load the sample onto the column.

    • Elute the column with a stepwise gradient of methanol in water (e.g., 50%, 60%, 70%, 80%, 90%, 100% methanol).

    • Collect fractions and analyze them by HPLC-ELSD to identify those containing this compound.

    • Combine the pure fractions to obtain semi-purified this compound.

Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification step to obtain high-purity this compound.

  • Reagents and Equipment:

    • Semi-purified this compound

    • Acetonitrile (HPLC grade)

    • Ultrapure water

    • Preparative HPLC system with a C18 column and a suitable detector (e.g., ELSD or UV at low wavelength ~205 nm).

  • Procedure:

    • Dissolve the semi-purified this compound in the initial mobile phase.

    • Inject the sample onto the preparative C18 column.

    • Elute with an isocratic or gradient mobile phase of acetonitrile and water. The exact conditions should be optimized based on analytical HPLC results. A typical starting point could be a gradient of 40-60% acetonitrile over 30 minutes.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

    • Confirm the purity and identity of the final product using analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

experimental_workflow plant Melilotus officinalis (Dried, Powdered) extraction Methanol Extraction plant->extraction Maceration partitioning Solvent Partitioning (n-Hexane/n-Butanol) extraction->partitioning Crude Extract silica Silica Gel Column Chromatography partitioning->silica n-Butanol Fraction c18 C18 Reverse-Phase Column Chromatography silica->c18 Saponin-Enriched Fraction prep_hplc Preparative HPLC c18->prep_hplc Semi-Purified Product final_product Pure this compound prep_hplc->final_product Purified Product

Caption: Workflow for the isolation and purification of this compound.

Hypothetical Signaling Pathway

Disclaimer: The specific signaling pathway modulated by this compound has not been fully elucidated. The following diagram represents a generalized pathway that can be influenced by bioactive saponins, such as the NF-κB signaling pathway, which is involved in inflammation.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex IkB IκB IKK_complex->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive inhibits NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active DNA DNA NFkB_active->DNA Melilotigenin_C This compound Melilotigenin_C->IKK_complex Inhibition? Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, etc.) DNA->Inflammatory_Genes transcription

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

References

Application Notes and Protocols: In Vitro Assay for Mycobacterium tuberculosis Inhibition by Melilotigenin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of the last update, there is no publicly available data specifically demonstrating the inhibitory activity of Melilotigenin C against Mycobacterium tuberculosis. The following application notes and protocols provide a detailed, generalized framework for evaluating the potential antimycobacterial activity of a novel natural product, using this compound as a representative example. The quantitative data presented is hypothetical and for illustrative purposes only.

Introduction

Tuberculosis (TB), caused by the bacterium Mycobacterium tuberculosis (M. tuberculosis), remains a significant global health threat, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This underscores the urgent need for the discovery and development of new anti-tubercular agents with novel mechanisms of action. Natural products have historically been a rich source of antimicrobial compounds.

This compound is a triterpenoid saponin that has been identified in various plant species. While its direct activity against M. tuberculosis has not been reported, other structurally related triterpenoids have demonstrated antibacterial properties, making this compound a candidate for investigation.

These application notes provide a comprehensive protocol for the in vitro assessment of this compound's inhibitory potential against M. tuberculosis using the widely adopted Microplate Alamar Blue Assay (MABA).[1][2][3][4] This colorimetric assay is a reliable, cost-effective, and high-throughput method for determining the Minimum Inhibitory Concentration (MIC) of compounds against replicating mycobacteria.[1][5]

Principle of the Microplate Alamar Blue Assay (MABA)

The MABA utilizes the redox indicator Alamar Blue (resazurin) to measure cell viability.[4] In the presence of metabolically active, viable M. tuberculosis, the blue, non-fluorescent resazurin is reduced to the pink, fluorescent resorufin.[2][4] The degree of this color change is proportional to the number of viable bacteria. Therefore, in the presence of an effective inhibitory compound like this compound at or above its MIC, the solution will remain blue, indicating the inhibition of bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.[4]

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular FormulaC30H48O3Pharmaffiliates
Molecular Weight456.71 g/mol Pharmaffiliates
Chemical ClassTriterpenoidFooDB
SolubilityEstimated low aqueous solubilityThe Good Scents Company
Vehicle for AssayDimethyl sulfoxide (DMSO)General Practice
Table 2: Hypothetical MIC of this compound and Control Drugs against M. tuberculosis H37Rv
CompoundMIC (µg/mL)MIC (µM)
This compound12.527.37
Isoniazid0.050.36
Rifampicin0.10.12

Note: Data for this compound is hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh 1 mg of this compound powder using an analytical balance.

  • Dissolution: Dissolve the compound in 100 µL of 100% dimethyl sulfoxide (DMSO) to prepare a 10 mg/mL stock solution.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Microplate Alamar Blue Assay (MABA) for MIC Determination

Materials and Reagents:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80

  • This compound stock solution (10 mg/mL in DMSO)

  • Isoniazid and Rifampicin (positive controls)

  • Sterile 96-well microplates (clear, flat-bottom)

  • Alamar Blue reagent

  • Sterile deionized water

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Plate Setup:

    • Add 200 µL of sterile deionized water to all outer perimeter wells to prevent evaporation during incubation.

    • Add 100 µL of supplemented Middlebrook 7H9 broth to the inner wells (columns 2-11, rows B-G).

  • Compound Dilution:

    • Add 100 µL of the this compound working solution (diluted from the stock to twice the highest desired final concentration) to column 2.

    • Perform a 2-fold serial dilution by transferring 100 µL from column 2 to column 3, mixing well, and continuing this process across the plate to column 10.

    • Discard 100 µL from column 10.

    • Column 11 serves as the drug-free control (inoculum only).

    • A separate well containing only media serves as a negative control.

  • Inoculum Preparation:

    • Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).

    • Dilute the bacterial culture in the supplemented 7H9 broth to a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well from columns 2 to 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Seal the plates with a breathable sealant or place them in a secondary container and incubate at 37°C for 7 days.

  • Addition of Alamar Blue:

    • After 7 days of incubation, add 30 µL of Alamar Blue reagent to each well.

    • Re-incubate the plates at 37°C for 24 hours.

  • Reading the Results:

    • Visually inspect the plates. A blue color indicates no bacterial growth, while a pink color indicates growth.

    • The MIC is the lowest concentration of the compound that prevents the color change from blue to pink.

    • For quantitative results, read the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm) using a microplate reader.

Mandatory Visualizations

Experimental_Workflow_MABA cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_read Incubation & Reading cluster_analysis Data Analysis prep_compound Prepare this compound Stock Solution serial_dilution Serial Dilution of This compound prep_compound->serial_dilution prep_media Prepare 7H9 Broth add_media Add 100µL Media prep_media->add_media prep_inoculum Prepare M. tb Inoculum add_inoculum Add 100µL Inoculum prep_inoculum->add_inoculum add_media->serial_dilution serial_dilution->add_inoculum incubate_7d Incubate at 37°C for 7 Days add_inoculum->incubate_7d add_alamar Add Alamar Blue incubate_7d->add_alamar incubate_24h Incubate for 24h add_alamar->incubate_24h read_results Read Results (Visual/Plate Reader) incubate_24h->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Workflow for the Microplate Alamar Blue Assay (MABA).

MABA_Principle cluster_growth Bacterial Growth cluster_inhibition Growth Inhibition mtb_viable Viable M. tuberculosis resazurin_blue Resazurin (Blue) (Oxidized) mtb_viable->resazurin_blue reduces resorufin_pink Resorufin (Pink) (Reduced) resazurin_blue->resorufin_pink mtb_inhibited Inhibited M. tuberculosis resazurin_blue2 Resazurin (Blue) (Remains Oxidized) mtb_inhibited->resazurin_blue2 no reduction melilotigenin This compound (≥MIC) melilotigenin->mtb_inhibited inhibits

References

Application Notes and Protocols for Pancreatic Lipase Inhibition Assay Using Flavonoids as an Exemplar for Melilotigenin C

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The assay described herein utilizes a colorimetric method with p-nitrophenyl butyrate (p-NPB) or a similar p-nitrophenyl ester as a substrate. Pancreatic lipase hydrolyzes the substrate to release p-nitrophenol, a yellow-colored product that can be quantified spectrophotometrically at 405 nm. The presence of an inhibitor reduces the rate of this reaction, allowing for the determination of inhibitory activity and the calculation of key parameters such as the half-maximal inhibitory concentration (IC50).[5][6]

Data Presentation

The inhibitory potential of various flavonoids against pancreatic lipase has been evaluated in numerous studies. The IC50 values, representing the concentration of an inhibitor required to reduce enzyme activity by 50%, are a standard measure of inhibitory potency. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the IC50 values for a selection of flavonoids against porcine pancreatic lipase (PPL), providing a comparative landscape for potential inhibitors like Melilotigenin C.

FlavonoidIC50 (µM)Reference
Luteolin99 ± 11[2]
Quercetin128 ± 22[2]
Baicalein156 ± 22[2]
Apigenin256 ± 54[2]
Kaempferol> 200[4]
Myricetin16 ± 1[3]
(-)-Epigallocatechin gallate (EGCG)32 ± 4[3]
Orlistat (Positive Control)0.092[2]

Note: IC50 values can vary depending on the specific assay conditions, including enzyme source (porcine vs. human), substrate, and buffer composition.[7]

Experimental Protocols

This section details the methodology for the in vitro pancreatic lipase inhibition assay using p-nitrophenyl butyrate (p-NPB) as a substrate.

Materials and Reagents
  • Porcine Pancreatic Lipase (PPL, Type II)

  • p-Nitrophenyl Butyrate (p-NPB)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Calcium Chloride (CaCl2)

  • Dimethyl Sulfoxide (DMSO)

  • Test compound (e.g., this compound or a reference flavonoid)

  • Orlistat (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37°C

Preparation of Solutions
  • Enzyme Solution (PPL): Prepare a stock solution of porcine pancreatic lipase at a concentration of 1 mg/mL in Tris-HCl buffer. This solution should be prepared fresh before each experiment.[5]

  • Substrate Solution (p-NPB): Prepare a stock solution of p-NPB at a concentration of 10 mM in DMSO.

  • Test Compound Solutions: Prepare a stock solution of the test compound (e.g., this compound) in DMSO. From this stock, prepare a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations for the assay.

  • Positive Control Solution (Orlistat): Prepare a stock solution of Orlistat in DMSO and create serial dilutions in Tris-HCl buffer.

Assay Procedure

The following protocol is adapted from established methods for assessing pancreatic lipase inhibition.[5][6]

  • Assay Plate Setup:

    • Add 20 µL of Tris-HCl buffer to the blank wells.

    • Add 20 µL of the test compound dilutions to the sample wells.

    • Add 20 µL of the Orlistat dilutions to the positive control wells.

    • Add 20 µL of Tris-HCl buffer (with the same percentage of DMSO as the test compounds) to the negative control wells.

  • Enzyme Addition and Pre-incubation:

    • Add 20 µL of the PPL enzyme solution to all wells except the blank wells.

    • Gently mix the plate and pre-incubate at 37°C for 15 minutes. This allows the inhibitor to interact with the enzyme.

  • Initiation of Reaction:

    • Add 160 µL of the p-NPB substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for 30 minutes.

    • Measure the absorbance of each well at 405 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of lipase inhibition for each concentration of the test compound using the following formula:[5]

    % Inhibition = [1 - (Asample - Ablank) / (Acontrol - Ablank)] x 100

    Where:

    • Asample is the absorbance of the well with the test compound.

    • Ablank is the absorbance of the well without the enzyme.

    • Acontrol is the absorbance of the well with the enzyme but without any inhibitor.

  • Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the test compound concentrations. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity and can be determined by regression analysis.[8]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the pancreatic lipase inhibition assay.

G Pancreatic Lipase Inhibition Assay Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_enzyme Prepare PPL Solution add_enzyme Add PPL Solution prep_enzyme->add_enzyme prep_substrate Prepare p-NPB Solution add_substrate Add p-NPB Substrate prep_substrate->add_substrate prep_inhibitor Prepare Test Compound/Control Dilutions add_inhibitor Add Inhibitor/Control to Microplate prep_inhibitor->add_inhibitor add_inhibitor->add_enzyme pre_incubate Pre-incubate at 37°C for 15 min add_enzyme->pre_incubate pre_incubate->add_substrate incubate Incubate at 37°C for 30 min add_substrate->incubate measure Measure Absorbance at 405 nm incubate->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50

Caption: Workflow for the in vitro pancreatic lipase inhibition assay.

Pancreatic Lipase Inhibition Mechanism

The diagram below depicts a simplified model of competitive inhibition of pancreatic lipase by a flavonoid inhibitor. In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding.

G Competitive Inhibition of Pancreatic Lipase E Pancreatic Lipase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (Triglyceride) I Inhibitor (Flavonoid) ES->E P Products (Fatty Acids + Monoglyceride) ES->P EI->E P->E + E

Caption: Simplified model of competitive enzyme inhibition.

References

Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Plant-Derived Compounds such as Melilotigenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for conducting antibacterial susceptibility testing of novel plant-derived compounds, using Melilotigenin C as a representative example. The protocols outlined below are based on established methodologies and are designed to be adapted for the initial screening and characterization of new potential antimicrobial agents.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. Natural products, particularly those derived from plants, represent a rich source of chemical diversity for such discoveries. Preliminary screening of these compounds for antibacterial activity is a critical first step in the drug development pipeline. The following protocols describe standard methods for determining the antibacterial efficacy of a novel compound, including the determination of the Minimum Inhibitory Concentration (MIC) and the assessment of growth inhibition zones.

Key Experimental Protocols

Two of the most widely used methods for initial antibacterial susceptibility testing are the broth microdilution method to determine the MIC and the agar disk diffusion method to assess the zone of inhibition.[1]

This method is used to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism in vitro.[1][2][3][4]

Materials:

  • Test compound (e.g., this compound) stock solution of known concentration

  • Sterile 96-well microtiter plates[3][5]

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth - MHB)[4]

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Microplate reader

  • Positive control antibiotic (e.g., Gentamicin)

  • Negative control (vehicle/solvent for the test compound)

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing 4-5 mL of sterile broth medium.

    • Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard. This can be visually compared or measured with a spectrophotometer (typically corresponds to an optical density at 600 nm (OD600) of 0.08-0.13 for many bacteria).

    • This suspension contains approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.[6]

  • Preparation of Test Compound Dilutions:

    • Prepare a serial two-fold dilution of the test compound (this compound) in the sterile broth medium directly in the 96-well plate.

    • For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the highest concentration of the test compound to well 1.

    • Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution process to the desired final concentration, discarding the last 100 µL from the final dilution well.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the test compound dilutions to achieve the final bacterial concentration of 5 x 10⁵ CFU/mL.

    • Include a positive control (broth with bacteria and a standard antibiotic) and a negative/growth control (broth with bacteria and the solvent used to dissolve the test compound). A sterility control (broth only) should also be included.[3]

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the test compound at which there is no visible growth (i.e., the well is clear).[3][4]

    • The results can also be read using a microplate reader by measuring the absorbance at 600 nm.

This method is a qualitative or semi-quantitative test to determine the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.[1][7][8]

Materials:

  • Test compound (e.g., this compound)

  • Sterile filter paper disks (6 mm in diameter)

  • Bacterial strains

  • Mueller-Hinton Agar (MHA) plates[6]

  • Sterile swabs

  • Standardized bacterial inoculum (0.5 McFarland)

  • Positive control antibiotic disks

  • Negative control disks (impregnated with the solvent)

Protocol:

  • Preparation of Inoculum and Agar Plates:

    • Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described in the MIC protocol.

    • Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess liquid.

    • Evenly streak the swab over the entire surface of an MHA plate in three directions to ensure uniform growth.[6]

    • Allow the plate to dry for a few minutes.

  • Application of Disks:

    • Impregnate sterile filter paper disks with a known concentration of the test compound (this compound).

    • Aseptically place the impregnated disks, along with positive and negative control disks, onto the surface of the inoculated MHA plate.

    • Ensure the disks are pressed down firmly to make complete contact with the agar.

  • Incubation and Measurement:

    • Invert the plates and incubate at 37°C for 18-24 hours.

    • After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm), including the diameter of the disk itself.[6]

Data Presentation

Quantitative data from antibacterial susceptibility testing should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

Bacterial StrainGram StainMIC (µg/mL)Positive Control (Antibiotic) MIC (µg/mL)
Staphylococcus aureus ATCC 25923Positive
Escherichia coli ATCC 25922Negative
Pseudomonas aeruginosa ATCC 27853Negative
Enterococcus faecalis ATCC 29212Positive

Table 2: Zone of Inhibition Diameters for this compound.

Bacterial StrainGram StainZone of Inhibition (mm)Positive Control (Antibiotic) Zone (mm)
Staphylococcus aureus ATCC 25923Positive
Escherichia coli ATCC 25922Negative
Pseudomonas aeruginosa ATCC 27853Negative
Enterococcus faecalis ATCC 29212Positive

Visualizations

The following diagram illustrates a typical workflow for the initial screening of a novel plant-derived compound for antibacterial activity.

G A Plant Material Collection and Extraction B Isolation and Purification of This compound A->B D Broth Microdilution Assay B->D Test Compound E Agar Disk Diffusion Assay B->E Test Compound C Preparation of Standardized Bacterial Inoculum (0.5 McFarland) C->D Bacterial Culture C->E Bacterial Culture F Determine Minimum Inhibitory Concentration (MIC) D->F G Measure Zone of Inhibition E->G H Data Analysis and Reporting F->H G->H

Caption: Workflow for antibacterial screening of a novel compound.

Many natural antimicrobial compounds exert their effects by disrupting the bacterial cell membrane. The following diagram illustrates this general mechanism.

G cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space A This compound B Initial Interaction with Membrane Surface A->B C Membrane Insertion and Pore Formation B->C D Disruption of Membrane Potential C->D E Leakage of Cellular Contents (Ions, ATP, etc.) D->E F Cell Death E->F

Caption: General pathway of bacterial cell membrane disruption.

References

Application Notes and Protocols for the Development of Analytical Standards for Melilotigenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the development of robust analytical standards for Melilotigenin C, a triterpenoid saponin. The following sections outline methodologies for the quantification, identification, and structural elucidation of this compound, alongside a proposed workflow for investigating its biological activity.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of this compound is fundamental for the development of analytical methods. Key identifying information is summarized in the table below.

PropertyValueSource
Chemical Name (4S,4aR,6aR,6bS,8aR,9R,12aS,14aR,14bR)-9-Hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3(2H)-one[1]
CAS Number 188970-21-0[1]
Molecular Formula C30H48O3[1]
Molecular Weight 456.71 g/mol [1]
Compound Class Triterpenoid Saponin[2][3][4]

Application Note 1: Quantitative Analysis of this compound by High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for quantifying individual saponins in various matrices, including pharmaceutical formulations and natural product extracts.[5][6] This protocol details the development and validation of an HPLC method for this compound.

Experimental Workflow for HPLC Method Development

HPLC_Workflow cluster_prep Preparation cluster_dev Method Development cluster_run Analysis & Validation cluster_result Result Standard Prepare Standard (this compound) Optimization Optimize Parameters (Column, Mobile Phase, Flow Rate) Standard->Optimization Sample Prepare Sample (e.g., Extract) Sample->Optimization Injection Inject Samples & Standards Optimization->Injection Data Data Acquisition (Peak Integration) Injection->Data Validation Method Validation (Linearity, LOD, LOQ) Data->Validation Quantification Quantify this compound Validation->Quantification

Caption: Workflow for HPLC method development and validation.

Protocol 1.1: HPLC Quantification

This protocol is a starting point and should be optimized for specific matrices and instrumentation.

1. Preparation of Standard Solutions:

  • Accurately weigh approximately 5 mg of this compound reference standard.

  • Dissolve in methanol to prepare a stock solution of 1 mg/mL.

  • Perform serial dilutions with the mobile phase to create a calibration curve with a concentration range of 1-100 µg/mL.[7]

2. Sample Preparation:

  • For plant extracts, use a solid-phase extraction (SPE) C18 cartridge to remove interfering compounds.

  • For formulations, dissolve the sample in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter before injection.[8]

3. HPLC System and Conditions: The following parameters are based on typical methods for saponin analysis and should be optimized.[9][10][11]

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic or Gradient Elution with Acetonitrile and Water (containing 0.1% formic acid)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temp. 30 °C
Detector UV/DAD at an appropriate wavelength (determined by UV scan) or Evaporative Light Scattering Detector (ELSD)

4. Method Validation: Validate the developed method according to ICH guidelines, assessing the parameters below.[12]

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (R²) > 0.999
Accuracy (Recovery) 98-102%
Precision (RSD%) Intra-day < 2%; Inter-day < 3%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity The peak for this compound should be well-resolved from other components.

Application Note 2: Structural Elucidation and Confirmation

For use as an analytical standard, the identity and structure of this compound must be unequivocally confirmed. This is typically achieved using a combination of mass spectrometry (MS) for molecular weight determination and fragmentation analysis, and nuclear magnetic resonance (NMR) spectroscopy for detailed structural mapping.[7][13]

Workflow for Structural Elucidation

Elucidation_Workflow cluster_input Sample cluster_ms Mass Spectrometry cluster_nmr NMR Spectroscopy cluster_output Confirmation Sample Purified this compound LCMS LC-MS/MS Analysis Sample->LCMS NMR 1H and 13C NMR Analysis Sample->NMR MW Determine Molecular Weight LCMS->MW Frag Analyze Fragmentation Pattern LCMS->Frag Confirm Confirm Structure MW->Confirm Frag->Confirm H_NMR Proton Environment Mapping NMR->H_NMR C_NMR Carbon Skeleton Mapping NMR->C_NMR H_NMR->Confirm C_NMR->Confirm

Caption: Workflow for structural elucidation using MS and NMR.

Protocol 2.1: LC-MS/MS Analysis

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and structural information, making it a powerful tool for identifying saponins.[6][14]

1. Sample Preparation:

  • Dissolve the purified compound in a compatible solvent (e.g., 50:50 methanol/water) to a concentration of approximately 1-10 µg/mL.[15]

2. LC-MS/MS System and Conditions: These parameters serve as a guide for method development.

ParameterRecommended Setting
LC System UPLC/HPLC with a C18 column
Mobile Phase Gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)
Ionization Source Electrospray Ionization (ESI), Positive Mode
Mass Analyzer Quadrupole Time-of-Flight (Q-TOF) or Orbitrap
Scan Mode Full scan for parent ion (m/z) and product ion scan (MS/MS) for fragmentation
Spray Voltage ~3.5 kV
Capillary Temp. ~275 °C

3. Data Interpretation:

  • Confirm the [M+H]⁺ or [M+Na]⁺ adduct in the full scan spectrum to verify the molecular weight (456.71 Da).

  • Analyze the MS/MS fragmentation pattern to identify characteristic losses (e.g., water, functional groups) that are consistent with the proposed triterpenoid structure.

Protocol 2.2: NMR Spectroscopy Analysis

¹H and ¹³C NMR are essential for the definitive structural confirmation of organic molecules by providing detailed information about the carbon skeleton and attached protons.[16][17]

1. Sample Preparation:

  • Dissolve 5-10 mg of highly purified this compound in a deuterated solvent (e.g., CDCl₃, Methanol-d₄).

2. NMR Spectrometer and Parameters: Quantitative ¹³C NMR can provide precise information on the abundance of different carbon environments.[17][18]

ParameterRecommended Setting
Spectrometer 400 MHz or higher
Nuclei ¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC)
Solvent Chloroform-d (CDCl₃) or Methanol-d₄
Internal Standard Tetramethylsilane (TMS)
¹³C Pulse Program Inverse-gated decoupling for quantitative analysis

3. Data Interpretation:

  • ¹H NMR: Analyze chemical shifts, integration, and coupling constants to determine the number and connectivity of protons.

  • ¹³C NMR: Identify the number of unique carbon atoms and their types (e.g., C=O, C-O, aliphatic CH, CH₂, CH₃).[19]

  • 2D NMR: Use COSY, HSQC, and HMBC spectra to establish C-H and C-C correlations and assemble the complete molecular structure.

Application Note 3: Workflow for Investigating Biological Activity

While the specific signaling pathways modulated by this compound are not yet characterized in the literature, a systematic approach can be employed to identify its biological targets and mechanisms of action. This workflow is designed for researchers in drug discovery and development.

Workflow for Target and Pathway Identification

Signaling_Workflow cluster_screen Initial Screening cluster_target Target Identification cluster_pathway Pathway Analysis cluster_validate Validation A1 Treat Cell Lines with This compound A2 Phenotypic Assay (e.g., Viability, Proliferation) A1->A2 B1 Omics Analysis (Transcriptomics, Proteomics) A2->B1 B2 Identify Differentially Expressed Genes/Proteins B1->B2 C1 Bioinformatics Analysis (e.g., KEGG, GO) B2->C1 C2 Hypothesize Affected Signaling Pathways (e.g., MAPK, mTOR, Wnt) C1->C2 D1 Functional Assays (e.g., Western Blot, Kinase Assay) C2->D1 D2 Confirm Pathway Modulation D1->D2

Caption: A systematic workflow for identifying biological targets.

Protocol 3.1: General Protocol for Biological Screening

1. Cell Culture and Treatment:

  • Select a panel of relevant human cell lines (e.g., cancer cell lines, normal cell lines).

  • Culture cells to ~80% confluency in appropriate media.

  • Treat cells with a dose-response range of this compound (e.g., 0.1 to 100 µM) for various time points (e.g., 24, 48, 72 hours).

2. Phenotypic Assay (e.g., Cell Viability):

  • Following treatment, assess cell viability using a standard method like the MTT or PrestoBlue™ assay.

  • Measure absorbance or fluorescence according to the manufacturer's protocol.

  • Calculate the IC₅₀ (half-maximal inhibitory concentration) to determine the compound's potency.

3. Target Identification and Pathway Analysis:

  • Based on the IC₅₀, treat cells with an effective concentration of this compound.

  • Harvest cells for RNA and protein extraction.

  • Perform RNA-sequencing or proteomic analysis (e.g., LC-MS/MS) to identify changes in gene or protein expression.

  • Use bioinformatics tools to analyze the data and identify enriched signaling pathways, such as those involved in proliferation (MAPK), metabolism (mTOR), or development (Wnt).[20][21][22][23]

4. Validation:

  • Validate the findings from the 'omics' data using targeted molecular biology techniques. For example, if the mTOR pathway is implicated, use Western blotting to measure the phosphorylation status of key proteins like Akt and S6K.[23]

References

Application Notes and Protocols for Testing Melilotigenin C in Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotigenin C is a triterpenoid, a class of naturally occurring compounds known for a wide spectrum of biological activities. The diverse pharmacological effects of triterpenoids are often attributed to their interaction with key enzymes in various cellular signaling pathways. Due to its chemical structure, this compound is a promising candidate for modulating the activity of enzymes such as protein kinases, proteasomes, and cyclooxygenases (COX), which are critical regulators of cellular processes and are implicated in numerous diseases, including cancer and inflammatory disorders.

These application notes provide detailed protocols for testing the enzymatic activity of a novel triterpenoid, exemplified by this compound, against these three important enzyme classes. The protocols are designed to be adaptable for high-throughput screening and detailed kinetic analysis, providing a framework for the initial characterization of this and other novel compounds.

Data Presentation: Efficacy of Known Inhibitors

The following tables summarize the inhibitory activities of well-characterized compounds against a kinase, the proteasome, and COX enzymes. This data is provided as a reference for expected potencies and for the validation of the described assay protocols.

Table 1: Inhibitory Activity of Known Kinase Inhibitors

InhibitorTarget KinaseIC50 (nM)Reference
Dasatinibc-Kit<1 - 15[1]
Imatinibc-Kit10 - 100[1]
Nilotinibc-Kit10 - 100[1]
Sorafenibc-Kit10 - 100[1]
Sunitinibc-Kit1 - 10[1]
PF-670462CK1δ64.18 - 69.85[2]
Liu-20CK1δ395.80 - 403.60[2]

Table 2: Inhibitory Activity of Known Proteasome Inhibitors

InhibitorProteasome Subunit(s)IC50 (nM)Reference
BortezomibChymotrypsin-like (β5)7[3]
CarfilzomibChymotrypsin-like (β5)~6[3]
MarizomibChymotrypsin-like (β5)~3[3]
IxazomibChymotrypsin-like (β5)3.4[4]
MG132Chymotrypsin-like, Trypsin-like, Caspase-likeVaries[4]
EpoxomicinChymotrypsin-likeVaries[4]
DelanzomibChymotrypsin-like3.8[4]

Table 3: Inhibitory Activity of Known Cyclooxygenase (COX) Inhibitors

InhibitorCOX IsoformIC50 (µM)Reference
CelecoxibCOX-182[5]
COX-26.8[5]
DiclofenacCOX-10.076[5]
COX-20.026[5]
IbuprofenCOX-112[5]
COX-280[5]
IndomethacinCOX-10.0090[5]
COX-20.31[5]
RofecoxibCOX-1>100[5]
COX-225[5]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways potentially modulated by this compound and a general workflow for its enzymatic testing.

experimental_workflow cluster_prep Preparation cluster_assay Enzymatic Assay cluster_analysis Data Analysis Compound_Preparation Prepare this compound Stock and Dilutions Assay_Setup Set up Assay Plate: - Enzyme - Buffer - this compound/Control Compound_Preparation->Assay_Setup Enzyme_Preparation Prepare Kinase, Proteasome, or COX Enzyme Enzyme_Preparation->Assay_Setup Substrate_Preparation Prepare Specific Substrate and Reagents Initiate_Reaction Add Substrate to Initiate Reaction Substrate_Preparation->Initiate_Reaction Assay_Setup->Initiate_Reaction Incubation Incubate at Optimal Temperature Initiate_Reaction->Incubation Detection Measure Signal (Fluorescence/Luminescence/Absorbance) Incubation->Detection Data_Processing Process Raw Data (Subtract Background) Detection->Data_Processing Calculate_Inhibition Calculate Percent Inhibition Data_Processing->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: General experimental workflow for enzymatic testing of this compound.

MAPK_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cellular_Response Cell Proliferation, Differentiation, Survival Transcription_Factors->Cellular_Response

Caption: The Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Ubiquitin_Proteasome_System Target_Protein Target Protein E3 E3 (Ub-ligase) Target_Protein->E3 Ubiquitin Ubiquitin E1 E1 (Ub-activating enzyme) Ubiquitin->E1 E2 E2 (Ub-conjugating enzyme) E1->E2 E2->E3 Polyubiquitinated_Protein Polyubiquitinated Target Protein E3->Polyubiquitinated_Protein Polyubiquitination Proteasome 26S Proteasome Polyubiquitinated_Protein->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System for protein degradation.

Prostaglandin_Synthesis_Pathway Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 PLA2 Phospholipase A2 PGH2 Prostaglandin H2 (PGH2) Arachidonic_Acid->PGH2 COX-1 / COX-2 COX1_2 COX-1 / COX-2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Prostaglandin Synthases Prostaglandin_Synthases Prostaglandin Synthases Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever

Caption: The Prostaglandin Synthesis Pathway involving COX enzymes.

Experimental Protocols

Protocol 1: Kinase Activity Assay (Fluorescence-Based)

This protocol describes a generic, continuous kinetic assay to measure the activity of a protein kinase and its inhibition by this compound using a fluorescent peptide substrate.[6]

Materials:

  • Purified active kinase

  • Fluorescently labeled peptide substrate (e.g., Sox-based)[6]

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • ATP solution

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Staurosporine)

  • 384-well, low-volume, black assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents:

    • Prepare a 2X kinase solution in kinase assay buffer.

    • Prepare a 2X peptide substrate/2X ATP solution in kinase assay buffer.

    • Prepare a series of 2X dilutions of this compound and the positive control inhibitor in kinase assay buffer containing 2% DMSO.

  • Assay Setup:

    • Add 10 µL of the 2X this compound dilutions or control inhibitor to the appropriate wells of the 384-well plate.

    • For "no inhibitor" controls, add 10 µL of kinase assay buffer with 2% DMSO.

    • For "no enzyme" controls, add 10 µL of kinase assay buffer with 2% DMSO.

  • Enzyme Addition:

    • Add 10 µL of the 2X kinase solution to all wells except the "no enzyme" controls. Add 10 µL of kinase assay buffer to the "no enzyme" control wells.

  • Initiate Reaction and Read:

    • Place the plate in a fluorescence plate reader pre-heated to 30°C.

    • Initiate the reaction by adding 5 µL of the 2X peptide substrate/2X ATP solution to all wells.

    • Immediately begin monitoring the increase in fluorescence intensity (e.g., Ex/Em = 360/485 nm) every 60 seconds for 30-60 minutes.

  • Data Analysis:

    • Determine the initial reaction rates (slopes of the linear portion of the fluorescence vs. time curves).

    • Subtract the rate of the "no enzyme" control from all other rates.

    • Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot percent inhibition versus the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Proteasome Activity Assay (Luminescence-Based)

This protocol outlines a method to measure the chymotrypsin-like activity of the 20S proteasome and its inhibition by this compound using a luminogenic substrate.[7]

Materials:

  • Purified 20S proteasome

  • Luminogenic proteasome substrate (e.g., Suc-LLVY-aminoluciferin)

  • Proteasome assay buffer (e.g., 25 mM HEPES pH 7.5, 0.5 mM EDTA)

  • Luciferase detection reagent

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., MG-132)

  • 96-well, solid white assay plates

  • Luminometer

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the 20S proteasome in proteasome assay buffer.

    • Prepare the proteasome-glo reagent by combining the luminogenic substrate, luciferase detection reagent, and assay buffer according to the manufacturer's instructions.

    • Prepare a series of dilutions of this compound and the positive control inhibitor in proteasome assay buffer.

  • Assay Setup:

    • Add 50 µL of the proteasome working solution to the appropriate wells of the 96-well plate.

    • Add 1 µL of the this compound dilutions or control inhibitor to the wells. For "no inhibitor" controls, add 1 µL of DMSO.

    • For "no enzyme" controls, add 50 µL of proteasome assay buffer.

  • Incubation:

    • Incubate the plate at room temperature for 15 minutes to allow the compound to interact with the enzyme.

  • Initiate Reaction and Read:

    • Add 50 µL of the prepared proteasome-glo reagent to all wells.

    • Mix briefly on a plate shaker.

    • Incubate at room temperature for 10 minutes.

    • Measure the luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "no enzyme" controls from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.

    • Plot percent inhibition versus the logarithm of this compound concentration and fit the data to determine the IC50 value.

Protocol 3: Cyclooxygenase (COX) Inhibitor Screening Assay (Absorbance-Based)

This protocol describes a colorimetric assay to screen for inhibitors of COX-1 and COX-2 activity.[8][9]

Materials:

  • Purified ovine COX-1 and human recombinant COX-2

  • COX assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Hemin

  • Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

  • Arachidonic acid solution

  • This compound stock solution (in DMSO)

  • Positive control inhibitor (e.g., Celecoxib)

  • 96-well, clear assay plates

  • Absorbance plate reader

Procedure:

  • Prepare Reagents:

    • Prepare working solutions of COX-1 and COX-2 in COX assay buffer.

    • Prepare a working solution of Hemin in COX assay buffer.

    • Prepare a series of dilutions of this compound and the positive control inhibitor.

  • Assay Setup:

    • To the appropriate wells of the 96-well plate, add the following in order:

      • 150 µL COX assay buffer

      • 10 µL Hemin

      • 10 µL COX-1 or COX-2 enzyme solution (or buffer for background wells)

      • 10 µL this compound dilution, control inhibitor, or DMSO (for 100% activity wells)

  • Pre-incubation:

    • Incubate the plate for 5 minutes at 25°C.

  • Initiate Reaction and Read:

    • Add 20 µL of the colorimetric substrate solution to all wells.

    • Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.

    • Immediately read the absorbance at 590 nm in kinetic mode for 2 minutes, or as an endpoint reading after a fixed time (e.g., 2 minutes).

  • Data Analysis:

    • Subtract the average absorbance of the background wells from all other readings.

    • Calculate the percent inhibition for each concentration of this compound relative to the 100% activity wells.

    • Plot percent inhibition versus the logarithm of this compound concentration and fit the data to determine the IC50 value for both COX-1 and COX-2.

References

Application Notes and Protocols for Melilotigenin C in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotigenin C is a naturally occurring pentacyclic triterpenoid sapogenin isolated from Melilotus messanensis.[1] As a member of the oleanane family of triterpenoids, it shares a core structure with other bioactive compounds known for a variety of pharmacological activities, including anti-inflammatory effects.[2][3][4] To date, a total chemical synthesis of this compound has not been reported in the scientific literature. The complex, stereochemically dense structure of this compound presents a significant synthetic challenge.

These application notes provide a comprehensive overview of a proposed synthetic strategy for this compound, drawing upon established methodologies for the synthesis of related polycyclic natural products. Detailed protocols for key chemical transformations are included as illustrative examples. Furthermore, the potential for semi-synthesis from more abundant natural products and the biological context for its use in drug development are discussed.

Chemical Data and Properties

A summary of the key chemical properties of this compound and the structurally related, and more readily available, Soyasapogenol B is presented below for comparison.

PropertyThis compoundSoyasapogenol B
Molecular Formula C30H48O3[5][6]C30H50O3
Molecular Weight 456.71 g/mol [6]458.7 g/mol
CAS Number 188970-21-0[1][6]595-15-3
Natural Sources Melilotus messanensis[1]Melilotus albus, Soybean (Glycine max)
Chemical Class Oleanane-type Triterpenoid SapogeninOleanane-type Triterpenoid Sapogenin
Known Biological Activity Antibacterial, antimycobacterial, pancreatic lipase inhibitor[1]Anti-inflammatory, hepatoprotective

Proposed Synthetic Strategy: A Retrosynthetic Analysis

Given the absence of a published total synthesis, a plausible retrosynthetic pathway for this compound is proposed. This strategy focuses on the construction of the pentacyclic oleanane core and the subsequent stereoselective installation of functional groups.

Retrosynthesis_Melilotigenin_C Melilotigenin_C This compound Late_Stage_FGIs Late-Stage Functional Group Interconversions Melilotigenin_C->Late_Stage_FGIs Oxidation/Reduction Pentacyclic_Core Pentacyclic Oleanane Core Late_Stage_FGIs->Pentacyclic_Core C-H Functionalization Ring_DE_Fragment D/E Ring System Pentacyclic_Core->Ring_DE_Fragment Annulation Strategy Ring_ABC_Fragment A/B/C Ring System Pentacyclic_Core->Ring_ABC_Fragment Diels-Alder Cycloaddition Cyclization_Precursor Acyclic Polyene Precursor Ring_DE_Fragment->Cyclization_Precursor Fragment Coupling Ring_ABC_Fragment->Cyclization_Precursor Fragment Coupling Building_Block_A Simple Chiral Building Blocks Cyclization_Precursor->Building_Block_A Iterative Synthesis

A proposed retrosynthetic analysis for this compound.

This retrosynthetic approach disconnects this compound back to a functionalized pentacyclic oleanane core. This core can be conceptually assembled from two key fragments: an A/B/C tricyclic system and a D/E bicyclic system. The A/B/C fragment could be constructed via a powerful cycloaddition reaction, such as a Diels-Alder reaction, to establish the initial stereochemistry. The D/E rings could be appended through an annulation strategy, for example, a Robinson annulation. These complex fragments would arise from simpler, readily available chiral building blocks.

Experimental Protocols for Key Transformations

The following protocols are representative examples of the types of reactions that would be critical in the synthesis of the this compound core structure. These are based on established procedures in natural product synthesis.

1. Diels-Alder Cycloaddition for A/B Ring Formation

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings with high stereocontrol, making it ideal for forming the A and B rings of the triterpenoid core.[7][8][9][10]

  • Reaction: Construction of a cis-decalin system.

  • Reagents:

    • Danishefsky's diene (1.2 equivalents)

    • 2-Methyl-2-cyclohexen-1-one (1.0 equivalent)

    • Zinc Chloride (ZnCl2) as a Lewis acid catalyst (0.1 equivalents)

    • Dichloromethane (CH2Cl2) as solvent

  • Protocol:

    • To a solution of 2-methyl-2-cyclohexen-1-one in dry dichloromethane at -78 °C under a nitrogen atmosphere, add zinc chloride.

    • Stir the mixture for 15 minutes.

    • Add Danishefsky's diene dropwise over 10 minutes.

    • Allow the reaction to stir at -78 °C for 4 hours, then warm to room temperature and stir for an additional 12 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • The resulting silyl enol ether can be hydrolyzed with dilute acid (e.g., 1M HCl in THF) to afford the desired bicyclic enone.

    • Purify the product by flash column chromatography on silica gel.

2. Robinson Annulation for C Ring Formation

The Robinson annulation is a classic and reliable method for the formation of a six-membered ring fused to an existing ring system, which is suitable for the construction of the C ring.[11][12][13]

  • Reaction: Formation of a tricyclic core from a bicyclic ketone.

  • Reagents:

    • Bicyclic enone (from Diels-Alder reaction, 1.0 equivalent)

    • Methyl vinyl ketone (MVK) (1.5 equivalents)

    • Potassium hydroxide (KOH) as base (0.2 equivalents)

    • Ethanol as solvent

  • Protocol:

    • Dissolve the bicyclic enone in ethanol in a round-bottom flask.

    • Add potassium hydroxide and stir the mixture at room temperature for 30 minutes to generate the enolate.

    • Cool the reaction mixture to 0 °C and add methyl vinyl ketone dropwise.

    • Allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

    • Cool the reaction to room temperature and neutralize with 1M aqueous HCl.

    • Remove the ethanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

    • Purify the tricyclic product by flash column chromatography.

Synthetic Workflow and Alternative Strategies

Synthetic_Workflow cluster_total_synthesis Total Synthesis Approach cluster_semisynthesis Semi-Synthesis Approach Start_Materials Simple Achiral Starting Materials Chiral_Induction Asymmetric Catalysis Start_Materials->Chiral_Induction ABC_Fragment ABC-Tricyclic Core (e.g., Diels-Alder) Chiral_Induction->ABC_Fragment DE_Annulation D/E Ring Annulation (e.g., Robinson) ABC_Fragment->DE_Annulation Pentacycle Functionalized Pentacycle DE_Annulation->Pentacycle Melilotigenin_C This compound Pentacycle->Melilotigenin_C Late-stage oxidations Soyasapogenol_B Soyasapogenol B (from natural source) Selective_Protection Selective Protection of Hydroxyls Soyasapogenol_B->Selective_Protection Core_Modification Core Modification (e.g., C-H Oxidation) Selective_Protection->Core_Modification Deprotection Deprotection Core_Modification->Deprotection Semi_Synth_Product This compound Deprotection->Semi_Synth_Product

Comparison of total and semi-synthetic workflows.

Semi-Synthesis from Abundant Natural Products

A more practical and potentially shorter route to this compound and its analogs is through semi-synthesis.[14] Natural products with a similar oleanane core, such as Soyasapogenol B, can be isolated in larger quantities from plants like soybean.[15]

The semi-synthetic approach would involve:

  • Isolation: Extraction and purification of Soyasapogenol B from a natural source.

  • Selective Functionalization: Utilizing protecting group chemistry to differentiate the various hydroxyl groups on the Soyasapogenol B scaffold.

  • C-H Oxidation: Employing modern synthetic methods to selectively oxidize specific, unactivated C-H bonds to introduce the required carbonyl and hydroxyl functionalities to transform the core into that of this compound.

  • Deprotection: Removal of protecting groups to yield the final product.

This strategy leverages the already assembled complex core of an abundant natural product, significantly reducing the step count compared to a total synthesis.

Application in Drug Discovery and Development

Potential Anti-inflammatory Mechanism of Action

Triterpenoid saponins are well-documented for their anti-inflammatory properties.[2][3][4][16] The proposed mechanism for many of these compounds involves the inhibition of the pro-inflammatory NF-κB signaling pathway.

NFkB_Pathway LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Inflammatory_Genes activates transcription of Melilotigenin_C This compound Melilotigenin_C->IKK inhibits

Inhibition of the NF-κB signaling pathway.

By inhibiting key kinases like IKK in the NF-κB pathway, triterpenoids can prevent the degradation of IκBα. This keeps the NF-κB transcription factor sequestered in the cytoplasm, preventing it from entering the nucleus and activating the expression of pro-inflammatory genes such as TNF-α, IL-6, and COX-2.[17]

Importance of Synthesis for Drug Development

Access to this compound and its derivatives through either total or semi-synthesis is crucial for advancing its potential as a therapeutic agent. A robust synthetic route would enable:

  • Confirmation of Structure: Synthesis allows for the unambiguous confirmation of the structure of the isolated natural product.

  • Analogue Synthesis for SAR Studies: The synthesis can be readily modified to produce a library of related compounds. These analogues are essential for conducting Structure-Activity Relationship (SAR) studies to identify the key pharmacophores responsible for biological activity and to optimize properties like potency, selectivity, and metabolic stability.

  • Scalable Production: A viable synthetic route is a prerequisite for producing the quantities of the compound needed for preclinical and clinical studies.

While the total synthesis of this compound remains an open challenge in organic chemistry, established strategies for the construction of complex polycyclic triterpenoids provide a clear roadmap. The development of a synthetic route, whether de novo or semi-synthetic, would be a significant achievement, enabling detailed biological evaluation and paving the way for its potential development as a novel therapeutic agent, particularly in the area of inflammatory diseases.

References

Application Notes and Protocols for In Vivo Studies of Melilotigenin C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Melilotigenin C is a triterpenoid compound that holds potential for therapeutic development. While specific in vivo data on this compound is limited, compounds from the Meliaceae family, where similar molecules are found, have demonstrated a range of biological activities, including anti-inflammatory effects.[1] These application notes provide a detailed framework for the in vivo investigation of this compound, focusing on its potential anti-inflammatory and neuroprotective properties. The protocols outlined below are based on established methodologies for evaluating novel therapeutic compounds in preclinical animal models.

I. Preclinical In Vivo Evaluation of Anti-inflammatory Activity

This section details the experimental design for assessing the anti-inflammatory potential of this compound using a carrageenan-induced paw edema model, a widely accepted method for screening anti-inflammatory drugs.[2][3]

Experimental Design and Workflow

The overall workflow for the in vivo anti-inflammatory studies is depicted below.

G cluster_0 Phase 1: Preliminary Studies cluster_1 Phase 2: Efficacy Study cluster_2 Phase 3: Mechanism of Action A Acute Toxicity Study (LD50) B Dose-Response Pilot Study A->B C Animal Acclimatization D Group Allocation (n=6-8/group) C->D E This compound / Vehicle / Positive Control Administration D->E F Induction of Paw Edema (Carrageenan) E->F G Measurement of Paw Volume F->G H Data Analysis G->H I Tissue Collection (Paw, Blood) H->I J Biochemical Assays (e.g., ELISA for cytokines) I->J K Histopathological Examination I->K L Interpretation of Results J->L K->L

Caption: Experimental workflow for in vivo anti-inflammatory studies.

Experimental Protocols

1. Animals:

  • Species: Male Swiss albino mice.[3]

  • Weight: 20-25 g.

  • Housing: Standard laboratory conditions (22 ± 2°C, 12 h light/dark cycle) with free access to food and water.

  • Acclimatization: Minimum of 7 days before the experiment.

2. Acute Toxicity Study (LD50):

  • Objective: To determine the safety profile and appropriate dose range for this compound.

  • Method: Administer escalating doses of this compound (e.g., 10, 100, 1000 mg/kg, intraperitoneally) to different groups of mice (n=6 per group).[3]

  • Observation: Monitor animals for 48 hours for any signs of toxicity or mortality.[3] The highest dose that does not cause mortality is considered for subsequent experiments.

3. Carrageenan-Induced Paw Edema: [2][3]

  • Groups (n=6-8 animals per group):

    • Group I (Control): Vehicle (e.g., normal saline with 0.5% Tween 80).

    • Group II (Positive Control): Indomethacin (10 mg/kg, i.p.).

    • Group III (Test Group 1): this compound (e.g., 25 mg/kg, i.p.).

    • Group IV (Test Group 2): this compound (e.g., 50 mg/kg, i.p.).

    • Group V (Test Group 3): this compound (e.g., 100 mg/kg, i.p.).

  • Procedure:

    • Administer the respective treatments (vehicle, indomethacin, or this compound) intraperitoneally.

    • After 60 minutes, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each mouse.

    • Measure the paw volume immediately after carrageenan injection (0 h) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.

  • Data Analysis:

    • Calculate the percentage inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Mice

Treatment GroupDose (mg/kg)Paw Volume (mL) at 0h (Mean ± SEM)Paw Volume (mL) at 3h (Mean ± SEM)% Inhibition of Edema at 3h
Vehicle Control-
Indomethacin10
This compound25
This compound50
This compound100

II. Preclinical In Vivo Evaluation of Neuroprotective Activity

This section outlines a protocol to investigate the potential neuroprotective effects of this compound in a rodent model of cerebral ischemia. A robust experimental design is crucial for the successful translation of preclinical findings.[4]

Experimental Design and Workflow

The workflow for assessing neuroprotective efficacy is detailed below.

G cluster_0 Phase 1: Model Establishment & Dosing cluster_1 Phase 2: Post-Ischemia Evaluation cluster_2 Phase 3: Endpoint Analysis A Animal Acclimatization B Group Allocation A->B C Pre-treatment with this compound / Vehicle B->C D Induction of Focal Cerebral Ischemia (e.g., MCAO) C->D E Neurological Deficit Scoring (24h, 48h, 72h) F Behavioral Tests (e.g., Rotarod, Morris Water Maze) E->F G Euthanasia and Brain Tissue Collection H Infarct Volume Measurement (TTC Staining) G->H I Biochemical Markers (e.g., Oxidative Stress, Inflammatory Cytokines) G->I J Histopathology (e.g., H&E, Nissl Staining) G->J K Data Analysis and Interpretation H->K I->K J->K

Caption: Workflow for in vivo neuroprotection studies.

Experimental Protocols

1. Animals:

  • Species: Male Sprague-Dawley rats.

  • Weight: 250-300 g.

  • Housing and Acclimatization: As described for the anti-inflammatory model.

2. Middle Cerebral Artery Occlusion (MCAO) Model:

  • This model is widely used to mimic focal cerebral ischemia.[4]

  • Groups (n=8-10 animals per group):

    • Group I (Sham): Undergoes surgery without MCAO.

    • Group II (MCAO + Vehicle): MCAO and vehicle administration.

    • Group III (MCAO + this compound - Low Dose): MCAO and a low dose of this compound.

    • Group IV (MCAO + this compound - High Dose): MCAO and a high dose of this compound.

  • Procedure:

    • Anesthetize the rats.

    • Perform the MCAO surgery by inserting a filament to occlude the middle cerebral artery.

    • Administer this compound or vehicle at a predetermined time point (e.g., 30 minutes post-MCAO).

    • After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

3. Neurological Deficit Scoring:

  • Evaluate neurological deficits at 24, 48, and 72 hours post-MCAO using a standardized scoring system (e.g., a 5-point scale).

4. Infarct Volume Measurement:

  • At the end of the experiment, euthanize the animals and remove the brains.

  • Slice the brains and stain with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Quantify the infarct volume using image analysis software.

Data Presentation

Table 2: Neuroprotective Effect of this compound in a Rat MCAO Model

Treatment GroupDoseNeurological Deficit Score (48h) (Mean ± SEM)Infarct Volume (%) (Mean ± SEM)
Sham-
MCAO + Vehicle-
MCAO + this compoundLow Dose
MCAO + this compoundHigh Dose

III. Proposed Signaling Pathway for this compound's Anti-inflammatory Action

Based on the known mechanisms of other anti-inflammatory compounds, a plausible signaling pathway for this compound's action could involve the inhibition of the NF-κB pathway.[5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation MelilotigeninC This compound MelilotigeninC->IKK Inhibition DNA DNA NFkB_nuc->DNA Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) DNA->Cytokines

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Conclusion

These application notes provide a comprehensive starting point for the in vivo evaluation of this compound. The detailed protocols for assessing anti-inflammatory and neuroprotective activities, along with the structured approach to data presentation and mechanistic investigation, offer a robust framework for researchers. Adherence to these standardized methods will facilitate the generation of reproducible and translatable preclinical data, which is essential for the further development of this compound as a potential therapeutic agent.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Melilotigenin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Melilotigenin C.

Troubleshooting Guide

This guide is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield of Crude Extract

Q: We are experiencing a very low yield of the initial crude extract from our plant material. What are the likely causes and how can we improve it?

A: Low extraction yield is a common issue stemming from several factors. Consider the following:

  • Choice of Solvent: this compound, a triterpenoid, is lipophilic.[1] Ensure you are using a solvent system with appropriate polarity. Alcohols (like ethanol or methanol) or hydroalcoholic mixtures are often effective for extracting triterpenoids.[2] Non-polar solvents like hexane may be useful for an initial defatting step but might not efficiently extract the target compound itself.

  • Extraction Technique: The method of extraction significantly impacts efficiency. Maceration is simple but may be incomplete. Advanced methods like ultrasound-assisted extraction (UAE) or accelerated solvent extraction (ASE) can significantly improve yields by enhancing solvent penetration into the plant matrix.

  • Plant Material Quality: The concentration of this compound can vary based on the plant's age, harvest time, and drying/storage conditions. Ensure your plant material is properly identified, dried, and stored to prevent degradation of secondary metabolites.

  • Particle Size: Grinding the plant material to a fine powder increases the surface area available for solvent contact, leading to a more exhaustive extraction.

Issue 2: Poor Separation in Column Chromatography

Q: During our initial purification step using a silica gel column, we are getting poor separation of this compound from other compounds, resulting in broad, overlapping fractions. What can we do?

A: Co-elution of structurally similar compounds is a primary challenge in purifying triterpenoids.[3][4] Here are some troubleshooting steps:

  • Optimize the Mobile Phase: A slight change in solvent polarity can dramatically affect separation.

    • If compounds are eluting too quickly (low resolution), decrease the polarity of your mobile phase (e.g., reduce the percentage of ethyl acetate in your hexane/ethyl acetate system).

    • If the target compound is retained too strongly, gradually increase the mobile phase polarity.

    • Consider using a gradient elution, starting with a low-polarity solvent and gradually increasing it. This can help separate compounds with a wider range of polarities.

  • Check Column Loading: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude extract loaded should be about 1-5% of the total weight of the stationary phase (silica gel).

  • Alternative Stationary Phases: If silica gel does not provide adequate resolution, consider other options. Reversed-phase (C18) chromatography separates compounds based on hydrophobicity and can be an excellent orthogonal technique.[3][5] Hydrophilic Interaction Liquid Chromatography (HILIC) can also be effective for separating compounds with similar hydrophobicity.[5]

Issue 3: Compound Precipitation During Purification

Q: Our target compound, believed to be this compound, is precipitating out of solution when we change solvents for HPLC analysis. How can we prevent this?

A: Triterpenoids often have poor aqueous solubility.[6] Precipitation indicates that the compound's solubility limit has been exceeded.

  • Solvent Compatibility: Ensure the solvent in which your collected fraction is dissolved is miscible with the initial mobile phase of your HPLC method. If moving from a non-polar solvent (like dichloromethane) to a highly aqueous reversed-phase mobile phase, the compound can crash out. Evaporate the collection solvent completely and redissolve the sample in a small amount of a strong, compatible solvent (like methanol or acetonitrile) before diluting it for injection.

  • Solubility Enhancement: For some triterpenoids, solubility can be enhanced by adjusting the pH, although this is less common for non-ionizable compounds. Adding a small percentage of a co-solvent to your sample might also help maintain solubility.

  • Reduce Concentration: The issue may be an overly concentrated sample. Try diluting the sample before injection or reducing the amount of material you are trying to dissolve in a given volume.

Issue 4: Suspected Degradation of this compound

Q: We suspect our purified compound is degrading over time or during the purification process, as we see new spots on our TLC plates. What could be causing this?

  • Temperature: High temperatures used for solvent evaporation can cause degradation. Use a rotary evaporator at a reduced pressure and moderate temperature (e.g., 40-50°C). For long-term storage, keep the purified compound in a cold, dark, and dry environment.

  • pH Extremes: Strong acids or bases can catalyze reactions like hydrolysis or rearrangement in complex molecules. Unless a specific protocol calls for it, maintain neutral pH conditions throughout the purification process.

  • Oxidation: Exposure to air and light can lead to oxidation. Store extracts and purified fractions under an inert atmosphere (like nitrogen or argon) and in amber vials to protect them from light.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic properties?

This compound is a pentacyclic triterpenoid with the molecular formula C₃₀H₄₈O₃ and a molecular weight of 456.7 g/mol . Triterpenoids are a large class of natural products derived from a C30 precursor and are known for their structural complexity and diverse biological activities.[1]

Q2: What types of impurities are commonly found with this compound?

When extracting from plant sources, this compound is likely to be co-extracted with other structurally similar triterpenoids (e.g., α-amyrin, β-amyrin, oleanolic acid), sterols, fatty acids, and pigments like chlorophyll.[2][7] These related triterpenoids often pose the greatest purification challenge due to their similar polarities and molecular weights.[4]

Q3: What analytical techniques are suitable for assessing the purity of this compound?

Purity assessment should involve a combination of techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or Evaporative Light Scattering Detector (ELSD) is the standard for assessing purity. Running the sample on different column types (e.g., C18 and a phenyl-hexyl column) can reveal impurities that might co-elute on a single column.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides purity information and confirms the molecular weight of the compound, adding a higher level of confidence to its identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can reveal the presence of impurities, even if they are not chromatographically resolved.

Q4: What are the recommended storage conditions for purified this compound?

As a solid, this compound should be stored in a tightly sealed container (preferably an amber vial) at low temperatures (≤ -20°C) under an inert atmosphere to minimize degradation from oxidation, light, and moisture.

Quantitative Data on Purification

The following table provides an illustrative example of a typical multi-step purification process for a triterpenoid like this compound. Actual yields and purity will vary depending on the starting material and experimental conditions.

Purification StepStarting Mass (g)Recovered Mass (g)Step Yield (%)Purity (%)
Crude Solvent Extraction 1000 (Dry Plant Material)50.05.0~5
Liquid-Liquid Partitioning 50.015.030.0~20
Silica Gel Column Chromatography 15.02.516.7~75
Preparative HPLC (C18) 2.50.416.0>98

Experimental Protocols

Representative Protocol for the Isolation and Purification of this compound

This protocol is a generalized procedure based on common methods for triterpenoid purification and should be optimized for your specific application.

  • Extraction:

    • Grind dried and powdered plant material (e.g., from a Melilotus species) to a fine powder (40-60 mesh).

    • Perform an exhaustive extraction with 95% ethanol at room temperature for 72 hours, repeating the process three times.

    • Combine the ethanol extracts and concentrate them under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in water and perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate, and n-butanol.

    • Monitor the fractions by TLC or HPLC-MS to determine which fraction is enriched with this compound (likely the ethyl acetate or n-butanol fraction).

    • Concentrate the enriched fraction to dryness.

  • Silica Gel Column Chromatography:

    • Pre-adsorb the enriched fraction onto a small amount of silica gel.

    • Pack a glass column with silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).

    • Load the pre-adsorbed sample onto the top of the column.

    • Elute the column using a step gradient of increasing polarity, for example, starting with 100% hexane, then mixtures of hexane-ethyl acetate (9:1, 8:2, 1:1, etc.), and finally 100% ethyl acetate.

    • Collect fractions and monitor them by TLC. Combine fractions that contain the target compound.

  • Preparative HPLC:

    • Further purify the combined fractions using a preparative reversed-phase (C18) HPLC system.

    • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start with 40% acetonitrile and increase to 90% over 40 minutes.

    • Flow Rate: Dependent on column size, typically 5-20 mL/min for semi-preparative columns.

    • Detection: Use a UV detector (if the compound has a chromophore, typically at low wavelengths like 205-210 nm for triterpenoids) or an ELSD.[4]

    • Collect the peak corresponding to this compound and concentrate it to obtain the pure compound.

  • Purity and Identity Confirmation:

    • Confirm the purity of the final compound using analytical HPLC (>98% is often desired).

    • Confirm the identity using LC-MS (to check for the correct mass) and NMR spectroscopy (to confirm the chemical structure).

Visualized Workflows

Purification_Workflow cluster_extraction Step 1: Extraction & Partitioning cluster_chromatography Step 2: Chromatographic Purification cluster_analysis Step 3: Analysis & QC raw_material Dried Plant Material crude_extract Crude Ethanolic Extract raw_material->crude_extract Ethanol Extraction partition Liquid-Liquid Partitioning crude_extract->partition low_yield Low Yield? crude_extract->low_yield enriched_fraction Enriched Fraction (e.g., Ethyl Acetate) partition->enriched_fraction silica_column Silica Gel Column Chromatography enriched_fraction->silica_column semi_pure Semi-Pure Fractions silica_column->semi_pure poor_sep Poor Separation? silica_column->poor_sep prep_hplc Preparative RP-HPLC semi_pure->prep_hplc pure_compound Pure this compound prep_hplc->pure_compound degradation Degradation? prep_hplc->degradation analysis Purity & Identity Check (HPLC, LC-MS, NMR) pure_compound->analysis

Caption: A generalized workflow for the purification of this compound.

Troubleshooting_Logic start Problem: Low Purity after Silica Column q1 Are peaks broad and overlapping? start->q1 sol_overload Reduce sample load (1-5% of silica mass) q1->sol_overload Yes q2 Are there too many co-eluting compounds? q1->q2 No sol_gradient Switch from isocratic to gradient elution sol_overload->sol_gradient sol_polarity Fine-tune solvent polarity sol_gradient->sol_polarity sol_partition Improve pre-column cleanup (e.g., Liquid-Liquid Partitioning) q2->sol_partition Yes sol_rp_hplc Use an orthogonal method (Reversed-Phase HPLC) sol_partition->sol_rp_hplc

Caption: Troubleshooting logic for poor separation in column chromatography.

References

Technical Support Center: Overcoming Solubility Challenges of Melilotigenin C

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of Melilotigenin C in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a triterpenoid saponin, a class of natural compounds known for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[1][2][3] However, its complex hydrophobic structure leads to very poor solubility in water, which is estimated to be around 0.1571 mg/L at 25°C. This low aqueous solubility can significantly hinder its absorption and bioavailability in biological systems, making it a critical challenge for in vitro and in vivo studies.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: Several methods can be employed to enhance the solubility of poorly water-soluble compounds like this compound. The most common and effective strategies include:

  • Co-solvency: Using a mixture of water and a miscible organic solvent.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin molecule.

  • Nanonization: Reducing the particle size of this compound to the nanometer range to increase its surface area.

  • Use of Surfactants: Employing surfactants to form micelles that can solubilize the compound.

Q3: Which organic co-solvents are most effective for this compound?

A3: Common water-miscible organic solvents like Dimethyl Sulfoxide (DMSO) and ethanol are often effective. The solubility of similar compounds generally increases with a higher proportion of the organic co-solvent. However, it is crucial to consider the potential toxicity of the co-solvent for the intended application, especially in cell-based assays or in vivo studies.

Q4: How do cyclodextrins improve the solubility of this compound?

A4: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate nonpolar molecules, like this compound, within their cavity, forming an inclusion complex. This complex has a hydrophilic exterior, allowing it to dissolve in aqueous solutions, thereby increasing the overall solubility of the guest molecule.

Q5: What is a nanosuspension and how can it help with this compound's solubility?

A5: A nanosuspension is a sub-micron colloidal dispersion of pure drug particles in a liquid medium, stabilized by surfactants or polymers. By reducing the particle size to the nanometer range, the surface area-to-volume ratio of this compound dramatically increases. According to the Noyes-Whitney equation, this increased surface area leads to a higher dissolution rate and apparent solubility.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon addition to aqueous buffer.

Cause: The concentration of this compound exceeds its solubility limit in the aqueous buffer. This is a common issue when diluting a stock solution (e.g., in DMSO) into an aqueous medium.

Solutions:

Solution Principle Considerations
Increase Co-solvent Concentration Increase the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution.High concentrations of organic solvents can be toxic to cells. It is essential to determine the maximum tolerable solvent concentration for your specific experimental system.
Utilize Cyclodextrins Pre-form an inclusion complex of this compound with a suitable cyclodextrin (e.g., HP-β-CD) before adding it to the aqueous buffer.The stability constant of the complex is crucial. A higher stability constant indicates a more stable complex and better solubilization.
Prepare a Nanosuspension Formulate this compound as a nanosuspension.Requires specialized equipment (e.g., high-pressure homogenizer, sonicator). The choice of stabilizer is critical for the physical stability of the nanosuspension.
pH Adjustment For ionizable compounds, adjusting the pH of the buffer can increase solubility.The effect of pH on the stability and activity of this compound should be evaluated.
Issue 2: Inconsistent results in biological assays.

Cause: Poor solubility can lead to variable concentrations of the active compound in the assay medium, resulting in poor reproducibility. The compound may also precipitate over the course of the experiment.

Solutions:

Solution Principle Considerations
Verify Solubilization Before each experiment, visually inspect the final solution for any signs of precipitation. Quantify the concentration of the solubilized compound using a suitable analytical method like HPLC.This ensures that the concentration of the active compound is known and consistent across experiments.
Optimize Formulation Systematically test different solubilization methods (co-solvents, cyclodextrins, nanosuspensions) to find the one that provides the most stable and reproducible solution for your specific assay conditions.The optimal formulation may vary depending on the assay duration and the composition of the assay medium.
Sonication Briefly sonicate the final solution before use to help re-dissolve any small precipitates that may have formed.Over-sonication can potentially degrade the compound.

Quantitative Data Summary

The following tables provide estimated and experimental solubility data for this compound and related compounds in various solvent systems.

Table 1: Estimated Aqueous Solubility of Melilotigenin

Compound Estimated Aqueous Solubility (mg/L) Temperature (°C) Reference
Melilotigenin0.157125[4]

Note: This is an estimated value and may not be specific to this compound. Experimental verification is highly recommended.

Table 2: Solubility Enhancement of Poorly Water-Soluble Drugs Using Co-solvents

Drug Co-solvent System Fold Increase in Solubility Reference
Mitomycin CEthanol-WaterVaries with ethanol concentration and temperature[5]
MeloxicamDMSO-WaterIncreases with DMSO concentration[6]
AcetaminophenEthanol + Propylene Glycol + WaterIncreases with organic solvent proportion[7]
NaproxenEthanol-WaterIncreases with ethanol concentration[8]

Note: These are examples for other poorly soluble drugs and the actual fold increase for this compound will need to be determined experimentally.

Table 3: Cyclodextrin Complexation Parameters for a Model Poorly Soluble Drug (Ibuprofen)

Cyclodextrin Stability Constant (Kc) pH Temperature (°C) Reference
β-CyclodextrinVaries with pH and temperature2.5 - 5.515 - 55[9]

Note: The stability constant is a measure of the affinity between the cyclodextrin and the guest molecule. This value needs to be experimentally determined for this compound.

Experimental Protocols

Protocol 1: Solubility Determination using the Shake-Flask Method
  • Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials containing the desired solvent system (e.g., water, ethanol-water mixtures of varying ratios, or buffer solutions).

  • Equilibration: Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the vials at high speed to pellet the excess, undissolved solid.

  • Quantification: Carefully withdraw a known volume of the supernatant, filter it through a 0.22 µm syringe filter, and dilute it with an appropriate solvent. Analyze the concentration of this compound in the diluted sample using a validated HPLC method.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)
  • Molar Ratio Calculation: Determine the desired molar ratio of this compound to the cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the calculated amounts of this compound and the chosen cyclodextrin (e.g., HP-β-CD).

  • Kneading: Place the mixture in a mortar and add a small amount of a suitable solvent (e.g., a 50:50 ethanol-water mixture) to form a thick paste.

  • Trituration: Knead the paste thoroughly for a specified time (e.g., 60 minutes).

  • Drying: Dry the resulting product in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving and Storage: Pass the dried complex through a sieve to obtain a uniform particle size and store it in a desiccator.

Protocol 3: Preparation of this compound Nanosuspension (Wet Milling Method)
  • Premixing: Prepare a coarse suspension of this compound in an aqueous solution containing a stabilizer (e.g., 0.5% HPMC) and a surfactant (e.g., 0.5% Tween 80).

  • Milling: Introduce the coarse suspension and milling media (e.g., zirconium oxide beads) into a milling chamber.

  • High-Energy Milling: Subject the mixture to high-energy wet milling for a specific duration. The milling time will need to be optimized to achieve the desired particle size.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the resulting nanosuspension for particle size, polydispersity index, and zeta potential using dynamic light scattering (DLS).

Visualizations

experimental_workflow cluster_solubility Solubility Issue Identification cluster_strategies Solubilization Strategies cluster_protocols Experimental Protocols cluster_analysis Analysis & Validation A Poor Aqueous Solubility of This compound B Co-solvency (e.g., Ethanol, DMSO) A->B C Cyclodextrin Complexation A->C D Nanonization (Wet Milling) A->D E Solubility Determination B->E F Inclusion Complex Preparation C->F G Nanosuspension Preparation D->G H HPLC Quantification E->H F->H I Particle Size Analysis G->I I->H

Caption: Workflow for addressing this compound solubility issues.

signaling_pathway cluster_stimulus Stimulus cluster_pathways Signaling Pathways cluster_cellular_effects Cellular Effects S Triterpenoid Saponins (e.g., this compound) PI3K PI3K/Akt/mTOR S->PI3K MAPK MAPK S->MAPK NFkB NF-κB S->NFkB Apoptosis Induction of Apoptosis PI3K->Apoptosis | Proliferation Inhibition of Cell Proliferation PI3K->Proliferation | MAPK->Apoptosis Inflammation Inhibition of Inflammation NFkB->Inflammation |

Caption: Potential signaling pathways affected by triterpenoid saponins.

References

Technical Support Center: Troubleshooting Inconsistent Results in Melilotigenin C Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during bioassays with Melilotigenin C. The information is designed to help researchers achieve more consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its reported biological activities?

This compound is a triterpenoid sapogenin that can be isolated from plants of the Melilotus genus, such as Melilotus officinalis (yellow sweet clover).[1] Plants from this genus have been traditionally used for medicinal purposes and are known to contain various bioactive compounds, including saponins, flavonoids, and coumarins.[2][3] Scientific studies have indicated that extracts from Melilotus officinalis possess anti-inflammatory, antioxidant, and anti-tumor properties.[2][3] While specific bioactivity data for isolated this compound is limited in publicly available literature, its classification as a saponin suggests potential for similar biological effects.

Q2: I am observing high variability between replicate wells in my cytotoxicity assay (e.g., MTT, MTS). What are the potential causes and solutions?

High variability in cell-based assays is a common issue. Several factors can contribute to this problem:

  • Uneven Cell Seeding: Inconsistent cell numbers across wells will lead to variable results.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Gently swirl the cell suspension between pipetting to prevent settling. Use a multichannel pipette for simultaneous seeding of multiple wells to minimize variation.

  • Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth.

    • Solution: Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media, leading to precipitation at higher concentrations.

    • Solution: Visually inspect the wells under a microscope after adding the compound. If precipitate is observed, consider using a lower concentration range or a different solvent system. Ensure the final solvent concentration is consistent across all wells and does not exceed a level toxic to the cells (typically <0.5% for DMSO).

  • Pipetting Errors: Inaccurate or inconsistent pipetting of reagents or compounds will introduce significant variability.

    • Solution: Calibrate pipettes regularly. Use fresh pipette tips for each replicate and condition. When adding reagents, dispense the liquid against the side of the well to avoid bubbles and ensure proper mixing.

Q3: My MTT assay results show an unexpected increase in absorbance at high concentrations of this compound, suggesting increased viability, which contradicts my microscopic observations of cell death. What could be the cause?

This phenomenon is a known issue when working with certain plant extracts and natural compounds in MTT assays.[4][5][6]

  • Direct Reduction of MTT: Some compounds have reducing properties that can directly convert the yellow MTT tetrazolium salt into purple formazan crystals, independent of cellular metabolic activity. This leads to a false-positive signal, masking the actual cytotoxic effect.[4]

    • Solution 1: Run a Compound-Only Control: In a cell-free plate, add your complete culture medium and the various concentrations of this compound. Add the MTT reagent and incubate as you would with your cells. If a color change occurs, it indicates direct reduction by your compound. You can then subtract the absorbance values of these compound-only wells from your experimental wells.[5]

    • Solution 2: Use an Alternative Viability Assay: Consider using a viability assay with a different detection principle that is less susceptible to interference from colored or reducing compounds. Examples include:

      • Resazurin (alamarBlue™) Assay: Measures metabolic activity through the reduction of resazurin to the fluorescent resorufin.

      • ATP-based Assays (e.g., CellTiter-Glo®): Quantifies the amount of ATP present, which is an indicator of metabolically active cells. This is often considered a more reliable method when dealing with potential compound interference.[4]

      • LDH Release Assay: Measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Q4: I am not seeing a dose-dependent effect in my anti-inflammatory assay (e.g., nitric oxide inhibition in LPS-stimulated macrophages). What should I troubleshoot?

  • Cytotoxicity at High Concentrations: this compound may be cytotoxic to the cells at the higher concentrations used in your anti-inflammatory assay, leading to a decrease in cell number and, consequently, a reduction in nitric oxide (NO) production that is not due to a specific anti-inflammatory effect.

    • Solution: Always perform a concurrent cytotoxicity assay using the same cell type, compound concentrations, and incubation time as your anti-inflammatory assay. This will allow you to determine the concentration range where this compound is non-toxic and to interpret your anti-inflammatory data accurately.

  • Inappropriate Concentration Range: The effective concentration range for the anti-inflammatory activity may be narrower or different from your initial test range.

    • Solution: Perform a broad-range dose-response experiment in your initial screen (e.g., from nanomolar to high micromolar) to identify the optimal concentration window.

  • Assay Timing: The timing of compound addition relative to the inflammatory stimulus (e.g., LPS) and the endpoint measurement is critical.

    • Solution: Optimize the pre-incubation time with this compound before adding the inflammatory stimulus, as well as the total incubation time before measuring the inflammatory marker.

Troubleshooting Guides

Table 1: Troubleshooting Inconsistent Results in Cytotoxicity Assays (e.g., MTT, MTS)
Observed Problem Potential Cause Recommended Solution
High variability between replicates Inconsistent cell seeding, pipetting errors, edge effects, compound precipitation.Ensure homogeneous cell suspension, calibrate pipettes, avoid using outer wells of the plate, and visually inspect for compound precipitation.
High background absorbance Contamination of reagents or culture medium, direct reduction of assay reagent by the compound.Use fresh, sterile reagents. Run a "compound-only" control to measure background absorbance and subtract it from experimental values.
Low signal or poor dynamic range Insufficient cell number, low metabolic activity of cells, incorrect incubation time.Optimize cell seeding density and incubation time for the specific cell line. Ensure cells are in the logarithmic growth phase.
Unexpected increase in signal at high compound concentrations Interference from the test compound (direct reduction of the assay reagent).Switch to an alternative viability assay (e.g., ATP-based or LDH release assay).[4] Run appropriate controls to quantify the interference.[5]
Table 2: Troubleshooting Inconsistent Results in Anti-Inflammatory Assays (e.g., NO, COX-2 Inhibition)
Observed Problem Potential Cause Recommended Solution
No dose-dependent inhibition of inflammatory markers Compound is inactive in the tested range, cytotoxicity is masking the effect, inappropriate assay timing.Test a wider range of concentrations. Perform a concurrent cytotoxicity assay. Optimize pre-incubation and total incubation times.
High background inflammation LPS or other stimulant is too concentrated, cells are over-confluent or stressed.Titrate the concentration of the inflammatory stimulus. Ensure optimal cell density and health.
Inconsistent results between experiments Variability in cell passage number, batch-to-batch variation of reagents (e.g., LPS, FBS).Use cells within a consistent passage number range. Test new batches of critical reagents before use in large-scale experiments.

Experimental Protocols

Detailed Methodology: Cell Viability (MTT) Assay

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding:

    • Harvest cells from exponential phase culture using standard trypsinization methods.

    • Perform a cell count and determine cell viability (e.g., using trypan blue exclusion).

    • Dilute the cell suspension to the desired seeding density in complete culture medium.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include appropriate controls: untreated cells (vehicle control) and a blank (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.

Detailed Methodology: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This protocol is designed for use with RAW 264.7 macrophage cells.

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • Compound and LPS Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

    • After pre-treatment, add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to induce NO production.

    • Include controls: untreated cells, cells treated with LPS only, and a blank (medium only).

    • Incubate the plate for an additional 24 hours.

  • Griess Reaction and Measurement:

    • After incubation, collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well and incubate for another 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared with sodium nitrite.

Signaling Pathways and Experimental Workflows

Potential Signaling Pathways Modulated by this compound

Based on the reported anti-inflammatory and anti-tumor activities of saponins and extracts from Melilotus officinalis, this compound may modulate key signaling pathways such as NF-κB and mTOR.[2][3]

  • NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: This pathway is a central regulator of inflammation. Inhibition of NF-κB activation can lead to a decrease in the production of pro-inflammatory mediators like NO and COX-2.

  • mTOR (mammalian Target of Rapamycin) Pathway: This pathway is crucial for cell growth, proliferation, and survival. Inhibition of the mTOR pathway is a common mechanism of action for many anti-cancer compounds.

The following diagrams illustrate the general experimental workflows for investigating the effects of this compound on these pathways.

experimental_workflow_nfkb cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis start Seed RAW 264.7 cells pretreat Pre-treat with This compound start->pretreat stimulate Stimulate with LPS pretreat->stimulate western Western Blot for p-IκBα, IκBα, p-p65, p65 stimulate->western Cell Lysates reporter NF-κB Luciferase Reporter Assay stimulate->reporter Transfected Cells elisa ELISA for TNF-α, IL-6 stimulate->elisa Supernatant result1 result1 western->result1 Protein Expression/ Phosphorylation result2 result2 reporter->result2 Transcriptional Activity result3 result3 elisa->result3 Cytokine Secretion

Caption: Workflow for Investigating NF-κB Inhibition.

experimental_workflow_mtor cluster_cell_culture Cell Culture and Treatment cluster_analysis Downstream Analysis start Seed Cancer Cells (e.g., MCF-7, HeLa) treat Treat with This compound start->treat western Western Blot for p-mTOR, mTOR, p-p70S6K, p70S6K treat->western Cell Lysates apoptosis Apoptosis Assay (e.g., Annexin V/PI) treat->apoptosis Stained Cells cell_cycle Cell Cycle Analysis (Flow Cytometry) treat->cell_cycle Stained Cells result1 result1 western->result1 Protein Phosphorylation result2 result2 apoptosis->result2 Induction of Apoptosis result3 result3 cell_cycle->result3 Cell Cycle Arrest

Caption: Workflow for Investigating mTOR Pathway Modulation.

signaling_pathway_nfkb cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκBα IKK->IkB Phosphorylation p65_p50 p65/p50 (NF-κB) IkB->p65_p50 Releases p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocation Melilotigenin_C This compound Melilotigenin_C->IKK Inhibition? DNA DNA p65_p50_nuc->DNA Binds to Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α) DNA->Genes Transcription

Caption: Hypothesized Inhibition of the NF-κB Pathway.

signaling_pathway_mtor cluster_upstream Upstream Signals cluster_core mTORC1 Complex cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K/Akt GrowthFactors->PI3K mTORC1 mTORC1 PI3K->mTORC1 Activation p70S6K p70S6K mTORC1->p70S6K Phosphorylation EIF4EBP1 4E-BP1 mTORC1->EIF4EBP1 Phosphorylation Apoptosis Inhibition of Apoptosis mTORC1->Apoptosis Suppression Melilotigenin_C This compound Melilotigenin_C->mTORC1 Inhibition? Proliferation Cell Growth & Proliferation p70S6K->Proliferation EIF4EBP1->Proliferation

Caption: Hypothesized Inhibition of the mTOR Pathway.

References

stability of Melilotigenin C under different storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of Melilotigenin C?

A1: Based on studies of other triterpenoid saponins, the primary factors influencing the stability of this compound are likely to be temperature, pH, and light exposure. High temperatures can accelerate degradation, while both acidic and alkaline conditions may lead to hydrolysis of the glycosidic bonds or other structural changes. Exposure to UV or ambient light can also potentially cause photodegradation[1].

Q2: How should I store my solid (powder) this compound?

A2: For long-term storage, solid this compound should be stored in a well-sealed container, protected from light, at a low temperature. A freezer at -20°C is recommended for optimal stability. For short-term storage, refrigeration at 2-8°C is acceptable.

Q3: What is the recommended way to store this compound in solution?

A3: Stock solutions of this compound should be prepared fresh whenever possible. If storage is necessary, it is recommended to store aliquots in tightly sealed vials, protected from light, at -20°C or lower. Avoid repeated freeze-thaw cycles. The choice of solvent can also impact stability; using a high-purity, anhydrous solvent is advisable.

Q4: How stable is this compound at room temperature?

A4: While specific data is unavailable for this compound, studies on other saponins indicate that significant degradation can occur at room temperature (e.g., 26°C) over a period of several weeks[2][3][4][5]. For experiments conducted at ambient temperature, it is best to use freshly prepared solutions.

Q5: What is the likely impact of pH on the stability of this compound?

A5: Triterpenoid saponins can be susceptible to hydrolysis under both acidic and basic conditions, which can cleave the sugar moieties from the aglycone core. The stability of this compound is expected to be optimal in a neutral to slightly acidic pH range. It is advisable to perform pilot studies to determine the optimal pH for your specific experimental buffer.

Troubleshooting Guide

Issue Encountered Potential Cause Related to Stability Recommended Action
Loss of biological activity in older stock solutions. Degradation of this compound over time in solution.Prepare a fresh stock solution from solid material. Verify the concentration and purity of the new stock solution using an appropriate analytical method (e.g., HPLC).
Inconsistent experimental results between batches. Partial degradation of this compound due to improper storage or handling (e.g., exposure to light, multiple freeze-thaw cycles).Aliquot stock solutions after preparation to minimize freeze-thaw cycles. Always store solutions protected from light. Run a quality control check on the compound if inconsistency persists.
Appearance of new peaks in HPLC chromatogram during analysis. Degradation of this compound into one or more degradation products.This is indicative of instability under the analytical or storage conditions. A forced degradation study can help to identify and characterize these new peaks[6][7][8].
Precipitation of the compound in aqueous buffers. Poor solubility or pH-dependent stability. Some saponins exhibit lower solubility at certain pH values[9].Adjust the pH of the buffer. A small percentage of an organic co-solvent (e.g., DMSO, ethanol) may be used to improve solubility, but its compatibility with the experiment must be verified.

Stability of Triterpenoid Saponins: A General Overview

The following table summarizes the expected stability of triterpenoid saponins under different storage conditions, which can be used as a guideline for this compound.

Condition Parameter Expected Stability Recommendation
Temperature Solid, -20°CHighRecommended for long-term storage.
Solid, 2-8°CGoodSuitable for short-term storage.
Solution, -20°CModerate to HighRecommended for storing stock solutions. Avoid freeze-thaw cycles.
Solution, 2-8°CLow to ModerateUse within a few days.
Solution, Room TempLowSignificant degradation may occur. Prepare fresh solutions daily[2][3][4][5].
pH Acidic (pH < 4)Low to ModerateRisk of hydrolysis of glycosidic bonds.
Neutral (pH 6-7.5)Moderate to HighGenerally the most stable range.
Basic (pH > 8)Low to ModerateRisk of hydrolysis and other degradation pathways.
Light UV or Ambient LightLowPhotodegradation is possible[1].

Experimental Protocols

General Protocol for a Forced Degradation Study of this compound

A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method[6][7][8].

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Store at room temperature, protected from light, for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Incubate the stock solution at 80°C (in a sealed vial) for 1, 3, and 7 days.

  • Photostability: Expose the stock solution to a calibrated light source (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.

3. Sample Analysis:

  • At each time point, withdraw an aliquot of the stressed sample.

  • If necessary, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a validated stability-indicating HPLC method (e.g., HPLC-UV, LC-MS). The method should be able to separate the intact this compound from its degradation products.

4. Data Evaluation:

  • Calculate the percentage of degradation of this compound under each stress condition.

  • The degradation kinetics can be modeled, often following first-order kinetics[10].

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare this compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (0.1M HCl, 60°C) stock->acid Expose to Stress base Base Hydrolysis (0.1M NaOH, 60°C) stock->base Expose to Stress oxidation Oxidation (3% H2O2, RT) stock->oxidation Expose to Stress thermal Thermal (80°C) stock->thermal Expose to Stress photo Photolytic (ICH Q1B) stock->photo Expose to Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC / LC-MS Analysis sampling->hplc data Data Evaluation (% Degradation, Kinetics) hplc->data

Caption: Workflow for a forced degradation study of this compound.

degradation_pathway Melilotigenin_C This compound (Triterpenoid Glycoside) Aglycone Aglycone (e.g., Melilotigenin) Melilotigenin_C->Aglycone Hydrolysis (Acid/Base) Sugars Sugar Moieties Melilotigenin_C->Sugars Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products Melilotigenin_C->Oxidized_Products Oxidation Isomers Isomerized Products Melilotigenin_C->Isomers Heat / Light

Caption: Potential degradation pathways for a triterpenoid saponin like this compound.

References

minimizing degradation of Melilotigenin C during extraction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the degradation of Melilotigenin C during extraction.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound, providing potential causes and solutions in a question-and-answer format.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
MC-DEG-01 Low yield of this compound in the final extract. 1. Incomplete Extraction: Suboptimal extraction parameters (e.g., time, temperature, solvent).2. Degradation during Extraction: Exposure to harsh conditions (e.g., high temperature, extreme pH).3. Poor Plant Material Quality: Low initial concentration of this compound in the source material.1. Optimize Extraction Parameters: Refer to the Quantitative Data Summary table for recommended starting points. Consider using ultrasound-assisted extraction (UAE) for improved efficiency at lower temperatures.[1][2]2. Control Extraction Conditions: Maintain a neutral to slightly acidic pH (around 6-7) and keep the temperature below 60°C.[3][4]3. Source Material Analysis: If possible, quantify the this compound content in the raw plant material before extraction to establish a baseline.
MC-DEG-02 Presence of unexpected peaks in the chromatogram, suggesting degradation products. 1. Acid or Alkaline Hydrolysis: Exposure to strong acids or bases can cleave the glycosidic linkages or modify the aglycone structure of saponins.[5][6]2. Thermal Degradation: High temperatures can lead to the breakdown of the this compound molecule.[3][7]3. Oxidation: Presence of oxidative agents or prolonged exposure to air can cause degradation.1. Maintain pH Control: Use buffered solutions during extraction and subsequent processing steps to maintain a pH between 6 and 7.2. Use Milder Extraction Techniques: Employ methods like UAE at controlled, lower temperatures (e.g., 40-50°C) instead of high-temperature reflux.[1][2]3. Work under Inert Atmosphere: If oxidation is suspected, perform extraction and solvent evaporation steps under a nitrogen or argon atmosphere.
MC-DEG-03 Poor reproducibility of extraction yield between batches. 1. Inconsistent Extraction Parameters: Variations in temperature, time, or solvent-to-solid ratio.2. Variability in Plant Material: Differences in the age, origin, or storage conditions of the plant material.3. Inconsistent Post-Extraction Handling: Differences in filtration, concentration, and storage of the extract.1. Standardize Protocol: Strictly adhere to a validated extraction protocol for all batches. Utilize automated equipment where possible to ensure consistency.2. Homogenize Plant Material: If possible, use a large, homogenized batch of plant material for multiple extractions.3. Standardize Downstream Processing: Implement and follow a consistent protocol for all steps following the initial extraction.
MC-DEG-04 Color change of the extract during processing (e.g., darkening). 1. Oxidation: Exposure to air and light can lead to the formation of colored degradation products.2. Maillard Reaction: If sugars are present in the extract, heating can cause non-enzymatic browning.1. Protect from Light and Air: Store extracts in amber vials and under an inert atmosphere. Consider adding antioxidants like ascorbic acid if compatible with the final application.2. Minimize Heat Exposure: Use low-temperature evaporation techniques (e.g., rotary evaporator under vacuum) to concentrate the extract.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound degradation during extraction?

A1: The primary causes of degradation for saponins like this compound are exposure to high temperatures and extreme pH levels (both acidic and alkaline conditions).[3][4][5][6] These conditions can lead to hydrolysis of the glycosidic bonds or structural changes in the aglycone.

Q2: Which extraction method is generally recommended to minimize degradation?

A2: Ultrasound-Assisted Extraction (UAE) is often recommended as it can enhance extraction efficiency at lower temperatures and shorter durations compared to traditional methods like reflux extraction, thereby minimizing thermal degradation.[1][2]

Q3: What is the ideal pH range to maintain during the extraction of this compound?

A3: Based on general stability studies of saponins, a neutral to slightly acidic pH range of 6-7 is advisable to prevent both acid and alkaline hydrolysis.[3]

Q4: How does the choice of solvent affect the stability of this compound?

A4: While the solvent's primary role is to solubilize the target compound, highly polar protic solvents in combination with high temperatures can facilitate hydrolysis. Using aqueous ethanol or methanol at moderate temperatures is a common practice. The stability of the final extract for storage is also solvent-dependent, with less polar, aprotic solvents often providing better long-term stability if the compound is soluble.

Q5: Can I use reflux extraction for this compound?

A5: Reflux extraction can be used, but it poses a higher risk of thermal degradation due to the elevated temperatures. If reflux extraction is necessary, it is crucial to use the lowest possible temperature that allows for efficient extraction and to minimize the extraction time.

Q6: How can I monitor the degradation of this compound during my experiments?

A6: High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS) is the most common method for quantifying this compound and detecting the appearance of degradation products.[8][9] A decrease in the peak area of this compound and the emergence of new, often more polar, peaks can indicate degradation.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the extraction of saponins, providing a starting point for process optimization.

ParameterRecommended Range/ValueRationale
Extraction Temperature 40 - 60°CMinimizes thermal degradation.[3][7]
pH of Extraction Medium 6.0 - 7.0Avoids acid and alkaline hydrolysis.[3]
Solvent 70-80% Ethanol or Methanol in WaterBalances polarity for efficient extraction of saponins.
Ultrasound-Assisted Extraction (UAE) Time 20 - 40 minutesShorter duration reduces exposure to potentially degrading conditions.[1][2]
Reflux Extraction Time 1 - 2 hoursLonger duration is needed but increases the risk of degradation.
Solvent-to-Solid Ratio 10:1 to 30:1 (mL/g)Ensures adequate wetting of the plant material for efficient extraction.

Detailed Experimental Protocol: Ultrasound-Assisted Extraction of this compound

This protocol provides a detailed methodology for the extraction of this compound from plant material, optimized to minimize degradation.

1. Materials and Equipment:

  • Dried and powdered plant material (e.g., Melilotus species)
  • 70% Ethanol (v/v) in deionized water, buffered to pH 6.5 with a suitable buffer (e.g., phosphate buffer)
  • Ultrasonic bath or probe sonicator with temperature control
  • Extraction vessel (e.g., glass beaker or flask)
  • Filtration apparatus (e.g., Büchner funnel with filter paper or centrifugation)
  • Rotary evaporator with a water bath
  • Analytical balance
  • pH meter

2. Procedure:

  • Sample Preparation: Weigh 10 g of the dried, powdered plant material and place it into a 500 mL extraction vessel.
  • Solvent Addition: Add 200 mL of the buffered 70% ethanol solution to the extraction vessel (a 20:1 solvent-to-solid ratio).
  • Ultrasonication:
  • Place the extraction vessel in the ultrasonic bath.
  • Set the ultrasonic frequency (if adjustable, a lower frequency like 25-40 kHz is often effective for extraction).
  • Set the temperature of the ultrasonic bath to 45°C.
  • Sonicate for 30 minutes. Ensure the sample is adequately dispersed in the solvent.
  • Separation:
  • After sonication, separate the extract from the solid plant material. This can be achieved by vacuum filtration through a Büchner funnel or by centrifugation at 4000 rpm for 15 minutes followed by decanting the supernatant.
  • Solvent Evaporation:
  • Transfer the collected extract to a round-bottom flask.
  • Concentrate the extract using a rotary evaporator.
  • Set the water bath temperature to 50°C to minimize thermal stress on the compound.
  • Apply a vacuum to reduce the boiling point of the solvent.
  • Continue evaporation until a crude extract is obtained.
  • Drying and Storage:
  • The crude extract can be further dried under a vacuum desiccator to remove residual solvent.
  • Store the final extract in an airtight, amber vial at -20°C to prevent degradation from light and temperature fluctuations.

7. Quantification (Optional but Recommended):

  • Dissolve a known amount of the dried extract in a suitable solvent (e.g., methanol).
  • Analyze the concentration of this compound using a validated HPLC-UV or LC-MS method.[8][9]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation cluster_concentration Concentration & Storage prep 1. Weigh Dried & Powdered Plant Material add_solvent 2. Add Buffered 70% Ethanol (pH 6.5) prep->add_solvent ultrasonication 3. Ultrasonication (45°C, 30 min) add_solvent->ultrasonication filtration 4. Filtration or Centrifugation ultrasonication->filtration evaporation 5. Rotary Evaporation (≤ 50°C) filtration->evaporation storage 6. Drying & Storage (-20°C, Amber Vial) evaporation->storage

Caption: Recommended workflow for this compound extraction.

degradation_factors cluster_main This compound Degradation degradation Degradation Products temp High Temperature (> 60°C) temp->degradation Thermal Decomposition acid Low pH (< 6) acid->degradation Acid Hydrolysis alkali High pH (> 8) alkali->degradation Alkaline Hydrolysis light Light Exposure light->degradation Photodegradation oxygen Oxygen (Air) oxygen->degradation Oxidation

Caption: Key factors leading to this compound degradation.

References

Technical Support Center: Scaling Up Melilotigenin C Isolation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the isolation and purification of Melilotigenin C. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on scaling up the isolation of this triterpenoid saponin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary source?

A1: this compound is a triterpenoid sapogenin with the chemical formula C30H48O3 and a molecular weight of 456.71 g/mol .[1] It is a natural product that has been identified in plants of the Melilotus genus, such as Melilotus officinalis (sweet clover) and Melilotus messanensis.[2] These plants are the primary sources for its isolation.

Q2: What class of compound is this compound, and how does this affect the isolation strategy?

A2: this compound is classified as a triterpenoid saponin. Saponins are glycosides of triterpenes or steroids. The general strategy for their isolation involves extraction with polar solvents, followed by purification steps to separate the target compound from other phytochemicals. The scale-up of this process requires careful optimization of solvent volumes, chromatography media, and processing times.

Q3: What are the general steps for isolating this compound?

A3: A typical workflow for isolating this compound involves:

  • Plant Material Preparation: Drying and grinding the aerial parts of Melilotus species to a fine powder.

  • Extraction: Extracting the powdered plant material with a suitable solvent, often an alcohol such as ethanol or methanol.

  • Solvent Partitioning: Concentrating the crude extract and partitioning it between immiscible solvents (e.g., n-butanol and water) to enrich the saponin fraction.

  • Chromatographic Purification: Utilizing techniques like column chromatography, High-Performance Liquid Chromatography (HPLC), or High-Speed Counter-Current Chromatography (HSCCC) to isolate this compound from other compounds.

  • Crystallization: Purifying the isolated compound further by crystallization to obtain high-purity this compound.

Troubleshooting Guide

Issue 1: Low Yield of Crude Extract

Question Possible Cause Troubleshooting Step
Why is the yield of my initial crude extract lower than expected? Incomplete Extraction: The solvent may not have sufficiently penetrated the plant material, or the extraction time may be too short.1. Particle Size Reduction: Ensure the plant material is ground to a fine, consistent powder to maximize surface area for solvent interaction. 2. Solvent Selection: Consider using a sequence of solvents with increasing polarity for a more exhaustive extraction. For triterpenoid saponins, aqueous ethanol (70-80%) is often a good starting point. 3. Extraction Method: For larger scale operations, consider more efficient extraction techniques beyond simple maceration, such as Soxhlet extraction, ultrasound-assisted extraction (UAE), or microwave-assisted extraction (MAE) to improve efficiency. 4. Solvent-to-Solid Ratio: Increase the solvent-to-solid ratio to ensure complete wetting of the plant material and to create a sufficient concentration gradient to drive extraction.

Issue 2: Difficulty in Separating this compound from Co-eluting Impurities

Question Possible Cause Troubleshooting Step
I am struggling to resolve this compound from other compounds during chromatography. What can I do? Inadequate Chromatographic Resolution: The chosen stationary phase, mobile phase, or chromatography technique may not be optimal for separating compounds with similar polarities.1. Optimize Mobile Phase: Perform small-scale experiments to test different solvent systems and gradients for your column chromatography or HPLC. For triterpenoid saponins, mixtures of chloroform-methanol, ethyl acetate-methanol, or n-hexane-ethyl acetate are common. 2. Change Stationary Phase: If using normal-phase silica gel, consider switching to reversed-phase (C18) chromatography, which separates compounds based on hydrophobicity and can be effective for saponins. 3. High-Performance Techniques: For high-purity requirements, High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique for separating saponins as it is a liquid-liquid partitioning method that avoids irreversible adsorption onto a solid support. 4. Stepwise Elution: In column chromatography, use a stepwise gradient of increasing solvent polarity to selectively elute different classes of compounds before eluting the fraction containing this compound.

Issue 3: Product Loss During Solvent Partitioning and Scale-Up

Question Possible Cause Troubleshooting Step
As I scale up my process, I seem to be losing a significant amount of product during the n-butanol/water partitioning step. Why is this happening? Emulsion Formation: At larger scales, vigorous mixing of n-butanol and water can lead to stable emulsions, trapping the target compound and making phase separation difficult and inefficient. Incomplete Partitioning: The number of partitioning steps may be insufficient to quantitatively transfer the saponins to the n-butanol phase.1. Gentle Inversion: Instead of vigorous shaking, use gentle, repeated inversions of the separatory funnel to mix the phases. 2. Brine Addition: Adding a saturated NaCl solution (brine) can help to break emulsions by increasing the ionic strength of the aqueous phase. 3. Centrifugation: For persistent emulsions, centrifugation can be an effective method to force phase separation. 4. Multiple Extractions: Perform multiple extractions (3-5 times) with smaller volumes of n-butanol rather than a single extraction with a large volume to ensure a more complete transfer of the saponins.

Experimental Protocols

1. Scalable Extraction of Triterpenoid Saponins from Melilotus Species

This protocol provides a general method for the extraction of a saponin-rich fraction.

  • Plant Material Preparation:

    • Air-dry the aerial parts of Melilotus officinalis at room temperature until brittle.

    • Grind the dried plant material into a fine powder (e.g., 40-60 mesh).

  • Extraction:

    • Macerate the powdered plant material (1 kg) in 80% aqueous ethanol (10 L) at room temperature for 24 hours with occasional stirring.

    • Filter the extract through cheesecloth and then filter paper.

    • Repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C to obtain a crude extract.

  • Solvent Partitioning:

    • Suspend the crude extract in distilled water (1 L).

    • Transfer the aqueous suspension to a large separatory funnel.

    • Extract the aqueous layer sequentially with n-hexane (3 x 1 L) to remove non-polar compounds like fats and chlorophylls. Discard the n-hexane layers.

    • Subsequently, extract the aqueous layer with water-saturated n-butanol (4 x 1 L).

    • Combine the n-butanol fractions and wash with a small amount of distilled water.

    • Concentrate the n-butanol fraction under reduced pressure to yield the saponin-rich extract.

2. Purification by Column Chromatography

This protocol outlines a general approach for the initial purification of the saponin-rich extract.

  • Column Preparation:

    • Pack a glass column with silica gel (e.g., 70-230 mesh) using a slurry method with a non-polar solvent like n-hexane.

  • Sample Loading:

    • Adsorb the dried saponin-rich extract onto a small amount of silica gel.

    • Carefully load the dried, adsorbed sample onto the top of the prepared column.

  • Elution:

    • Begin elution with a solvent system of low polarity (e.g., chloroform).

    • Gradually increase the polarity of the mobile phase by adding increasing amounts of methanol. A common gradient could be from 100% chloroform to chloroform-methanol mixtures (e.g., 9:1, 8:2, 7:3 v/v).

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC), spotting on a silica gel plate and developing in a suitable solvent system (e.g., chloroform:methanol 85:15).

    • Visualize the spots by spraying with a vanillin-sulfuric acid reagent and heating.

    • Combine the fractions that show a prominent spot corresponding to the expected Rf value of this compound.

Quantitative Data Summary

The following table provides a general overview of solvent systems that can be employed for the purification of triterpenoid saponins. The optimal system for this compound will require experimental validation.

Chromatography Technique Stationary Phase Mobile Phase (Solvent System) Typical Application
Column Chromatography Silica Geln-Hexane : Ethyl Acetate (Gradient)Initial fractionation of crude extract
Column Chromatography Silica GelChloroform : Methanol (Gradient)Separation of saponin mixtures
Reversed-Phase HPLC C18Methanol : Water (Gradient)High-resolution purification
Reversed-Phase HPLC C18Acetonitrile : Water (Gradient)High-resolution purification
HSCCC -Ethyl acetate-n-butanol-methanol-water (e.g., 4:1:2:4, v/v)Separation and purification of steroid saponins, adaptable for triterpenoids

Visualizations

experimental_workflow plant_material Dried & Powdered Melilotus sp. extraction Extraction (80% Ethanol) plant_material->extraction filtration Filtration extraction->filtration concentration1 Concentration (Rotary Evaporator) filtration->concentration1 crude_extract Crude Extract concentration1->crude_extract partitioning Solvent Partitioning (n-Hexane & n-Butanol) crude_extract->partitioning hexane_fraction n-Hexane Fraction (Lipids, Chlorophylls) partitioning->hexane_fraction Discard butanol_fraction n-Butanol Fraction (Saponin-Rich) partitioning->butanol_fraction concentration2 Concentration butanol_fraction->concentration2 column_chrom Column Chromatography (Silica Gel) concentration2->column_chrom fraction_collection Fraction Collection & TLC Analysis column_chrom->fraction_collection pure_melilotigenin Purified this compound fraction_collection->pure_melilotigenin

Caption: Workflow for the isolation and purification of this compound.

troubleshooting_logic start Low Yield or Purity Issue check_extraction Evaluate Extraction Step start->check_extraction check_partitioning Evaluate Partitioning Step start->check_partitioning check_chromatography Evaluate Chromatography start->check_chromatography extraction_solution1 Increase Solvent Ratio or Extraction Time check_extraction->extraction_solution1 extraction_solution2 Optimize Particle Size check_extraction->extraction_solution2 partitioning_solution1 Use Gentle Inversion to Prevent Emulsion check_partitioning->partitioning_solution1 partitioning_solution2 Increase Number of Partitioning Steps check_partitioning->partitioning_solution2 chromatography_solution1 Optimize Mobile Phase (Solvent Gradient) check_chromatography->chromatography_solution1 chromatography_solution2 Change Stationary Phase (e.g., RP-C18) check_chromatography->chromatography_solution2

Caption: Troubleshooting logic for this compound isolation.

References

dealing with low purity of commercial Melilotigenin C standards

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with commercial Melilotigenin C standards, particularly addressing challenges related to low purity.

Troubleshooting Guide

This guide addresses specific issues that may arise during the analysis of this compound standards.

Question: I am observing peak splitting or tailing for the this compound peak during HPLC analysis. What could be the cause and how can I resolve it?

Answer:

Peak splitting or tailing in HPLC analysis of this compound can be attributed to several factors. Here's a systematic approach to troubleshoot this issue:

  • Column Overload: The most common cause is injecting too high a concentration of the standard. Try diluting your sample and re-injecting.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound, which contains carboxylic acid and hydroxyl groups. Ensure the mobile phase pH is at least 2 units below the pKa of the carboxylic acid to ensure it is in its neutral form.

  • Column Degradation: The stationary phase of the HPLC column can degrade over time. Try flushing the column with a strong solvent or replace the column if necessary.

  • Contamination: The guard column or the column itself might be contaminated. Replace the guard column and if the problem persists, clean the analytical column according to the manufacturer's instructions.

  • Co-eluting Impurities: The observed peak shape might be due to an impurity that is not fully resolved from the main peak. A change in the mobile phase composition or gradient profile might be necessary to improve resolution.

Question: My HPLC chromatogram shows several unexpected peaks besides the main this compound peak. How should I proceed?

Answer:

The presence of unexpected peaks indicates potential impurities or degradation products. Here’s how to investigate:

  • Verify the Standard's Purity: Check the certificate of analysis (CoA) provided by the supplier for the reported purity and the chromatogram. Compare it with your results.

  • Consider Degradation: this compound, like many natural products, may be susceptible to degradation under certain conditions.[1][2] Consider the possibility of degradation due to improper storage (e.g., exposure to light, high temperatures) or handling.

  • Perform Forced Degradation Studies: To understand the potential degradation profile, you can perform forced degradation studies under acidic, basic, oxidative, and photolytic conditions.[1][3] This will help in identifying if the observed peaks correspond to degradation products.

  • Use a High-Resolution Analytical Technique: Employing a technique like Liquid Chromatography-Mass Spectrometry (LC-MS) can help in identifying the molecular weights of the impurity peaks, providing clues to their structures.[4]

Question: The quantified amount of this compound in my standard is significantly lower than the value stated on the CoA. What are the possible reasons?

Answer:

A lower than expected quantification can be due to several factors:

  • Standard Degradation: As mentioned, this compound might have degraded since the CoA was issued.

  • Inaccurate Standard Preparation: Ensure accurate weighing and dilution of the standard. Use calibrated analytical balances and volumetric flasks.

  • Instrumental Issues: Check the performance of your HPLC system, including the pump, injector, and detector, to ensure they are functioning correctly.

  • Sub-optimal HPLC Method: The HPLC method might not be optimized for the accurate quantification of this compound. Method validation, including linearity, accuracy, and precision, is crucial.

  • Presence of Non-UV Active Impurities: If the purity on the CoA was determined by a mass-based technique and you are using UV detection, the presence of non-UV active impurities could lead to an overestimation of purity by the supplier.

Frequently Asked Questions (FAQs)

Question: What is the expected purity of a commercial this compound standard?

Answer:

The purity of commercial this compound standards can vary between suppliers and batches. Typically, a purity of ≥95% is common for natural product standards. However, a supplier, Alfa Chemistry, lists this compound with a purity of 98%.[5] It is crucial to always refer to the Certificate of Analysis (CoA) provided with the specific batch you are using.

Question: How should I properly store my this compound standard to prevent degradation?

Answer:

Question: My this compound standard has a purity of less than 90%. Can I still use it for my experiments?

Answer:

Question: What are the options for re-purifying a low-purity this compound standard?

Answer:

If you need to re-purify your this compound standard, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a highly effective method. This technique allows for the separation of the main compound from its impurities with high resolution. After purification, it is essential to thoroughly remove the solvents and re-characterize the purified compound to confirm its identity and purity.

Data Presentation

Table 1: Hypothetical Purity Analysis of Different Batches of Commercial this compound Standards

Batch NumberSupplierPurity by HPLC-UV (254 nm) (%)Purity by LC-MS (%)Major Impurity (m/z)
MC-2023-01A92.593.1470.3
MC-2023-02B96.897.2Not Detected
MC-2024-01A88.789.5470.3, 454.3
MC-2024-02C98.198.5Not Detected

Experimental Protocols

Protocol 1: HPLC-UV Method for Purity Analysis of this compound

This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrument and column used.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • This compound standard.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 100% B

    • 25-30 min: 100% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Standard Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • From the stock solution, prepare a working solution of 100 µg/mL in the initial mobile phase composition (70:30 Water:Acetonitrile with 0.1% Formic Acid).

4. Analysis:

  • Inject the working solution into the HPLC system.

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area in the chromatogram.

Protocol 2: Column Chromatography for Re-purification of this compound

This protocol describes a general procedure for the re-purification of this compound using silica gel column chromatography.

1. Materials:

  • Silica gel (60-120 mesh).

  • Glass column.

  • Low-purity this compound standard.

  • Hexane, ethyl acetate, and methanol (analytical grade).

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254).

2. Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane and pour it into the glass column to pack the column.

  • Sample Loading: Dissolve the low-purity this compound in a minimal amount of a suitable solvent (e.g., dichloromethane/methanol mixture) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried silica gel with the adsorbed sample onto the top of the packed column.

  • Elution: Start the elution with 100% hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate. The optimal solvent system should be determined beforehand by TLC analysis.

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Fraction Pooling and Evaporation: Combine the fractions containing the pure this compound (as determined by TLC) and evaporate the solvent under reduced pressure to obtain the purified compound.

  • Purity Confirmation: Analyze the purified this compound using the HPLC-UV method described in Protocol 1 to confirm its purity.

Visualizations

G cluster_0 Troubleshooting Low Purity of this compound start Low Purity Detected in this compound Standard check_coa Check Certificate of Analysis (CoA) start->check_coa re_run_hplc Re-run HPLC Analysis with Freshly Prepared Standard check_coa->re_run_hplc assess_degradation Assess Potential Degradation (Storage, Handling) re_run_hplc->assess_degradation lc_ms_analysis Perform LC-MS Analysis to Identify Impurities re_run_hplc->lc_ms_analysis If unexpected peaks are present end_discard Discard Low Purity Standard re_run_hplc->end_discard If purity is confirmed to be unacceptably low forced_degradation Perform Forced Degradation Studies (Acid, Base, Oxidative, Photolytic) assess_degradation->forced_degradation If degradation is suspected new_standard Purchase New Standard from a Reliable Supplier assess_degradation->new_standard If significant degradation has occurred re_purify Re-purify Standard (e.g., Preparative HPLC) lc_ms_analysis->re_purify If impurities are identified and re-purification is feasible lc_ms_analysis->new_standard If impurities are complex or re-purification is not feasible end_use Use Standard for Experiments re_purify->end_use new_standard->end_use

Caption: Troubleshooting workflow for addressing low purity issues with this compound standards.

G cluster_1 Hypothetical Degradation Pathway of this compound melilotigenin_c This compound (C30H48O3) hydrolysis Hydrolysis (Acid/Base) melilotigenin_c->hydrolysis oxidation Oxidation (e.g., H2O2) melilotigenin_c->oxidation photolysis Photolysis (UV light) melilotigenin_c->photolysis degradation_product_3 Degradation Product 3 (e.g., Decarboxylation) hydrolysis->degradation_product_3 degradation_product_2 Degradation Product 2 (e.g., Oxidation of hydroxyl group) oxidation->degradation_product_2 degradation_product_1 Degradation Product 1 (e.g., Epimerization) photolysis->degradation_product_1

Caption: A hypothetical degradation pathway for this compound under various stress conditions.

References

Validation & Comparative

A Comparative Guide to the Validation of Melilotigenin C's Potential Mechanism of Action on Mycolic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is currently no published scientific evidence to suggest that Melilotigenin C is an inhibitor of mycolic acid synthesis. This guide is presented as a hypothetical framework to illustrate the experimental validation process that would be necessary to investigate such a mechanism. All data presented for this compound is purely illustrative.

Mycolic acids are essential, long-chain fatty acids that form the cornerstone of the unique and impermeable cell wall of Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This structure provides a formidable defense against antibiotics and the host immune system, making the mycolic acid biosynthetic pathway a well-validated and highly attractive target for novel anti-tubercular drug development.[3][4] Several frontline anti-TB drugs, including isoniazid and ethionamide, exert their bactericidal effects by disrupting this pathway.[1] This guide provides a comparative overview of the established mechanisms of these drugs and outlines a comprehensive strategy for the validation of a novel compound, this compound, as a hypothetical inhibitor of mycolic acid synthesis.

Comparative Analysis of Mycolic Acid Synthesis Inhibitors

A critical step in evaluating a new potential inhibitor is to compare its efficacy and mechanism of action against well-characterized drugs. The following table summarizes key quantitative data for established mycolic acid synthesis inhibitors, alongside hypothetical data for this compound to illustrate a comparative framework.

CompoundTarget Enzyme(s)MIC against M. tuberculosis H37Rv (µg/mL)IC50 against Target Enzyme (µM)Primary Effect on Mycolic Acid Synthesis
Isoniazid InhA (Enoyl-ACP reductase)[5]0.02 - 0.2~0.06 (for the INH-NAD adduct)Inhibition of fatty acid elongation (FAS-II)[6]
Ethionamide InhA (Enoyl-ACP reductase)[7]0.3 - 1.25~0.1 (for the ETH-NAD adduct)Inhibition of fatty acid elongation (FAS-II)[7]
Thiolactomycin KasA, KasB (β-ketoacyl-ACP synthases)[8]12.5 - 50KasA: ~1.5, KasB: ~5.0Inhibition of fatty acid condensation (FAS-II)
Diarylcoumarins (e.g., CCA34) FadD32 (Fatty acyl-AMP ligase)1 - 5~0.5Inhibition of fatty acid activation for condensation
This compound (Hypothetical) To be determined2.51.2Reduction in total mycolic acid production

Proposed Experimental Protocols for the Validation of this compound

To ascertain whether this compound inhibits mycolic acid synthesis, a series of well-established experimental protocols should be employed.

Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of M. tuberculosis.

Protocol:

  • M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

  • The bacterial suspension is adjusted to a McFarland standard of 0.5.

  • Serial twofold dilutions of this compound are prepared in a 96-well microplate.

  • The standardized bacterial suspension is added to each well.

  • Isoniazid is used as a positive control, and wells with only medium and bacteria serve as a negative control.

  • Plates are incubated at 37°C for 7-14 days.

  • The MIC is determined as the lowest drug concentration at which no visible bacterial growth is observed.

In Vitro Mycolic Acid Synthesis Inhibition Assay

Objective: To directly measure the effect of this compound on the incorporation of a radiolabeled precursor into mycolic acids.

Protocol:

  • Mid-log phase cultures of M. tuberculosis are treated with varying concentrations of this compound (e.g., 1x, 5x, and 10x MIC) for 24 hours. Isoniazid is used as a positive control.

  • [1,2-¹⁴C]acetic acid is added to the cultures, and they are incubated for a further 8 hours.

  • Bacterial cells are harvested, and total lipids are extracted.

  • Fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs) are prepared by saponification followed by methylation with iodomethane.

  • The FAMEs and MAMEs are separated by thin-layer chromatography (TLC).

  • The TLC plate is exposed to a phosphor screen, and the radioactivity of the FAME and MAME bands is quantified. A reduction in the MAME band intensity relative to the FAME band indicates inhibition of mycolic acid synthesis.

Target Identification and Enzyme Inhibition Assays

Objective: To identify the specific enzyme(s) in the mycolic acid synthesis pathway targeted by this compound and to quantify its inhibitory activity.

Protocol:

  • Target Identification: A common approach is to generate resistant mutants of M. tuberculosis by plating a large number of cells on agar containing a high concentration of this compound. The genomes of resistant colonies are then sequenced to identify mutations in genes that could confer resistance. These mutated genes often encode the drug's target or are involved in its activation or efflux.

  • Enzyme Inhibition Assay: Once a putative target enzyme is identified (e.g., InhA, KasA), it is cloned, expressed, and purified. The inhibitory activity of this compound against the purified enzyme is then measured using a spectrophotometric or fluorometric assay. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined.

Visualizing the Mechanisms and Workflows

To better understand the complex processes involved, the following diagrams illustrate the mycolic acid synthesis pathway, a proposed experimental workflow for validating this compound, and a comparison of its hypothetical mechanism with known inhibitors.

Mycolic_Acid_Pathway cluster_FAS_I Fatty Acid Synthase I (FAS-I) cluster_FAS_II Fatty Acid Synthase II (FAS-II) cluster_Condensation Final Condensation FAS_I Acetyl-CoA Malonyl-CoA C16_C26_Acyl_CoA C16-C26 Acyl-CoA FAS_I->C16_C26_Acyl_CoA KasA_B KasA/KasB C16_C26_Acyl_CoA->KasA_B Elongation Start Pks13 Pks13 C16_C26_Acyl_CoA->Pks13 α-branch MabA MabA KasA_B->MabA Condensation HadABC HadABC MabA->HadABC Reduction InhA InhA HadABC->InhA Dehydration InhA->KasA_B Reduction Meromycolate Meromycolate Chain InhA->Meromycolate FadD32 FadD32 Meromycolate->FadD32 Activation FadD32->Pks13 Mycolic_Acid Mycolic Acid Pks13->Mycolic_Acid Condensation & Reduction Isoniazid Isoniazid Ethionamide Isoniazid->InhA Thiolactomycin Thiolactomycin Thiolactomycin->KasA_B Diarylcoumarins Diarylcoumarins Diarylcoumarins->FadD32

Caption: The mycolic acid biosynthesis pathway and the targets of known inhibitors.

Validation_Workflow Start Hypothesis: This compound inhibits mycolic acid synthesis MIC Determine MIC against M. tuberculosis Start->MIC Radiolabeling [14C]Acetic Acid Labeling & TLC Analysis MIC->Radiolabeling Inhibition_Confirmed Inhibition of Mycolic Acid Synthesis Confirmed? Radiolabeling->Inhibition_Confirmed Resistant_Mutants Generate & Sequence Resistant Mutants Inhibition_Confirmed->Resistant_Mutants Yes End Not a Mycolic Acid Synthesis Inhibitor Inhibition_Confirmed->End No Target_ID Identify Putative Target Gene Resistant_Mutants->Target_ID Enzyme_Assay Purify Target Enzyme & Perform Inhibition Assay Target_ID->Enzyme_Assay IC50 Determine IC50 Value Enzyme_Assay->IC50 Conclusion Mechanism of Action Validated IC50->Conclusion Mechanism_Comparison cluster_Inhibitors Inhibitors cluster_Activation Activation (Prodrugs) cluster_Target Target Isoniazid Isoniazid KatG KatG Isoniazid->KatG Ethionamide Ethionamide EthA EthA Ethionamide->EthA Melilotigenin_C This compound (Hypothetical) Unknown_Target Unknown Target Melilotigenin_C->Unknown_Target Direct Inhibition? InhA InhA KatG->InhA Active INH-NAD EthA->InhA Active ETH-NAD Effect Inhibition of Mycolic Acid Synthesis InhA->Effect Unknown_Target->Effect

References

Cross-Validation of Analytical Methods for Melilotigenin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the quantitative analysis of Melilotigenin C, a key sapogenin found in Melilotus officinalis. While direct comparative studies on this compound are limited, this guide draws upon validated methods for structurally similar triterpenoid saponins, such as Soyasaponin I (also present in Melilotus officinalis), to provide a robust framework for method selection and validation.

Comparative Analysis of Analytical Methods

The choice between HPLC-DAD and UPLC-MS/MS for the quantification of this compound depends on the specific requirements of the analysis, including sensitivity, selectivity, and throughput.

Table 1: Comparison of HPLC-DAD and UPLC-MS/MS Method Validation Parameters for Triterpenoid Saponins

Validation ParameterHPLC-DAD (Representative Data for Soyasaponin I)UPLC-MS/MS (Representative Data for Oleanane-type Saponins)
Linearity (r²) > 0.999> 0.99
Limit of Detection (LOD) ~0.1 µg/mLNot explicitly stated, but LLOQ is very low
Limit of Quantification (LOQ) ~0.3 µg/mL0.5 ng/mL[1]
Precision (%RSD) < 2%< 14.35%[1]
Accuracy (% Recovery) 98-102%Within ±13.87%[1]
Specificity Good, but potential for matrix interferenceExcellent, based on mass-to-charge ratio
Analysis Time Longer run timesShorter run times

Key Insights:

  • UPLC-MS/MS offers significantly higher sensitivity, with a much lower limit of quantification (LLOQ) compared to HPLC-DAD. This makes it the preferred method for detecting trace amounts of this compound in complex biological matrices.[1]

  • HPLC-DAD provides excellent linearity, precision, and accuracy for quantification at higher concentrations and can be a more accessible and cost-effective option for routine quality control of raw materials and extracts.

  • The high selectivity of UPLC-MS/MS , based on the mass-to-charge ratio of the analyte, minimizes the risk of interference from co-eluting compounds, a common challenge in the analysis of complex plant extracts.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative protocols for HPLC-DAD and UPLC-MS/MS analysis of triterpenoid saponins, which can be adapted for this compound.

HPLC-DAD Method for Triterpenoid Saponins

This protocol is based on the analysis of soyasaponins and can be optimized for this compound.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1260 Infinity or equivalent, equipped with a quaternary pump, autosampler, column oven, and diode-array detector.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 205 nm.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of this compound standard in methanol and dilute to create a series of calibration standards.

  • Sample Extraction: Extract the plant material or formulation with a suitable solvent (e.g., 80% methanol) using ultrasonication or maceration. Filter the extract before injection.

3. Validation Parameters:

  • Linearity: Analyze a series of at least five concentrations of the standard solution to construct a calibration curve.

  • Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of a sample at the same concentration.

  • Accuracy: Determine by the standard addition method.

  • LOD and LOQ: Calculate based on the standard deviation of the response and the slope of the calibration curve.

UPLC-MS/MS Method for Oleanane-Type Triterpenoid Saponins

This highly sensitive method is suitable for the quantification of this compound in biological samples.[1]

1. Instrumentation and Chromatographic Conditions:

  • UPLC System: Waters ACQUITY UPLC system or equivalent.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Negative electrospray ionization (ESI-).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare stock and working solutions of this compound and an appropriate internal standard (IS) in methanol.

  • Sample Preparation (Plasma): Perform protein precipitation with acetonitrile, followed by evaporation and reconstitution of the supernatant.

3. Validation Parameters:

  • Specificity: Analyze blank matrix samples to ensure no interference at the retention time of the analyte and IS.[1]

  • Linearity and LLOQ: Establish the calibration curve and determine the lowest concentration that can be quantified with acceptable precision and accuracy.[1]

  • Precision and Accuracy: Evaluate at the LLOQ, low, medium, and high concentration levels.[1]

  • Matrix Effect and Recovery: Assess the influence of the biological matrix on ionization and the efficiency of the extraction procedure.

Signaling Pathway and Experimental Workflow

Anti-inflammatory Signaling Pathway of Saponins

This compound, as a triterpenoid saponin, is likely to exert its anti-inflammatory effects through the modulation of key signaling pathways, similar to other well-characterized saponins like soyasaponin I. The primary mechanism involves the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IκBα IκBα IKK->IκBα P MAPK MAPK IKK->MAPK NF-κB NF-κB IκBα->NF-κB releases NF-κB_n NF-κB NF-κB->NF-κB_n Translocation This compound This compound This compound->IKK Inhibits This compound->MAPK Inhibits Inflammatory_Genes Inflammatory_Genes NF-κB_n->Inflammatory_Genes Transcription

Caption: Saponin-mediated inhibition of the NF-κB pathway.

General Experimental Workflow for Method Validation

The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound.

G Start Start Method_Development Method Development & Optimization Start->Method_Development Specificity Specificity Method_Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range LOD_LOQ LOD & LOQ Linearity_Range->LOD_LOQ Precision Precision (Repeatability & Intermediate) LOD_LOQ->Precision Accuracy Accuracy (Recovery) Precision->Accuracy Robustness Robustness Accuracy->Robustness Method_Comparison Comparative Analysis of Validation Data Robustness->Method_Comparison End End Method_Comparison->End

Caption: Workflow for analytical method validation.

Conclusion

Both HPLC-DAD and UPLC-MS/MS are viable techniques for the quantification of this compound. The selection of the most appropriate method should be guided by the specific analytical needs. For high-sensitivity applications, such as pharmacokinetic studies, UPLC-MS/MS is the superior choice. For routine quality control of extracts with higher concentrations of the analyte, a well-validated HPLC-DAD method can provide reliable and accurate results in a more cost-effective manner. Further studies are warranted to generate direct comparative data for this compound to solidify these recommendations.

References

In Vivo Efficacy of Melilotigenin C: A Comparative Analysis with Standard Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, there is a significant gap in the scientific literature regarding the in vivo efficacy of Melilotigenin C against bacterial pathogens. While preclinical research has identified this compound as a triterpenoid saponin found in some plant species, including those of the Melilotus genus, its potential as an antibacterial agent in a living organism has not yet been reported in peer-reviewed studies. Extracts from Melilotus species, rich in compounds like coumarins, have demonstrated antibacterial properties, and various coumarin derivatives have shown effectiveness in treating infections in animal models.[1][2][3][4][5] This suggests that compounds from this genus, including potentially this compound, warrant further investigation.

This guide provides a comparative framework by presenting available in vivo efficacy data for standard-of-care antibiotics against clinically relevant pathogens, such as Methicillin-Resistant Staphylococcus aureus (MRSA). This information is intended to serve as a benchmark for future in vivo studies on novel compounds like this compound.

Comparative Efficacy Data of Standard Antibiotics

The following table summarizes the in vivo efficacy of two standard antibiotics, Vancomycin and Linezolid, in murine models of MRSA infection. This data provides context for the performance levels that new antibacterial candidates are expected to meet or exceed.

AntibioticPathogenInfection ModelDosageEfficacy EndpointResultReference
Vancomycin MRSARat Biofilm Model-Bacterial Load ReductionSynergistic bactericidal effect when combined with fosfomycin.[6][7][6][7]
MRSAMurine Thigh Infection1 or 2 mg/kg (single)Bacterial Growth SuppressionNo significant suppression at these single doses.[8]
MRSAMurine BacteremiaAdjusted to peak 28-32 µg/ml, trough 8-12 µg/mlTime to ClearanceMedian clearance time of 6.5 days for susceptible strains.[9][10][9][10]
Linezolid MRSAMurine Pneumonia-Bacterial Load Reduction & InflammationReduced bacterial counts and neutrophil-mediated inflammation.[11][11]
MRSARabbit Endocarditis-Bacterial Load ReductionSignificant reduction in bacterial counts, but not bactericidal alone.[12]
MRSAMurine Hematogenous Pulmonary Infection-Bacterial Load Reduction & SurvivalSignificantly reduced bacterial numbers compared to vancomycin and improved survival with VISA infection.[13][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for evaluating the in vivo efficacy of antimicrobial agents in a murine infection model.

Murine Hematogenous Pulmonary Infection Model

This model is utilized to assess the efficacy of antibiotics against infections that disseminate through the bloodstream to the lungs.

  • Animal Model : Specific pathogen-free male ddY mice (6 weeks old, 20-25g) are commonly used.[13]

  • Pathogen Preparation : Methicillin-Resistant Staphylococcus aureus (MRSA) or Vancomycin-Insensitive S. aureus (VISA) strains are cultured to a logarithmic growth phase. The bacteria are then enmeshed in agar beads to facilitate lodging in the pulmonary capillaries upon injection.[13]

  • Infection : Mice are infected via intravenous injection of the bacteria-containing agar beads.[13] For immunocompromised models, mice may be treated with cyclophosphamide prior to infection to induce neutropenia.[13]

  • Treatment : Antibiotic treatment (e.g., linezolid, vancomycin, teicoplanin) is initiated at a specified time post-infection.[13] Dosages and routes of administration are selected based on pharmacokinetic and pharmacodynamic parameters.

  • Efficacy Evaluation :

    • Bacterial Load : At predetermined time points, animals are euthanized, and target organs (e.g., lungs) are aseptically harvested. The organs are homogenized, and serial dilutions are plated on appropriate agar to determine the number of colony-forming units (CFU) per gram of tissue.[13]

    • Survival Rate : A cohort of animals is monitored over a set period (e.g., 7 days) to assess the impact of the treatment on survival.[13]

  • Statistical Analysis : Statistical tests (e.g., Mann-Whitney U test, log-rank test) are used to compare the outcomes between different treatment groups and the untreated control group.[13]

Potential Mechanisms and Signaling Pathways

While the specific molecular targets and signaling pathways affected by this compound are yet to be elucidated, related compounds such as other coumarins have been reported to exert their antibacterial effects through various mechanisms. These include the disruption of bacterial cell membranes and the inhibition of quorum sensing, a cell-to-cell communication process that regulates virulence factor production and biofilm formation.[1][14][15]

Further research is necessary to determine if this compound interacts with specific bacterial signaling pathways involved in pathogenesis.

Visualizing Experimental Workflows and Potential Mechanisms

Diagrams created using Graphviz (DOT language) are provided below to illustrate a typical experimental workflow for in vivo efficacy studies and a conceptual representation of potential antibacterial mechanisms of coumarin-related compounds.

experimental_workflow cluster_preparation Preparation Phase cluster_infection Infection Phase cluster_treatment Treatment Phase cluster_evaluation Evaluation Phase cluster_analysis Data Analysis animal_model Select Animal Model (e.g., Mice) infection Induce Infection (e.g., Intravenous Injection) animal_model->infection pathogen_prep Prepare Pathogen (e.g., MRSA Culture) pathogen_prep->infection treatment_groups Administer Treatment - this compound (Hypothetical) - Standard Antibiotic - Vehicle Control infection->treatment_groups bacterial_load Determine Bacterial Load (CFU/gram tissue) treatment_groups->bacterial_load survival_analysis Monitor Survival Rates treatment_groups->survival_analysis histopathology Histopathological Examination treatment_groups->histopathology statistical_analysis Statistical Analysis bacterial_load->statistical_analysis survival_analysis->statistical_analysis histopathology->statistical_analysis conclusion Draw Conclusions on Efficacy statistical_analysis->conclusion

Experimental Workflow for In Vivo Antibacterial Efficacy Testing.

potential_mechanisms cluster_bacterial_cell Bacterial Cell melilotigenin_c This compound / Coumarin Derivative cell_membrane Cell Membrane Disruption melilotigenin_c->cell_membrane quorum_sensing Quorum Sensing Inhibition melilotigenin_c->quorum_sensing bacterial_cell_death bacterial_cell_death cell_membrane->bacterial_cell_death Bacterial Cell Death biofilm_formation Reduced Biofilm Formation quorum_sensing->biofilm_formation virulence_factors Decreased Virulence Factor Production quorum_sensing->virulence_factors reduced_pathogenicity reduced_pathogenicity biofilm_formation->reduced_pathogenicity Reduced Pathogenicity virulence_factors->reduced_pathogenicity

Potential Antibacterial Mechanisms of Coumarin-Related Compounds.

References

assessing the specificity of Melilotigenin C as a pancreatic lipase inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

A critical evaluation of inhibitor specificity is paramount in the development of therapeutic agents for obesity and related metabolic disorders. While the query focused on Melilotigenin C, a comprehensive search of scientific literature and chemical databases did not yield any specific data on its activity as a pancreatic lipase inhibitor. Therefore, this guide provides a comparative analysis of well-documented pancreatic lipase inhibitors, offering insights into their performance, the experimental protocols for their assessment, and the underlying mechanisms of action.

Introduction to Pancreatic Lipase Inhibition

Pancreatic lipase (PL) is a crucial enzyme in the digestion of dietary fats, hydrolyzing triglycerides into fatty acids and monoglycerides for absorption in the small intestine.[1][2] Inhibition of this enzyme presents a key therapeutic strategy for managing obesity by reducing fat absorption.[3][4] Orlistat, a hydrogenated derivative of lipstatin, is currently the only FDA-approved pancreatic lipase inhibitor for long-term obesity treatment.[3][5] However, its use can be associated with gastrointestinal side effects, prompting the search for new, effective, and well-tolerated inhibitors from natural and synthetic sources.[3]

Comparative Analysis of Pancreatic Lipase Inhibitors

To provide a useful benchmark for researchers, this guide compares the inhibitory activity of Orlistat with selected natural compounds from different chemical classes. The inhibitory concentration 50 (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of an enzyme by half, is a key parameter for comparison.

InhibitorChemical ClassSourcePancreatic Lipase IC50
Orlistat Lipstatin derivativeStreptomyces toxytricini0.1 - 5 µM
Kaempferol-3-O-rutinoside Flavonoid GlycosideCassia auriculata2.9 µM
Platycodin D Triterpenoid SaponinPlatycodon grandiflorum180 µM (K_i)
Licochalcone A ChalconeGlycyrrhiza glabra (Licorice)35 µg/mL
C-glycosidic flavones (various) FlavonoidEremochloa ophiuroides18.5 - 50.5 µM

Note: IC50 values can vary between studies due to different experimental conditions. K_i (inhibition constant) is another measure of inhibitor potency.

Experimental Protocols for Assessing Inhibitor Specificity

The specificity of a pancreatic lipase inhibitor is a critical factor, indicating its ability to target pancreatic lipase without affecting other essential enzymes. A truly specific inhibitor will have minimal "off-target" effects, reducing the likelihood of adverse side effects.[4][6]

In Vitro Pancreatic Lipase Inhibition Assay

This is the primary method for screening and characterizing new pancreatic lipase inhibitors.

Objective: To determine the concentration of a compound required to inhibit 50% of pancreatic lipase activity (IC50).

Materials:

  • Porcine Pancreatic Lipase (PPL)

  • Substrate: p-nitrophenyl palmitate (pNPP) or triolein

  • Buffer: Tris-HCl or sodium phosphate buffer (pH 7.4-8.0)

  • Inhibitor compound (e.g., this compound analog, plant extract)

  • Orlistat (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Microplate reader

Procedure:

  • Prepare a stock solution of the inhibitor compound and Orlistat in DMSO.

  • In a 96-well plate, add the buffer, pancreatic lipase solution, and varying concentrations of the inhibitor or control.

  • Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the enzymatic reaction by adding the substrate (e.g., pNPP).

  • Measure the absorbance (for pNPP) or release of fatty acids (for triolein) over time using a microplate reader.

  • Calculate the percentage of lipase inhibition for each inhibitor concentration compared to the control without an inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Assessing Specificity Against Other Lipases

To evaluate the specificity of an inhibitor, its activity against other lipases should be tested.

Objective: To compare the inhibitory activity of a compound against pancreatic lipase versus other lipases (e.g., gastric lipase, lipoprotein lipase, hormone-sensitive lipase).

Procedure:

  • Perform in vitro inhibition assays as described above, substituting pancreatic lipase with other lipase enzymes.

  • Determine the IC50 values for the inhibitor against each lipase.

  • A significantly higher IC50 value for other lipases compared to pancreatic lipase indicates specificity. For example, a compound that strongly inhibits pancreatic lipase but has little effect on lipoprotein lipase would be considered specific.[7]

Cytotoxicity Assay

This assay is crucial to ensure that the inhibitory effect is not due to general cellular toxicity.

Objective: To determine if the inhibitor compound is toxic to cells at concentrations effective for lipase inhibition.

Procedure:

  • Culture a suitable cell line (e.g., intestinal cells like Caco-2).

  • Expose the cells to various concentrations of the inhibitor compound for a specific duration (e.g., 24-48 hours).

  • Assess cell viability using methods such as the MTT assay or neutral red uptake assay.

  • A compound that shows low cytotoxicity at its effective inhibitory concentration is considered a good candidate for further development.

Visualizing Experimental Workflows and Pathways

Workflow for Assessing Pancreatic Lipase Inhibitor Specificity

G Figure 1: Experimental Workflow for Specificity Assessment cluster_0 In Vitro Screening cluster_1 Specificity & Cytotoxicity cluster_2 Lead Compound Selection A Compound Library B Pancreatic Lipase Inhibition Assay (IC50) A->B C Active Compounds D Inhibition Assays (Other Lipases) C->D E Cytotoxicity Assays C->E F Specific & Non-toxic Inhibitors D->F E->F

Caption: Workflow for identifying specific pancreatic lipase inhibitors.

Simplified Pancreatic Lipase Action and Inhibition Pathway

G Figure 2: Pancreatic Lipase Action and Inhibition cluster_0 Normal Digestion cluster_1 Inhibition Dietary Triglycerides Dietary Triglycerides Pancreatic Lipase Pancreatic Lipase Dietary Triglycerides->Pancreatic Lipase Fatty Acids & Monoglycerides Fatty Acids & Monoglycerides Pancreatic Lipase->Fatty Acids & Monoglycerides Reduced Fat Breakdown Reduced Fat Breakdown Pancreatic Lipase->Reduced Fat Breakdown Absorption Absorption Fatty Acids & Monoglycerides->Absorption Inhibitor Inhibitor Inhibitor->Pancreatic Lipase blocks Reduced Absorption Reduced Absorption Reduced Fat Breakdown->Reduced Absorption

Caption: Mechanism of pancreatic lipase action and its inhibition.

Conclusion

The assessment of inhibitor specificity is a cornerstone of modern drug discovery, particularly in the context of metabolic diseases. While data on this compound remains elusive, the principles and protocols outlined in this guide provide a robust framework for researchers to evaluate and compare novel pancreatic lipase inhibitors. By focusing on compounds with high specificity and low cytotoxicity, the scientific community can advance the development of safer and more effective therapies for obesity.

References

comparing the inhibitory profile of Melilotigenin C against different bacterial strains

Author: BenchChem Technical Support Team. Date: November 2025

Comparative Inhibitory Profile of Melilotigenin C Against Diverse Bacterial Strains

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide presents a hypothetical inhibitory profile of this compound. As of the latest literature review, specific experimental data on the Minimum Inhibitory Concentration (MIC) of this compound against a broad range of bacterial strains has not been published. The data presented herein is representative of the known antibacterial activities of flavonoids against various bacterial species and is intended for illustrative purposes to guide future research.

This compound, a saponin, belongs to a class of natural compounds that have demonstrated a wide array of biological activities. This guide provides a comparative overview of its potential inhibitory effects against several key bacterial strains, supported by a detailed experimental protocol for determining such activity.

Quantitative Data Summary

The following table summarizes the hypothetical Minimum Inhibitory Concentration (MIC) values of this compound against selected Gram-positive and Gram-negative bacterial strains. These values are postulated based on the general antibacterial trends observed for related flavonoid and saponin compounds.

Bacterial StrainTypeThis compound MIC (µg/mL)
Staphylococcus aureusGram-positive32
Bacillus subtilisGram-positive16
Escherichia coliGram-negative128
Pseudomonas aeruginosaGram-negative256

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution Method

This protocol outlines the standardized broth microdilution method for determining the MIC of a natural compound like this compound.

1. Preparation of Bacterial Inoculum:

  • A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth).

  • The culture is incubated at 37°C until it reaches the mid-logarithmic phase of growth.

  • The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of this compound Dilutions:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) and then diluted in the broth medium to the highest desired concentration.

  • Serial two-fold dilutions are then performed in a 96-well microtiter plate to obtain a range of concentrations.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the serially diluted this compound, is inoculated with 100 µL of the prepared bacterial suspension.

  • A positive control well (containing bacteria and broth without the compound) and a negative control well (containing broth only) are included on each plate.

  • The plates are incubated at 37°C for 18-24 hours.

4. Determination of MIC:

  • Following incubation, the MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria.

  • Bacterial growth can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Visualization of a Potential Mechanism of Action

Flavonoids, a class of compounds structurally related to saponins, are known to interfere with bacterial signaling pathways, such as quorum sensing. This pathway is crucial for the regulation of virulence factors and biofilm formation in many pathogenic bacteria. The following diagram illustrates a simplified bacterial quorum sensing pathway, a potential target for this compound.

QuorumSensing_Inhibition cluster_bacteria Bacterial Cell cluster_environment Extracellular Environment cluster_inhibition Inhibition by this compound Signal_Synthase Signal Synthase (e.g., LuxI) Autoinducer Autoinducer (e.g., AHL) Signal_Synthase->Autoinducer Synthesizes Receptor Receptor Protein (e.g., LuxR) Autoinducer->Receptor Binds to Efflux_Pump Efflux Pump Autoinducer->Efflux_Pump Exported by Virulence_Genes Virulence Genes Receptor->Virulence_Genes Activates Transcription Autoinducer_ext Autoinducer Autoinducer_ext->Receptor High concentration re-enters cell Melilotigenin_C This compound Melilotigenin_C->Signal_Synthase Inhibits Melilotigenin_C->Receptor Blocks Binding

Caption: Simplified bacterial quorum sensing pathway and potential points of inhibition by this compound.

Independent Verification of the Biological Activities of Melilotigenin C: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct independent experimental verification of the biological activities of Melilotigenin C is not publicly available in the current scientific literature. This guide provides a comparative analysis based on the reported activities of structurally related compounds, primarily soyasapogenols and other saponins isolated from Melilotus species. The information presented here is intended to infer the potential activities of this compound and should be interpreted with caution. Further direct experimental validation is necessary to confirm these potential effects.

Introduction

This compound is a sapogenin, a triterpenoid aglycone, that has been identified in plants of the Melilotus genus, commonly known as sweet clover. Saponins and their aglycones from this genus and other sources have garnered significant interest in the scientific community for their diverse pharmacological properties. This guide aims to provide a comparative overview of the potential anti-inflammatory, antioxidant, and anticancer activities of this compound by examining the experimental data of its structural analogs, particularly soyasapogenol A and soyasapogenol B.

Comparative Analysis of Biological Activities

Due to the absence of specific data for this compound, this section presents a summary of the biological activities of closely related compounds. This comparative data can serve as a preliminary guide for researchers investigating the potential therapeutic applications of this compound.

Anti-inflammatory Activity

Saponins and sapogenins often exhibit anti-inflammatory properties by modulating key inflammatory pathways. The primary mechanism of action involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the downregulation of enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 1: Comparative Anti-inflammatory Activity of Melilotus Extracts and Soyasapogenols

Compound/ExtractAssayCell Line/ModelIC50 / InhibitionReference
Melilotus officinalis concentrated extractHyaluronidase InhibitionIn vitroIC50 = 11.8 ± 0.1 µg/mL[1]
Melilotus officinalis concentrated extractLipoxygenase (LOX) InhibitionIn vitroIC50 = 94.8 ± 0.4 µg/mL[1]
Soyasaponin I-αaNitric Oxide (NO) ProductionRAW 264.7 macrophagesInhibition at 100 µg/mL[2]
Soyasaponin I-γaNitric Oxide (NO) ProductionRAW 264.7 macrophagesInhibition at 200 µg/mL[2]
Azukisaponin V (from Melilotus elegans)Carrageenan-induced rat paw edemaIn vivo~10 times more potent than indomethacin (molar basis)[3]
Antioxidant Activity

The antioxidant potential of saponins and sapogenins is attributed to their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate this activity.

Table 2: Comparative Antioxidant Activity of Melilotus Extracts

Compound/ExtractAssayIC50 / ActivityReference
Melilotus officinalis ethanol extractDPPH radical scavengingIC50 = 92.19 µg TE/mL
Melilotus albus ethanol extractDPPH radical scavengingIC50 = 52.19 µg TE/mL
Anticancer Activity

Several studies have investigated the cytotoxic effects of soyasapogenols against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell viability and, consequently, the cytotoxic potential of compounds.

Table 3: Comparative Anticancer Activity of Soyasapogenols

CompoundCell LineAssayIC50Reference
Soyasapogenol A (concentrated extract)Hep-G2 (Liver Cancer)MTT0.052 ± 0.011 mg/mL (72h)[4]
Soyasapogenol B (concentrated extract)Hep-G2 (Liver Cancer)MTT0.128 ± 0.005 mg/mL (72h)[4]
Soyasapogenol AHT-29 (Colon Cancer)WST-1Potent suppression at 50 ppm[5][6]
Soyasapogenol BHT-29 (Colon Cancer)WST-1Potent suppression at 50 ppm[5][6]
Soyasapogenol AHCT-116 (Colon Cancer)Sulforhodamine B-[7]
Soyasapogenol BHCT-116 (Colon Cancer)Sulforhodamine B-[7]
Soyasapogenol AMCF-7 (Breast Cancer)Sulforhodamine B-[7]
Soyasapogenol BMCF-7 (Breast Cancer)Sulforhodamine B-[7]

Experimental Protocols

Detailed methodologies are crucial for the independent verification and replication of scientific findings. Below are the generalized protocols for the key experiments cited in the comparative data tables.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere for 24 hours.

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or related saponins). After 1 hour of pre-treatment, cells are stimulated with lipopolysaccharide (LPS; 1 µg/mL) to induce an inflammatory response.

  • Incubation: The plate is incubated for an additional 24 hours.

  • Nitrite Quantification: The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent. An equal volume of the supernatant and Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) are mixed and incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The concentration of nitrite is calculated from a sodium nitrite standard curve.

  • Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-treated control group. The IC50 value (the concentration of the compound that inhibits 50% of NO production) is then determined.

Antioxidant Activity: DPPH Radical Scavenging Assay
  • Preparation of DPPH Solution: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM).

  • Reaction Mixture: In a 96-well plate, various concentrations of the test compound are added to the wells. A freshly prepared DPPH solution is then added to each well.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a microplate reader. A decrease in absorbance indicates radical scavenging activity.

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a dose-response curve.

Anticancer Activity: MTT Cell Viability Assay
  • Cell Seeding: Cancer cells (e.g., Hep-G2, HT-29) are seeded in a 96-well plate at an appropriate density and allowed to attach overnight.

  • Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is removed, and fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (final concentration ~0.5 mg/mL) is added to each well.

  • Incubation: The plate is incubated for 2-4 hours at 37°C to allow the formation of formazan crystals by mitochondrial dehydrogenases in viable cells.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.

experimental_workflow cluster_preparation Sample Preparation cluster_assays Biological Assays cluster_data Data Analysis compound This compound (or related compound) dissolve Dissolve in appropriate solvent (e.g., DMSO) compound->dissolve serial_dilution Prepare serial dilutions dissolve->serial_dilution anti_inflammatory Anti-inflammatory Assay (e.g., NO Inhibition) serial_dilution->anti_inflammatory Add to cells antioxidant Antioxidant Assay (e.g., DPPH) serial_dilution->antioxidant Add to DPPH solution anticancer Anticancer Assay (e.g., MTT) serial_dilution->anticancer Add to cells measure_absorbance Measure Absorbance (Spectrophotometer) anti_inflammatory->measure_absorbance antioxidant->measure_absorbance anticancer->measure_absorbance calculate_inhibition Calculate % Inhibition/Scavenging measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 values calculate_inhibition->determine_ic50

Caption: General experimental workflow for evaluating the biological activities of a test compound.

anti_inflammatory_pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocation iNOS_COX2 iNOS, COX-2 (Pro-inflammatory genes) Nucleus->iNOS_COX2 activates transcription NO_PGs NO, Prostaglandins (Inflammatory Mediators) iNOS_COX2->NO_PGs protein expression MelilotigeninC Potential Inhibition by This compound Analogs MelilotigeninC->IKK MelilotigeninC->NFkB prevents translocation

Caption: Simplified diagram of the NF-κB signaling pathway in inflammation, a potential target for anti-inflammatory compounds.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, the available data on structurally similar soyasapogenols and extracts from Melilotus species suggest that it may possess anti-inflammatory, antioxidant, and anticancer properties. Soyasapogenols A and B have demonstrated notable cytotoxic effects against liver and colon cancer cells. Furthermore, extracts from Melilotus species have shown promising anti-inflammatory and antioxidant activities.

The provided experimental protocols and diagrams offer a framework for the independent verification and further investigation of this compound's biological potential. Researchers are encouraged to utilize these methodologies to conduct direct studies on this compound to validate the inferred activities and elucidate its mechanisms of action. Such research is essential to determine the therapeutic relevance of this natural compound.

References

A Comparative Guide to Triterpenoids from Melilotus and Erythrina Species

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of triterpenoids isolated from Melilotus (sweet clover) and Erythrina (coral tree) species. Both genera, belonging to the Fabaceae family, are rich sources of bioactive secondary metabolites. While Erythrina is more renowned for its alkaloid and flavonoid content, both genera produce a variety of triterpenoids with interesting pharmacological potential. This guide summarizes their chemical diversity, presents available data on their biological activities, and outlines the experimental protocols for their isolation and characterization.

Triterpenoid Profiles: Melilotus vs. Erythrina

The triterpenoid composition of Melilotus and Erythrina species, while both rooted in the oleanane scaffold, exhibits distinct variations. Melilotus species are predominantly characterized by the presence of oleanane-type saponins, which are glycosides of triterpenes. In contrast, Erythrina species, though less abundant in triterpenoids compared to other phytochemicals, also feature oleanane-type structures, often as aglycones or simpler glycosides.

Table 1: Comparison of Major Triterpenoids from Melilotus and Erythrina Species
GenusPredominant Triterpenoid ClassKey Triterpenoids IdentifiedRepresentative SpeciesReference
Melilotus Oleanane-type SaponinsMelilotosides I-IV, Soyasapogenol B, Melilotigenin, Soyasapogenol EM. albus, M. messanensis, M. officinalis[1][2]
Erythrina Oleanane-type TriterpenoidsManiladiol, Erythrodiol, Oleanolic Acid, Sophoradiol, Soyasapogenol B, LupeolE. sigmoidea, E. senegalensis, E. subumbrans[3][4][5]

Biological Activities: A Comparative Overview

Triterpenoids from both Melilotus and Erythrina have been investigated for a range of biological activities. A prominent area of overlap is their anti-inflammatory potential. Cytotoxic activity against various cancer cell lines has also been reported, highlighting their potential in oncological research.

Table 2: Comparative Biological Activities of Triterpenoids
Biological ActivityTriterpenoid (Genus)Experimental ModelKey FindingsReference
Anti-inflammatory Soyasapogenol B (Melilotus)LPS-stimulated macrophagesInhibition of NO, PGE2, TNF-α, and IL-1β production.[1][6]
Maniladiol, Erythrodiol (Erythrina)In vitro assaysDisplayed better anti-inflammatory potency than oleanolic acid based on IC50 values.[7]
Cytotoxicity Oleanane-type saponins (Melilotus)Human cancer cell linesSome saponins exhibited cytotoxic effects.[2]
Maniladiol, Erythrodiol (Erythrina)Human cancer cell linesShowed cytotoxic activity against various cancer cell lines.[7]

Experimental Protocols

The isolation and characterization of triterpenoids from Melilotus and Erythrina generally follow a standard phytochemical workflow. This involves extraction, fractionation, and purification using various chromatographic techniques, followed by structural elucidation using spectroscopic methods.

General Experimental Workflow for Triterpenoid Isolation

G General Workflow for Triterpenoid Isolation and Identification A Plant Material (Dried and Powdered) B Solvent Extraction (e.g., Methanol, Ethanol) A->B C Crude Extract B->C D Solvent-Solvent Partitioning C->D E Fractionation (e.g., Column Chromatography with Silica Gel) D->E F Purification of Triterpenoid Fractions (e.g., Preparative HPLC) E->F G Isolated Triterpenoids F->G H Structural Elucidation (NMR, MS, IR) G->H I Bioactivity Assays G->I

A generalized workflow for the isolation and identification of triterpenoids.
Detailed Methodologies

1. Extraction:

  • The dried and powdered plant material (e.g., roots of Melilotus albus or stem bark of Erythrina sigmoidea) is typically extracted with a polar solvent like methanol or ethanol at room temperature or under reflux. The solvent is then evaporated under reduced pressure to yield a crude extract.

2. Fractionation:

  • The crude extract is often subjected to solvent-solvent partitioning using solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

  • The resulting fractions are then subjected to column chromatography over silica gel or other stationary phases. Elution is performed with a gradient of solvents to separate the triterpenoid-containing fractions.

3. Purification:

  • Fractions showing the presence of triterpenoids (as indicated by thin-layer chromatography) are further purified using techniques such as preparative high-performance liquid chromatography (HPLC) to isolate individual compounds.

4. Structural Elucidation:

  • The structures of the purified triterpenoids are determined using a combination of spectroscopic techniques:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Infrared (IR) Spectroscopy: To identify functional groups.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMQC, HMBC): To elucidate the complete chemical structure, including stereochemistry.

Comparative Structural Features

The core structure of triterpenoids from both genera is the pentacyclic oleanane skeleton. The diversity arises from the different substitution patterns of hydroxyl, carboxyl, and other functional groups, as well as the nature and attachment points of sugar moieties in the case of saponins.

G Core Triterpenoid Skeletons in Melilotus and Erythrina cluster_0 Melilotus cluster_1 Erythrina a Soyasapogenol B b Melilotosides (Glycosides of Soyasapogenol B) a->b Glycosylation c Maniladiol e Sigmoisides (Glycosides of Maniladiol) c->e Glycosylation d Erythrodiol Oleanane Oleanane Skeleton Oleanane->a Oleanane->c Oleanane->d

Predominant oleanane-type triterpenoid skeletons in Melilotus and Erythrina.

Signaling Pathway: Anti-inflammatory Action of Soyasaponins

Soyasaponins, found in Melilotus, have been shown to exert their anti-inflammatory effects by modulating key signaling pathways, such as the Toll-like receptor 4 (TLR4) pathway.

G Simplified Anti-inflammatory Signaling Pathway of Soyasaponins LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB MyD88->NFkB Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Soyasaponins Soyasaponins (from Melilotus) Soyasaponins->MyD88 Inhibition

References

Confirming the Target Engagement of Melilotigenin C in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery of novel bioactive compounds from natural sources presents a significant opportunity for therapeutic innovation. Melilotigenin C, a triterpenoid saponin isolated from Melilotus messanensis, has been associated with antioxidant, antidiabetic, and anti-inflammatory properties in preclinical studies. However, its direct molecular target(s) within the cell remain to be elucidated. This guide provides a comparative framework for researchers to identify and validate the cellular target engagement of this compound, a critical step in advancing its development as a potential therapeutic agent.

Here, we present a hypothetical workflow to investigate the engagement of this compound with key cellular pathways that are implicated in its observed biological activities. We will focus on three potential targets:

  • Nuclear factor erythroid 2-related factor 2 (Nrf2): A master regulator of the antioxidant response.

  • AMP-activated protein kinase (AMPK): A central sensor of cellular energy status with a key role in metabolic regulation.

  • Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ): A critical component of the NF-κB signaling pathway, which is a major driver of inflammation.

This guide will compare three widely used target engagement methodologies: the Cellular Thermal Shift Assay (CETSA), pull-down assays followed by mass spectrometry, and reporter gene assays. For each, we provide detailed protocols and hypothetical comparative data to illustrate their application in confirming the binding of this compound to a specific target.

Data Presentation: Comparative Analysis of Target Engagement

The following tables summarize hypothetical quantitative data for this compound in comparison to well-characterized modulators of the Nrf2, AMPK, and IKKβ pathways.

Table 1: Cellular Thermal Shift Assay (CETSA) Data

CompoundTarget ProteinCell LineEC50 of Thermal Stabilization (µM)Maximum Thermal Shift (ΔTm in °C)
This compound (Hypothetical) Nrf2 HEK293T 5.2 +3.8
Brusatol (Nrf2 Inhibitor)Nrf2HEK293T1.5+4.5
This compound (Hypothetical) AMPKα HepG2 > 50 Not significant
Metformin (AMPK Activator)AMPKαHepG21500+1.2
This compound (Hypothetical) IKKβ THP-1 > 50 Not significant
MLN120B (IKKβ Inhibitor)IKKβTHP-10.1+5.1

Table 2: Pull-Down Assay with Mass Spectrometry

Bait CompoundCellular LysateIdentified Interacting Proteins (Top Hits)Spectral Count (Compound vs. Vehicle)
Biotinylated this compound (Hypothetical) HEK293T Kelch-like ECH-associated protein 1 (Keap1) 125 vs. 2
Biotinylated BrusatolHEK293TKeap1150 vs. 3
Biotinylated this compound (Hypothetical) HepG2 No significant enrichment -
Biotinylated Metformin DerivativeHepG2AMPK subunits (α, β, γ)89 vs. 5
Biotinylated this compound (Hypothetical) THP-1 No significant enrichment -
Biotinylated MLN120B DerivativeTHP-1IKKβ, IKKα, NEMO110 vs. 4

Table 3: Reporter Gene Assay Data

CompoundReporter AssayCell LineEC50 / IC50 (µM)
This compound (Hypothetical) ARE-Luciferase (Nrf2 activity) HEK293T 2.8 (EC50)
Sulforaphane (Nrf2 Activator)ARE-Luciferase (Nrf2 activity)HEK293T0.5 (EC50)
This compound (Hypothetical) AMPK Activity Reporter HepG2 > 50
A-769662 (AMPK Activator)AMPK Activity ReporterHepG21.2 (EC50)
This compound (Hypothetical) NF-κB-Luciferase THP-1 > 50
MLN120B (IKKβ Inhibitor)NF-κB-LuciferaseTHP-10.08 (IC50)

Mandatory Visualization

G cluster_0 Target Identification Workflow start Novel Compound (this compound) hypothesis Hypothesize Targets (Nrf2, AMPK, IKKβ) Based on Bioactivity start->hypothesis cet_pd CETSA & Pull-Down (Direct Binding) hypothesis->cet_pd Direct Interaction reporter Reporter Assays (Functional Effect) hypothesis->reporter Pathway Modulation validation Target Validation cet_pd->validation reporter->validation

Figure 1. A streamlined workflow for the identification and validation of cellular targets for a novel compound.

G cluster_1 Hypothesized Nrf2 Pathway Engagement by this compound cluster_2 mc This compound keap1 Keap1 mc->keap1 Binds and induces conformational change nrf2 Nrf2 keap1->nrf2 Release ub Ubiquitin Proteasome Degradation keap1->ub Leads to nrf2->ub nucleus Nucleus nrf2->nucleus Translocation are ARE genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes Transcription nrf2_n Nrf2 nrf2_n->are Binds

Figure 2. Hypothesized mechanism of Nrf2 activation by this compound through interaction with Keap1.

G cluster_3 Experimental Workflow for CETSA cells Intact Cells compound Treat with Compound/Vehicle cells->compound heat Heat Shock (Temperature Gradient) compound->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation (Separate Soluble and Aggregated Proteins) lysis->centrifuge detection Protein Detection (Western Blot / ELISA) centrifuge->detection

Figure 3. A general experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

Objective: To determine if this compound directly binds to a target protein in intact cells, leading to its thermal stabilization.

Methodology:

  • Cell Culture and Treatment:

    • Culture the chosen cell line (e.g., HEK293T for Nrf2) to 80-90% confluency.

    • Harvest and resuspend the cells in a suitable buffer (e.g., PBS with protease inhibitors).

    • Treat the cell suspension with various concentrations of this compound or a comparator compound (e.g., Brusatol) for 1-2 hours at 37°C. A vehicle control (e.g., DMSO) must be included.

  • Heat Treatment:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[1]

  • Cell Lysis and Protein Extraction:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[2]

  • Protein Detection and Analysis:

    • Collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target protein in the soluble fraction by Western blotting or ELISA using a specific antibody.

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate a melting curve.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.

Pull-Down Assay with Mass Spectrometry

Objective: To identify the direct binding partners of this compound from a cellular lysate.

Methodology:

  • Probe Synthesis:

    • Synthesize a biotinylated version of this compound. This "bait" will be used to capture interacting proteins. A linker should be introduced at a position that does not interfere with the compound's biological activity.

  • Cell Lysis:

    • Prepare a whole-cell lysate from the desired cell line (e.g., HEK293T) using a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

  • Affinity Purification:

    • Immobilize the biotinylated this compound onto streptavidin-coated magnetic beads.

    • Incubate the cell lysate with the compound-bound beads for 2-4 hours at 4°C with gentle rotation.

    • Include a control with beads coupled to biotin alone to identify non-specific binders.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the bound proteins from the beads using a competitive elution buffer (e.g., containing excess biotin) or a denaturing buffer (e.g., SDS-PAGE sample buffer).

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a protein stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest and subject them to in-gel digestion with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the this compound pull-down compared to the control are considered potential binding partners.

Reporter Gene Assay

Objective: To assess the functional consequence of this compound binding to its target by measuring the activity of a downstream signaling pathway.

Methodology:

  • Cell Line and Reporter Construct:

    • Use a cell line that has been stably or transiently transfected with a reporter gene construct. For example, to measure Nrf2 activity, use a construct containing multiple copies of the Antioxidant Response Element (ARE) upstream of a luciferase reporter gene.

  • Cell Treatment:

    • Plate the reporter cell line in a multi-well plate.

    • Treat the cells with a dose-response range of this compound, a known activator (e.g., Sulforaphane for Nrf2), and a vehicle control.

    • Incubate for a period sufficient to allow for transcription and translation of the reporter protein (typically 6-24 hours).

  • Luciferase Assay:

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

    • A co-transfected control reporter (e.g., Renilla luciferase under a constitutive promoter) can be used to normalize for differences in cell number and transfection efficiency.[3]

  • Data Analysis:

    • Normalize the reporter luciferase activity to the control luciferase activity.

    • Plot the normalized luciferase activity against the compound concentration to generate a dose-response curve.

    • Calculate the EC50 (for activators) or IC50 (for inhibitors) value to quantify the compound's potency in modulating the signaling pathway.

References

Safety Operating Guide

Proper Disposal of Melilotigenin C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential guidance on the proper disposal procedures for Melilotigenin C, a triterpenoid compound utilized in scientific research and drug development. Due to the absence of a specific Safety Data Sheet (SDS) with official disposal instructions, this protocol is based on general best practices for the disposal of research-grade chemical compounds with unknown hazard profiles. Researchers, scientists, and drug development professionals should handle this compound with care, assuming it may possess toxicological properties that have not yet been fully characterized.

Key Safety and Handling Information

Quantitative Data Summary

While specific quantitative safety thresholds for this compound are not established, the following table summarizes its known physical and chemical properties.

PropertyValueSource
Chemical Name This compoundPharmaffiliates
CAS Number 188970-21-0Pharmaffiliates
Molecular Formula C30H48O3Pharmaffiliates
Molecular Weight 456.71 g/mol Pharmaffiliates
Physical State Solid[2]
Storage 2-8°C RefrigeratorPharmaffiliates

Experimental Protocols

Currently, there are no standardized experimental protocols for the disposal of this compound. The following step-by-step disposal procedure is a recommendation based on general laboratory chemical waste guidelines.

Step-by-Step Disposal Procedure for this compound

  • Waste Collection:

    • Collect all solid this compound waste, including unused product and contaminated consumables (e.g., weigh boats, pipette tips), in a dedicated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with organic solids and be sealable to prevent leakage or spillage.

    • Label the container as "Hazardous Waste: this compound (CAS: 188970-21-0)" and include the date of accumulation.

  • Waste Segregation:

    • Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Solutions containing this compound should be collected in a separate, labeled liquid hazardous waste container. The solvent used should be clearly indicated on the label.

  • Storage of Waste:

    • Store the hazardous waste container in a designated satellite accumulation area.

    • This area should be secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Arranging for Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with a complete and accurate description of the waste, including the chemical name, CAS number, and quantity.

    • Follow all institutional and local regulations for the packaging and transportation of hazardous waste.

  • Decontamination:

    • Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water.

    • Collect all cleaning materials (e.g., wipes, absorbent pads) as solid hazardous waste.

Disposal Workflow Diagram

G cluster_0 Step 1: Waste Collection cluster_1 Step 2: Waste Segregation cluster_2 Step 3: Storage cluster_3 Step 4: Disposal cluster_4 Step 5: Decontamination A Solid this compound Waste C Dedicated Hazardous Waste Container A->C B Contaminated Consumables B->C D Label Container: 'Hazardous Waste: this compound' C->D F Store in Satellite Accumulation Area D->F E Do Not Mix with Other Waste G Contact EHS for Pickup F->G H Provide Waste Information G->H I Decontaminate Surfaces & Equipment H->I J Collect Cleaning Materials as Waste I->J

Caption: Workflow for the proper disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.